molecular formula C5H11F3O3SSi B1334205 (Trimethylsilyl)methyl trifluoromethanesulfonate CAS No. 64035-64-9

(Trimethylsilyl)methyl trifluoromethanesulfonate

Cat. No.: B1334205
CAS No.: 64035-64-9
M. Wt: 236.29 g/mol
InChI Key: VMDMAAJZSXXCQV-UHFFFAOYSA-N
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Description

(Trimethylsilyl)methyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C5H11F3O3SSi and its molecular weight is 236.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethylsilylmethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDMAAJZSXXCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375381
Record name (Trimethylsilyl)methyl trifluoromethanesulfonate
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Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64035-64-9
Record name (Trimethylsilyl)methyl trifluoromethanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Trimethylsilyl)methyl Trifluoromethanesulfonate [Trimethylsilylmethylating Reagent]
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Foundational & Exploratory

(Trimethylsilyl)methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (Trimethylsilyl)methyl trifluoromethanesulfonate (TMS-methyl triflate), CAS Number 64035-64-9. It is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this powerful reagent in their synthetic endeavors. We will delve into its fundamental properties, synthesis, and diverse applications, with a focus on the mechanistic rationale behind its utility and practical, field-proven protocols.

Introduction: Unveiling a Versatile Reagent

This compound, a colorless to light yellow liquid, is a highly reactive and versatile reagent in modern organic synthesis.[1] Its structure, featuring a trimethylsilylmethyl group attached to the potent trifluoromethanesulfonate (triflate) leaving group, imbues it with a unique reactivity profile. The triflate moiety is an exceptional leaving group, rendering the primary carbon highly electrophilic and susceptible to nucleophilic attack. This property makes this compound a powerful methylating agent, particularly for introducing the trimethylsilylmethyl group, which can serve as a stable surrogate for a methyl group or as a precursor for further transformations.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValue
CAS Number 64035-64-9
Molecular Formula C5H11F3O3SSi
Molecular Weight 236.28 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 168 °C[1]
Density 1.19 g/mL[1]
Refractive Index (n20D) 1.38[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the trimethylsilyl and methylene protons.[2]

  • ¹⁹F NMR: The fluorine NMR spectrum shows a characteristic signal for the trifluoromethyl group.[3]

  • FTIR: The infrared spectrum displays characteristic absorption bands corresponding to the various functional groups within the molecule.

Synthesis of this compound

The preparation of high-purity this compound is crucial for its successful application in synthesis, as impurities can lead to undesirable side reactions. A common and effective method involves the reaction of (trimethylsilyl)methanol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of this compound

Materials:

  • (Trimethylsilyl)methanol

  • Trifluoromethanesulfonic anhydride

  • Pyridine (dried)

  • Dichloromethane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add (trimethylsilyl)methanol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add dry pyridine (1.1 eq) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The causality here is to control the highly exothermic reaction and prevent side product formation.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • The reaction is quenched by the addition of cold, saturated aqueous sodium bicarbonate solution. The use of a bicarbonate solution neutralizes the excess acid and triflic acid formed during the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to act as a potent electrophile. The highly polarized C-O bond, due to the electron-withdrawing triflate group, makes the methylene carbon susceptible to attack by a wide range of nucleophiles.

As a Powerful Trimethylsilylmethylating Agent

This compound is an excellent reagent for introducing the trimethylsilylmethyl group onto various substrates.[1] This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the introduction of this group can modulate biological activity.[1]

Mechanism of Nucleophilic Substitution:

The reaction proceeds via a standard SN2 mechanism where a nucleophile attacks the electrophilic methylene carbon, displacing the triflate leaving group.

Caption: SN2 mechanism for trimethylsilylmethylation.

Protecting Group Chemistry

The trimethylsilylmethyl group can be employed as a protecting group for alcohols and amines.[1] Its stability under various reaction conditions and its selective removal make it a valuable tool in multi-step syntheses.

Development of Fluorinated Compounds

The trifluoromethanesulfonate moiety enhances the reactivity of the compound, making it a valuable precursor in the synthesis of fluorinated molecules, which are of significant interest in medicinal chemistry and materials science.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[4]

Precautions:

  • Handling: Always handle in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[6] Avoid all eye and skin contact and do not breathe vapor and mist.[6]

  • Storage: Store in a cool, dry place (2-8 °C) under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.[1]

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water and seek medical attention.[5]

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[5]

  • Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste.[5]

Conclusion

This compound is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its unique reactivity as a potent trimethylsilylmethylating agent, coupled with its utility in protecting group chemistry and the synthesis of fluorinated compounds, makes it an indispensable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

  • Google. (n.d.). Current time information in Ray County, US.
  • Vertex AI Search. (n.d.). What are the Applications of Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis?
  • American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. 62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.
  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound.
  • Gelest. (2016). TRIMETHYLSILYLMETHYLTRIFLUOROMETHANESULFONATE, 96%.
  • ChemicalBook. (2023). Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis.
  • Enamine. (n.d.). Trimethylsilyl trifluoromethanesulfonate.
  • ChemicalBook. (n.d.). What is Trimethylsilyl trifluoromethanesulfonate?
  • ChemicalBook. (2024). Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis.
  • Angene Chemical. (n.d.). Buy this compound | 64035-64-9.
  • UR Scholarship Repository. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals.
  • Chem-Impex. (n.d.). This compound [Trimethylsilylmethylating Reagent].
  • Angene Chemical. (n.d.). Safety Data Sheet: this compound.
  • abcr Gute Chemie. (n.d.). AB111530 | CAS 64035-64-9.
  • SpectraBase. (n.d.). This compound - Optional[19F NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). What is Trimethylsilyl Trifluoromethanesulfonate and its Uses in Organic Synthesis?
  • Google Patents. (n.d.). CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate.
  • ResearchGate. (n.d.). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf).
  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
  • Sigma-Aldrich. (n.d.). Trimethylsilyl trifluoromethanesulfonate 99 27607-77-8.
  • Gelest, Inc. (2015). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
  • SpectraBase. (n.d.). Trimethylsilyltriflate.
  • Guidechem. (n.d.). How was Trimethylsilyl trifluoromethanesulfonate first synthesized?
  • PubChem. (n.d.). Trimethylsilyl triflate | C4H9F3O3SSi | CID 65367.
  • lifechem pharma. (n.d.). Trimethylsilyl Trifluoromethanesulfonate Manufacturers In India.
  • TCI AMERICA. (n.d.). Trimethylsilyl Trifluoromethanesulfonate | 27607-77-8.
  • Google Patents. (n.d.). RU2550139C1 - Method for producing trimethyl(trifluoromethyl)silane.
  • PubChem. (n.d.). This compound [Trimethylsilylmethylating Reagent] | C5H11F3O3SSi | CID 2760857.
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Sources

(Trimethylsilyl)methyl trifluoromethanesulfonate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Trimethylsilyl)methyl Trifluoromethanesulfonate

Introduction: A Versatile Reagent for Advanced Organic Synthesis

This compound, often referred to as a potent trimethylsilylmethylating reagent, is a specialized organosilicon compound valued for its unique reactivity in modern organic synthesis.[1] With the chemical formula C₅H₁₁F₃O₃SSi and the CAS Registry Number 64035-64-9, this reagent provides a reliable method for introducing the versatile trimethylsilylmethyl moiety into a wide range of molecular architectures.[1][2] Its structure features a highly reactive trifluoromethanesulfonate (triflate) group, renowned as one of the best leaving groups in organic chemistry. This intrinsic property makes the reagent exceptionally efficient for facilitating nucleophilic substitution reactions, enabling chemists to forge new carbon-silicon bonds with precision and high yield.[1] This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Physicochemical and Spectroscopic Profile

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. This compound is a colorless to light yellow, clear liquid that demands careful handling due to its reactivity.[1]

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 64035-64-9[1][2]
Molecular Formula C₅H₁₁F₃O₃SSi[1][2]
Molecular Weight 236.28 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 168 °C[1]
Density 1.19 g/mL[1]
Refractive Index (n20/D) 1.38[1]
Purity ≥ 98% (GC)[1]
Storage Conditions 2 - 8 °C, under inert atmosphere[1][3]
Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the identity and purity of the reagent.

  • ¹H NMR: The proton NMR spectrum provides unambiguous confirmation of the structure. It will typically exhibit two key signals: a singlet around 0.1 ppm corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group, and another singlet corresponding to the two protons of the methylene bridge (-CH₂-).

  • IR and Raman Spectroscopy: Infrared and Raman spectra are available and can be used to identify characteristic vibrational frequencies of the functional groups present, such as the strong S=O and C-F stretches of the triflate moiety.[2] Public databases and chemical suppliers often provide access to reference spectra for comparison.[2]

Synthesis and Mechanistic Principles

General Synthesis Pathway

While multiple specific preparations exist, a common conceptual pathway involves the reaction of a suitable (trimethylsilyl)methanol precursor with a triflating agent. The core transformation is the conversion of the hydroxyl group into the highly labile triflate leaving group.

G cluster_reactants Reactants cluster_process Process cluster_products Products A (Trimethylsilyl)methanol C Reaction in Anhydrous Solvent (e.g., DCM) with Non-nucleophilic Base A->C B Triflating Agent (e.g., Triflic Anhydride) B->C D (Trimethylsilyl)methyl Trifluoromethanesulfonate C->D  Esterification E Byproduct C->E

Fig. 1: Conceptual synthesis of this compound.
Reactivity and Mechanistic Insight

The formidable reactivity of this compound stems from the electronic properties of the triflate anion (CF₃SO₃⁻). The trifluoromethyl group is strongly electron-withdrawing, which delocalizes the negative charge on the anion, making it extremely stable and thus an excellent leaving group. This facilitates the cleavage of the C-O bond during nucleophilic attack on the adjacent methylene carbon.

This reagent serves as a potent electrophile, readily reacting with a wide array of nucleophiles (Nu⁻) in a classic Sₙ2-type mechanism.

G main Nu⁻   +   CH₂(TMS)OTf   ->   Nu-CH₂-TMS   +   OTf⁻ ts [ Nu···CH₂(TMS)···OTf ]⁻ 0.2,1.5 0.2,1.5 0.8,1.5 0.8,1.5 0.2,1.5->0.8,1.5 Nucleophilic Attack 2.2,1.5 2.2,1.5 2.9,1.5 2.9,1.5 2.2,1.5->2.9,1.5 Leaving Group Departure

Fig. 2: General Sₙ2 reaction mechanism with the reagent.

Applications in Research and Development

The unique ability to install a trimethylsilylmethyl group makes this reagent a valuable tool in several areas of chemical science.[1]

  • Organic Synthesis: It is primarily used as a powerful methylating agent, specifically for introducing the trimethylsilylmethyl handle.[1] This functional group can serve as a masked methyl group or participate in further transformations like the Peterson olefination.

  • Protecting Group Chemistry: The reagent can be employed to protect sensitive functional groups such as alcohols and amines. The resulting trimethylsilylmethyl ether or amine is stable under many reaction conditions but can be cleaved when desired.[1]

  • Pharmaceuticals and Agrochemicals: In the synthesis of complex, biologically active molecules, precise functionalization is paramount. This reagent enables the strategic introduction of silicon-containing groups, which can modulate properties like lipophilicity, metabolic stability, and binding affinity.[1]

  • Materials Science and Polymer Chemistry: The reagent is used to modify polymers or synthesize silicon-containing materials.[1] Incorporating silicon can enhance thermal stability, change surface properties, or create novel materials for electronics and coatings.[1]

  • Analytical Chemistry: It serves as a derivatizing agent, converting non-volatile or thermally labile analytes into more stable, volatile derivatives for analysis by techniques like gas chromatography (GC).[1]

Experimental Protocol: Trimethylsilylmethylation of an Alcohol

This section provides a representative, step-by-step methodology for the protection of a primary alcohol.

Objective: To convert a generic primary alcohol (R-CH₂OH) into its corresponding (trimethylsilyl)methyl ether (R-CH₂-O-CH₂-TMS).

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Non-nucleophilic base (e.g., 2,6-lutidine) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

G start Start setup 1. Dissolve alcohol and 2,6-lutidine in anhydrous DCM under N₂. start->setup cool 2. Cool reaction mixture to 0 °C (ice bath). setup->cool add_reagent 3. Add (Trimethylsilyl)methyl trifluoromethanesulfonate dropwise. cool->add_reagent react 4. Stir at 0 °C for 30 min, then warm to room temp for 2-4 h. add_reagent->react quench 5. Quench with sat. NaHCO₃(aq). react->quench extract 6. Separate layers and extract aqueous phase with DCM. quench->extract wash 7. Combine organic layers, wash with brine. extract->wash dry 8. Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry purify 9. Purify crude product via flash column chromatography. dry->purify end End purify->end

Fig. 3: Experimental workflow for alcohol protection.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

  • Base Addition: Add 2,6-lutidine (1.2 eq) to the solution. The use of a sterically hindered, non-nucleophilic base is crucial to scavenge the triflic acid byproduct without competing in the main reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add this compound (1.1 eq) to the stirred solution via syringe. A slight excess ensures complete consumption of the starting alcohol.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure (trimethylsilyl)methyl ether.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires strict safety protocols.

  • GHS Hazard Classification: The reagent is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2]

  • Handling: Always handle this chemical in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene), and tightly fitting safety goggles or a face shield, is mandatory.[4][5][6] Use non-sparking tools and ground all equipment to prevent static discharge.[4][5]

  • Incompatibilities: The compound reacts with water and moisture in the air, liberating corrosive trifluoromethanesulfonic acid.[4][5] It is incompatible with acids, alcohols, strong bases, and oxidizing agents.[4][5]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3] Containers should be tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to maintain stability and prevent degradation.[1][3]

Conclusion

As a highly efficient electrophilic source of the trimethylsilylmethyl group, this compound is an indispensable reagent for the modern synthetic chemist. Its predictable reactivity, driven by the exceptional lability of the triflate leaving group, allows for the precise and high-yield construction of valuable intermediates in pharmaceutical, agrochemical, and materials science research. A thorough understanding of its properties, combined with strict adherence to safety and handling protocols, enables researchers to fully leverage its synthetic potential.

References

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  • Gelest. (2016-05-12). TRIMETHYLSILYLMETHYLTRIFLUOROMETHANESULFONATE, 96% Safety Data Sheet. [Link]

  • Angene Chemical. (2024-11-01). Safety Data Sheet - this compound. [Link]

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(Trimethylsilyl)methyl trifluoromethanesulfonate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Reactivity of (Trimethylsilyl)methyl Trifluoromethanesulfonate

Executive Summary

This compound is a specialized organosilicon compound valued in synthetic chemistry for its capacity to introduce the trimethylsilylmethyl (-CH₂Si(CH₃)₃) group into a variety of molecular scaffolds.[1] This guide provides an in-depth analysis of its molecular architecture, exploring the interplay of its distinct functional components: the sterically demanding trimethylsilyl group, the reactive methylene bridge, and the exceptionally labile trifluoromethanesulfonate (triflate) leaving group. We will dissect its spectroscopic signature, mechanistic behavior as a potent electrophile, and its practical applications. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this reagent's properties and its strategic deployment in complex synthetic pathways.

Nomenclature and Strategic Differentiation

This compound is identified by the CAS Number 64035-64-9.[1] It is crucial to distinguish this reagent from the more commonly encountered Trimethylsilyl trifluoromethanesulfonate (TMSOTf) , as their reactivity and synthetic applications are fundamentally different. The presence of a methylene (-CH₂-) linker between the silicon atom and the triflate's oxygen atom defines this compound and is the source of its unique reactivity as a trimethylsilylmethylating agent.[1][2] TMSOTf, lacking this linker, functions as an electrophilic silylating agent.[3]

FeatureThis compound Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
Common Abbreviation TMSM-OTfTMSOTf, TMS-Triflate
CAS Number 64035-64-9[1]27607-77-8[4]
Molecular Formula C₅H₁₁F₃O₃SSi[1]C₄H₉F₃O₃SSi[4]
Molecular Weight 236.28 g/mol [1]222.26 g/mol [5]
Core Functionality Trimethylsilylmethylating Agent (Adds a -CH₂Si(CH₃)₃ group)[1]Silylating Agent (Adds a -Si(CH₃)₃ group)[3]
Reactive Center Electrophilic Methylene Carbon (-CH₂-)Electrophilic Silicon Atom (-Si-)

Molecular Structure and Bonding Analysis

The structure of this compound dictates its chemical behavior. The molecule is an ester of trifluoromethanesulfonic acid, where the acidic proton is replaced by a trimethylsilylmethyl group.

Caption: 2D Representation of this compound.

Key Structural Features:

  • Trimethylsilyl Group (-Si(CH₃)₃): A bulky, electron-donating group that provides steric hindrance and is known to stabilize adjacent positive charge (the β-silicon effect).

  • Methylene Bridge (-CH₂-): The primary site of electrophilicity. Nucleophilic attack occurs at this carbon.

  • Trifluoromethanesulfonate (Triflate) Group (-OSO₂CF₃): One of the best known leaving groups in organic chemistry. Its stability as an anion (CF₃SO₃⁻) is due to extensive resonance delocalization and the strong inductive electron-withdrawal by the three fluorine atoms. This makes the C-O bond highly polarized and susceptible to cleavage.[1]

The molecule's conformation is influenced by steric repulsion between the bulky trimethylsilyl and triflate groups, leading to a staggered arrangement around the central Si-C-O-S backbone.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are essential for the identification and quality assessment of the reagent.

Table 2: Physical and Spectroscopic Properties

PropertyValueSource
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 168 °C[1]
Density 1.19 g/mL[1]
Refractive Index (n20/D) 1.38[1]
Storage Conditions 2 - 8 °C, under inert, dry conditions[1][6]
¹H NMR (CDCl₃) ~0.1-0.3 ppm (s, 9H, Si(CH₃)₃), ~3.8-4.0 ppm (s, 2H, SiCH₂O)[7]
¹⁹F NMR Singlet characteristic of the -CF₃ group[8]
IR Spectroscopy (Predicted) Strong absorptions for S=O stretching (~1350-1400 cm⁻¹), C-F stretching (~1150-1250 cm⁻¹), and Si-C vibrations (~800-860 cm⁻¹).

The ¹H NMR spectrum is particularly diagnostic, showing a sharp singlet for the nine equivalent protons of the trimethylsilyl group at high field and another distinct singlet for the two methylene protons, shifted downfield due to the influence of the adjacent electronegative oxygen atom.

Reactivity and Mechanistic Pathways

The primary value of this compound lies in its function as a potent electrophile for introducing the trimethylsilylmethyl group. The triflate moiety's exceptional ability to depart as a stable anion drives the reactivity.[1]

The reaction typically proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, leading to the displacement of the triflate leaving group in a single, concerted step.

reactants Nu⁻ + (CH₃)₃Si-CH₂-O-Tf ts Transition State Nu···CH₂(Si(CH₃)₃)···O-Tf [ δ⁻ δ⁻ ] reactants->ts Sɴ2 Attack products Products Nu-CH₂-Si(CH₃)₃ + TfO⁻ ts->products Leaving Group Departure

Caption: Generalized Sɴ2 mechanism for trimethylsilylmethylation.

The causality behind this reactivity is clear:

  • Excellent Leaving Group: The triflate anion is highly stabilized, making the C-O bond cleavage thermodynamically favorable.

  • Un-hindered Reaction Center: The methylene carbon is sterically accessible to a wide range of nucleophiles, favoring the Sɴ2 pathway.

  • β-Silicon Effect: While the reaction is concerted, the transition state benefits from stabilization by the silicon atom, which can donate electron density to the developing positive charge on the α-carbon through hyperconjugation.

Applications in Synthetic Chemistry

This reagent's utility is leveraged across several areas of chemical synthesis:

  • Organic Synthesis: It serves as a cornerstone reagent for installing the trimethylsilylmethyl group, a versatile synthon that can be further elaborated, for example, in Peterson olefination reactions.[1]

  • Protecting Group Chemistry: It can act as a protecting group for alcohols and amines. The resulting trimethylsilylmethyl ethers and amines are stable under various conditions but can be cleaved when necessary.[1]

  • Polymer and Materials Science: The reagent can be used to modify polymers, introducing silicon-containing functionalities that can enhance properties like thermal stability or hydrophobicity.[1]

  • Fluorinated Compound Development: The triflate moiety makes it valuable in synthetic strategies aimed at creating complex fluorinated molecules, which are important in medicinal chemistry.[1]

Experimental Protocol: General Procedure for O-Alkylation of an Alcohol

This protocol describes a self-validating system for the trimethylsilylmethylation of a primary alcohol. The success of the reaction is validated by the disappearance of the starting alcohol and the appearance of the product, typically monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (e.g., NMR).

start 1. Setup dissolve 2. Dissolve Alcohol & Base in Anhydrous Solvent start->dissolve cool 3. Cool to 0 °C (Ice Bath) dissolve->cool add_reagent 4. Add TMSM-OTf Dropwise cool->add_reagent warm 5. Warm to RT & Stir (2-12 h) add_reagent->warm monitor 6. Monitor by TLC warm->monitor quench 7. Quench with Saturated NaHCO₃(aq) monitor->quench Reaction Complete extract 8. Extract with Organic Solvent quench->extract dry 9. Dry, Filter, & Concentrate extract->dry purify 10. Purify (e.g., Chromatography) dry->purify

Caption: Experimental workflow for a typical trimethylsilylmethylation reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol substrate (1.0 eq.) and a non-nucleophilic base (e.g., 2,6-lutidine or proton-sponge, 1.2 eq.).

  • Dissolution: Dissolve the solids in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon adding the highly reactive triflate reagent.

  • Reagent Addition: Add this compound (1.1 eq.) dropwise via syringe over several minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup (Quenching): Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent used for the reaction (e.g., 2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure trimethylsilylmethyl ether.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

  • Hazards: It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[9] It is also highly sensitive to moisture.[3]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[10][11]

  • Handling: Handle under an inert, dry atmosphere (e.g., using a Schlenk line or in a glovebox). Use properly grounded equipment to prevent static discharge.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, typically between 2-8 °C.[1][6]

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material can be incinerated at a licensed chemical destruction facility.[11][12]

Conclusion

This compound is a potent and highly specialized electrophilic reagent. Its molecular structure, characterized by the unique Si-CH₂-O-Tf linkage, enables the efficient transfer of a trimethylsilylmethyl group to a wide array of nucleophiles. A thorough understanding of its structure, reactivity, and handling requirements allows synthetic chemists to strategically employ this reagent for the construction of complex molecular targets in pharmaceutical and materials science research.

References

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(Trimethylsilyl)methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide to Synthesis, Characterization, and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: A Powerful Tool in Modern Organic Synthesis

(Trimethylsilyl)methyl trifluoromethanesulfonate, often abbreviated as TMSOTf, is a highly versatile and reactive organosilicon compound with the chemical formula C₅H₁₁F₃O₃SSi.[1] It is a colorless, moisture-sensitive liquid that has carved a significant niche in contemporary organic synthesis.[2] Its potent electrophilicity, exceeding that of related reagents like trimethylsilyl chloride, makes it an exceptional trimethylsilylating agent.[2] This guide provides an in-depth exploration of the synthesis, purification, characterization, and safe handling of this compound, tailored for professionals in research and drug development.

The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the silicon atom highly susceptible to nucleophilic attack. This inherent reactivity is harnessed in a multitude of synthetic transformations, including the formation of silyl enol ethers, the protection of alcohols, and as a catalyst for various carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] Its applications extend to complex molecule synthesis, such as in the total synthesis of Taxol.[2] Understanding the nuances of its preparation and characterization is paramount for its effective and safe utilization in the laboratory.

Synthesis of this compound: A Practical Laboratory-Scale Protocol

Several synthetic routes to this compound have been reported. A common and practical approach for laboratory-scale synthesis involves the reaction of (trimethylsilyl)methyl methyl ether with methyl trifluoromethanesulfonate.[5] This method is advantageous due to the commercial availability of the starting materials and the relatively straightforward procedure.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the oxygen atom of the (trimethylsilyl)methyl methyl ether attacks the methyl group of methyl trifluoromethanesulfonate. The highly reactive intermediate then undergoes an intramolecular rearrangement, facilitated by the excellent leaving group ability of the triflate anion, to yield the desired product and dimethyl ether as a byproduct.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • (Trimethylsilyl)methyl methyl ether

  • Methyl trifluoromethanesulfonate (Caution: Highly toxic and corrosive)[6]

  • Anhydrous glassware (flame-dried under an inert atmosphere)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Flask: To the flask, add (trimethylsilyl)methyl methyl ether (1 equivalent).

  • Addition of Methyl Trifluoromethanesulfonate: Slowly add methyl trifluoromethanesulfonate (1 equivalent) to the stirred solution at room temperature. The addition should be performed dropwise via syringe. An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots periodically. The reaction is typically complete within several hours at room temperature. For a faster reaction, the mixture can be gently heated.[5]

  • Work-up and Purification: Upon completion, the reaction mixture is purified directly by fractional distillation under reduced pressure. The product, this compound, is a high-boiling liquid. Collect the fraction boiling at approximately 48-50 °C at 10 mmHg.[5]

Purification: Achieving High Purity

The primary method for purifying this compound is fractional distillation under reduced pressure.[5] This technique is crucial for removing lower-boiling impurities and any unreacted starting materials.

For applications requiring exceptionally high purity, a multi-step rectification process can be employed to remove trace acidic impurities like trifluoromethanesulfonic acid and hydrogen chloride, which may be present from alternative synthetic routes or degradation.[7] However, for most laboratory applications, a single fractional distillation is sufficient.

Characterization: Spectroscopic and Physical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueReference
Molecular FormulaC₅H₁₁F₃O₃SSi[1]
Molecular Weight236.28 g/mol [1]
AppearanceColorless liquid[2]
Boiling Point48-50 °C at 10 mmHg[5]
Density~1.2 g/mL[8]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H~0.3singlet9HSi(CH₃)₃
¹H~4.0singlet2HSiCH₂O
¹³C~-2quartetSi(CH₃)₃
¹³C~65quartetSiCH₂O
¹³C~118quartet (q, ¹JCF ≈ 320 Hz)CF₃
¹⁹F~-75singletOSO₂CF₃
²⁹SiVaries(Si)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. ¹H NMR data can be found in the literature.[9] ¹⁹F NMR data is also available.[10]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2960MediumC-H stretch (methyl)
~1410StrongS=O stretch (asymmetric)
~1250StrongSi-CH₃ deformation
~1220StrongC-F stretch
~1150StrongS=O stretch (symmetric)
~1030StrongS-O stretch
~840StrongSi-C stretch

Note: IR peak positions are approximate. Representative IR spectra are available in public databases.[1]

Overall Workflow

The entire process, from synthesis to final characterization, can be visualized as a streamlined workflow.

Workflow Start Starting Materials ((Trimethylsilyl)methyl methyl ether, Methyl trifluoromethanesulfonate) Synthesis Synthesis (Inert Atmosphere) Start->Synthesis Purification Purification (Fractional Distillation) Synthesis->Purification Characterization Characterization (NMR, IR, etc.) Purification->Characterization FinalProduct Pure (Trimethylsilyl)methyl Trifluoromethanesulfonate Characterization->FinalProduct

Caption: A streamlined workflow for the synthesis and characterization of this compound.

Safety and Handling: A Critical Overview

This compound is a hazardous chemical and must be handled with extreme care.[11][12]

  • Corrosive: It causes severe skin burns and eye damage.[13]

  • Moisture Sensitive: It reacts rapidly with water and protic solvents, releasing corrosive trifluoromethanesulfonic acid.[2][14] All handling and storage must be under anhydrous conditions.

  • Flammable: It is a flammable liquid and vapor.[12] Keep away from ignition sources.

  • Toxicity: While specific toxicity data is limited, the related compound methyl trifluoromethanesulfonate is highly toxic.[6] Handle with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber).[12]

  • Skin and Body Protection: Wear a flame-retardant lab coat and other protective clothing.[11]

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge.[11]

Handling and Storage:

  • Handle only in a well-ventilated chemical fume hood.[11]

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13]

  • Ground and bond containers and receiving equipment to prevent static discharge.[15]

Conclusion

This compound is an indispensable reagent in the arsenal of the modern synthetic chemist. Its potent silylating ability and catalytic activity enable a wide range of chemical transformations. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is crucial for its effective application. Adherence to strict safety protocols is non-negotiable when working with this hazardous yet powerful compound, ensuring both the integrity of the research and the well-being of the researcher.

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An In-Depth Technical Guide to (Trimethylsilyl)methyl Trifluoromethanesulfonate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing a Key Reagent in Organic Synthesis

In the landscape of modern organic synthesis, precision and efficiency are paramount. Reagents that enable the controlled introduction of specific functional groups are indispensable tools for the synthetic chemist. Among these, organosilicon compounds have carved out a significant niche. This guide focuses on a specific yet powerful reagent: (trimethylsilyl)methyl trifluoromethanesulfonate . Its formal IUPAC name is trimethylsilylmethyl trifluoromethanesulfonate [1]. It is crucial to distinguish this compound from its more commonly known isomer, trimethylsilyl trifluoromethanesulfonate (TMSOTf). While TMSOTf is a potent silylating agent, this compound serves as a valuable trimethylsilylmethylating reagent , introducing the Me₃SiCH₂- group into molecules. This guide will provide a comprehensive overview of its synthesis, properties, and applications, offering insights into its utility for professionals in research and drug development.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

PropertyValueSource
Molecular Formula C₅H₁₁F₃O₃SSi
Molecular Weight 236.28 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 168 °C
Density 1.19 g/mL
Refractive Index (n20D) 1.38
CAS Number 64035-64-9

Handling and Storage: this compound is a moisture-sensitive and corrosive liquid[2]. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. It is typically stored at 2-8 °C under an inert atmosphere to prevent decomposition[3].

Synthesis of this compound

The preparation of high-purity this compound is critical for its successful application in synthesis. A reliable method has been reported by Cunico and Gill, which provides an alternative to procedures that start from (trimethylsilyl)methyl chloride.

Cunico and Gill Synthesis Workflow

This synthetic route utilizes (trimethylsilyl)methyl methyl ether as a key intermediate.

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Methoxymethyllithium Methoxymethyllithium TMS_ether (Trimethylsilyl)methyl methyl ether Methoxymethyllithium->TMS_ether Reaction with Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane->TMS_ether TMSM_triflate (Trimethylsilyl)methyl Trifluoromethanesulfonate TMS_ether->TMSM_triflate Reaction with Methyl trifluoromethanesulfonate

Synthetic route to this compound.
Detailed Experimental Protocol

Step 1: Synthesis of (Trimethylsilyl)methyl Methyl Ether

This protocol is adapted from the procedure described by Cunico and Gill.

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of methoxymethyllithium in an appropriate ethereal solvent.

  • Cool the flask to the recommended temperature in a dry ice/acetone bath.

  • Add chlorotrimethylsilane dropwise via the dropping funnel while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield (trimethylsilyl)methyl methyl ether.

Step 2: Synthesis of this compound

  • In a flame-dried flask under a nitrogen atmosphere, add (trimethylsilyl)methyl methyl ether.

  • Add methyl trifluoromethanesulfonate neat to the flask.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by an appropriate technique such as gas chromatography.

  • Upon completion, the product can be purified by distillation under reduced pressure to afford this compound.

Self-Validation: The purity of the final product should be assessed by gas chromatography and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The trifluoromethanesulfonate moiety provides a distinct signal in the ¹⁹F NMR spectrum.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) anion, one of the best-known leaving groups in organic chemistry. This property facilitates nucleophilic substitution at the methylene carbon, enabling the introduction of the trimethylsilylmethyl group.

General Sɴ2 reaction mechanism.

The choice of reaction conditions, particularly the solvent and temperature, can be critical in controlling the reaction pathway and minimizing side reactions. Non-polar aprotic solvents are often employed to favor the Sɴ2 mechanism.

Applications in Organic Synthesis

The ability to introduce the trimethylsilylmethyl group is valuable in several areas of organic synthesis. This moiety can serve as a masked methyl group or participate in further transformations.

Trimethylsilylmethylation of Nucleophiles

This compound is an effective reagent for the trimethylsilylmethylation of a variety of nucleophiles, including amines and alcohols, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals[4].

  • Alcohols: The reaction with alcohols provides the corresponding (trimethylsilyl)methyl ethers. This can serve as a protecting group for the hydroxyl functionality, which can be cleaved under specific conditions.

  • Amines: Primary and secondary amines can be alkylated to afford the corresponding N-(trimethylsilyl)methyl derivatives. This transformation is crucial in the synthesis of complex nitrogen-containing molecules.

Use in Protecting Group Chemistry

The (trimethylsilyl)methyl group can be employed as a protecting group for alcohols and amines, allowing for selective reactions at other sites in a molecule[4]. The stability of this group and the specific conditions required for its removal offer advantages in multi-step synthetic sequences.

Development of Fluorinated Compounds

The presence of the trifluoromethanesulfonate group makes this reagent valuable in the development of other fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties[4].

Conclusion

This compound is a specialized but highly effective reagent for the introduction of the trimethylsilylmethyl group into organic molecules. Its utility is grounded in the exceptional leaving group ability of the triflate anion. A clear understanding of its synthesis, proper handling, and reactivity is essential for its successful application. For researchers and professionals in drug development and materials science, this reagent offers a precise tool for molecular construction, enabling the synthesis of complex and novel chemical entities. As the demand for sophisticated synthetic methodologies continues to grow, the importance of such targeted reagents will undoubtedly increase.

References

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(Trimethylsilyl)methyl trifluoromethanesulfonate spectral data (NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Trimethylsilyl)methyl trifluoromethanesulfonate, often referred to as TMSM-triflate, is a versatile reagent in organic synthesis. It serves as a powerful electrophile for the introduction of the (trimethylsilyl)methyl group, a motif valuable in olefination reactions and as a stable carbanion precursor.[1] The trifluoromethanesulfonate (triflate) moiety is an excellent leaving group, enhancing the reactivity of the molecule in nucleophilic substitution reactions.[2] A thorough understanding of its spectral characteristics is paramount for researchers to ensure reagent purity, monitor reaction progress, and confirm the successful functionalization of target molecules. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound, grounded in fundamental principles and supported by empirical data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The simplicity of the molecule leads to a clean and readily interpretable spectrum. Experimental spectra for this compound are available in spectral databases such as SpectraBase, with samples sourced from commercial suppliers like Sigma-Aldrich.[3][4]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two sets of chemically equivalent protons.

  • -Si(CH₃)₃ Protons: The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent due to free rotation around the Si-C bonds. These protons are expected to appear as a sharp singlet. The silicon atom is less electronegative than carbon, leading to significant shielding of these protons.[5] Consequently, this singlet will appear at a very upfield chemical shift, typically around δ 0.1-0.3 ppm .

  • -CH₂- Protons: The two protons of the methylene bridge are also chemically equivalent and will appear as a singlet. This methylene group is bonded to a silicon atom on one side and an oxygen atom of the highly electronegative triflate group on the other. The deshielding effect of the adjacent oxygen and the triflate group will shift this signal significantly downfield compared to the trimethylsilyl protons. The expected chemical shift for these protons is in the range of δ 4.0-4.5 ppm .

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide further confirmation of the molecular structure, with three signals anticipated.

  • -Si(CH₃)₃ Carbon: The three methyl carbons of the trimethylsilyl group are equivalent and will give rise to a single resonance. Similar to the protons, these carbons are shielded and will appear at a high field, typically in the range of δ -1 to 2 ppm .

  • -CH₂- Carbon: The methylene carbon is directly attached to the electronegative oxygen of the triflate group, which will cause a substantial downfield shift. This signal is expected to be observed in the region of δ 75-80 ppm .

  • -CF₃ Carbon: The carbon of the trifluoromethyl group is strongly deshielded by the three fluorine atoms. It will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF). The chemical shift is expected to be around δ 118-121 ppm , a characteristic value for the triflate anion.

Data Summary: Predicted NMR Spectral Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-Si(CH₃)₃~ 0.2 ppm (s, 9H)~ 0 ppm
-CH₂-~ 4.2 ppm (s, 2H)~ 78 ppm
-CF₃-~ 120 ppm (q, ¹J_CF ≈ 320 Hz)

Experimental Protocol: NMR Spectrum Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Due to the moisture sensitivity of the compound, all glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

    • In a nitrogen-filled glovebox, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively solubilizes the compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although the signal from the compound's own trimethylsilyl group can also serve as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a probe temperature of 25 °C.

      • Use a spectral width of approximately 16 ppm.

      • Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

      • Collect 8-16 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Use a spectral width of approximately 250 ppm.

      • Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

      • Collect a sufficient number of scans (e.g., 512-1024) to achieve an adequate signal-to-noise ratio, especially for the quaternary CF₃ carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by strong absorptions from the triflate group.

Interpretation of Key Absorption Bands:
  • S=O Stretching: The triflate group contains two S=O double bonds. The asymmetric and symmetric stretching vibrations of these bonds will result in very strong and characteristic absorption bands. These are typically observed in the regions of 1410-1380 cm⁻¹ (asymmetric) and 1220-1200 cm⁻¹ (symmetric).

  • C-F Stretching: The C-F bonds of the trifluoromethyl group will also produce strong absorption bands. These are typically found in the range of 1250-1150 cm⁻¹ .

  • S-O-C Stretching: The stretching vibration of the S-O-C linkage is expected to appear as a strong band in the 1030-1000 cm⁻¹ region.

  • Si-CH₃ Vibrations: The trimethylsilyl group will exhibit characteristic vibrations. A symmetric deformation (umbrella mode) is typically seen around 1250 cm⁻¹ , and a rocking vibration is observed near 840 cm⁻¹ .

  • C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.

Data Summary: Predicted IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted) Vibrational Mode Intensity
3000-2850C-H stretchMedium
1410-1380S=O asymmetric stretchStrong
~1250Si-CH₃ symmetric deformationStrong
1250-1150C-F stretchStrong
1220-1200S=O symmetric stretchStrong
1030-1000S-O-C stretchStrong
~840Si-CH₃ rockStrong

Experimental Protocol: IR Spectrum Acquisition

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • As the compound is a moisture-sensitive liquid, this step should be performed quickly.[1]

    • Place a single drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane or isopropanol) and a soft, non-abrasive wipe.

Visualizing Molecular Structure and Spectral Correlations

The following diagram illustrates the structure of this compound and highlights the key nuclei and functional groups responsible for the predicted NMR and IR signals.

Caption: Structure of this compound with key NMR and IR correlations.

References

  • PubChem. Compound Summary for CID 2760857, this compound. National Center for Biotechnology Information. [Link]

  • Wiley Science Solutions. SpectraBase: this compound. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

(Trimethylsilyl)methyl Trifluoromethanesulfonate: A Technical Guide to its Mechanism of Action and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Trimethylsilyl)methyl trifluoromethanesulfonate, hereafter referred to as TMSM-OTf, is a potent and versatile electrophilic reagent valued for its ability to introduce the synthetically useful (trimethylsilyl)methyl group. Its primary mechanism of action involves the alkylation of nucleophiles, followed by a subsequent, controlled elimination of the trimethylsilyl moiety to generate highly reactive intermediates. This guide elucidates the core mechanistic principles of TMSM-OTf, focusing on its cornerstone application: the generation of azomethine ylides for the construction of complex, five-membered nitrogen-containing heterocycles via [3+2] cycloaddition reactions. Detailed protocols, mechanistic diagrams, and safety considerations are provided to equip researchers with the foundational knowledge to effectively leverage this powerful reagent in organic synthesis and drug discovery programs.

Introduction to this compound (TMSM-OTf)

TMSM-OTf is a specialized organosilicon compound that marries two key functionalities: a highly electrophilic methylene group and a synthetically versatile trimethylsilyl handle.[1] This unique combination allows for a two-stage reactivity profile that is central to its utility.

1.1. Physicochemical Properties

The reagent is a colorless to light yellow liquid that must be handled with care due to its reactivity and potential hazards.[1] Key properties are summarized below.

PropertyValueReference
CAS Number 64035-64-9[1][2]
Molecular Formula C₅H₁₁F₃O₃SSi[1]
Molecular Weight 236.29 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Density 1.182 - 1.19 g/mL[1][3]
Boiling Point 168 °C (decomposes); 49-51 °C (at reduced pressure)[1][3]
Refractive Index (n20D) 1.38[1]
Storage Conditions 2 - 8 °C, under inert atmosphere[1]

1.2. Core Reactivity Principles

The mechanism of TMSM-OTf is dictated by the interplay of its two core components:

  • The Trifluoromethanesulfonate (Triflate, OTf) Group: The triflate anion (CF₃SO₃⁻) is an exceptionally stable, non-nucleophilic species due to extensive resonance delocalization and the strong inductive effect of the fluorine atoms. This makes it a "super" leaving group, rendering the adjacent methylene (CH₂) carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1]

  • The (Trimethylsilyl)methyl Group: This moiety serves as a masked carbanion. The silicon atom is electropositive and susceptible to attack by nucleophiles, particularly fluoride ions. The carbon-silicon (C-Si) bond is relatively weak and can be cleaved under specific conditions to generate a reactive intermediate. This group is the cornerstone of the reagent's most important synthetic applications.[4]

The Core Mechanism: Generation of Azomethine Ylides

The most prominent application of TMSM-OTf is the generation of azomethine ylides, which are nitrogen-based 1,3-dipoles used extensively in [3+2] cycloaddition reactions to build pyrrolidine rings.[5] The process is a sequential, multi-step mechanism that occurs in a single pot.

Step 1: N-Alkylation of an Imine The reaction commences with a standard Sₙ2 reaction. The lone pair of electrons on the nitrogen atom of an imine substrate attacks the highly electrophilic methylene carbon of TMSM-OTf. This displaces the triflate leaving group.[4]

Step 2: Formation of a Key Iminium Triflate Intermediate This nucleophilic attack results in the formation of a stable, yet reactive, N-(trimethylsilyl)methyl iminium triflate salt. This intermediate is the direct precursor to the desired ylide.

Step 3 & 4: Fluoride-Mediated Desilylation and Ylide Generation The crucial step is the introduction of a desilylating agent, most commonly a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The fluoride ion has a very high affinity for silicon and attacks the trimethylsilyl group. This attack cleaves the C-Si bond, with the bonding electrons collapsing to form a carbanion on the methylene carbon. This carbanion is immediately stabilized by the adjacent positively charged iminium nitrogen, forming the neutral azomethine ylide 1,3-dipole.[4][6]

The overall mechanistic pathway is depicted below.

Azomethine Ylide Generation Imine Imine (R1-CH=N-R2) Iminium Iminium Triflate Salt [R1-CH=N+(R2)-CH2-TMS] OTf⁻ Imine->Iminium Sₙ2 Attack TMSM_OTf (Trimethylsilyl)methyl Trifluoromethanesulfonate (TMS-CH2-OTf) TMSM_OTf->Iminium Fluoride Fluoride Source (e.g., CsF) Ylide Azomethine Ylide (1,3-Dipole) Iminium->Ylide Fluoride->Ylide Desilylation TMSF Trimethylsilyl Fluoride (TMS-F) Ylide->TMSF

Caption: Mechanism for the generation of an azomethine ylide from an imine using TMSM-OTf.

Application in [3+2] Cycloaddition Reactions

Once generated in situ, the azomethine ylide is a highly reactive intermediate that readily participates in 1,3-dipolar cycloaddition reactions.[5] This reaction class is a powerful tool for stereoselectively synthesizing five-membered heterocycles.[7][8]

The azomethine ylide (the 1,3-dipole) reacts with a "dipolarophile," typically an electron-deficient alkene or alkyne, in a concerted, pericyclic reaction. This [3+2] cycloaddition rapidly forms a stable five-membered pyrrolidine ring, creating up to four new contiguous stereocenters with a high degree of control.[4][5]

Cycloaddition_Workflow Ylide Azomethine Ylide (Generated in situ) TS Concerted Transition State Ylide->TS Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->TS Product Pyrrolidine Product TS->Product [3+2] Cycloaddition

Caption: Workflow of the [3+2] cycloaddition of an azomethine ylide with a dipolarophile.

The high stereoselectivity of this reaction makes it exceptionally valuable in medicinal chemistry and total synthesis, where precise control over molecular architecture is paramount.[7]

Experimental Protocols & Considerations

The following is a generalized, representative protocol for the TMSM-OTf mediated generation of an azomethine ylide and subsequent trapping in a [3+2] cycloaddition.

4.1. General Protocol

Objective: To synthesize a substituted pyrrolidine via a one-pot, three-component reaction.

Materials:

  • Imine substrate (1.0 equiv)

  • Dipolarophile (e.g., N-phenylmaleimide, 1.0-1.2 equiv)

  • This compound (TMSM-OTf, 1.1 equiv)

  • Anhydrous Cesium Fluoride (CsF, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Standard glassware, inert atmosphere setup (N₂ or Ar), magnetic stirrer.

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the imine (1.0 equiv) and the dipolarophile (1.1 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (or dichloromethane) via syringe to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Alkylation: Cool the solution to 0 °C using an ice bath. Add TMSM-OTf (1.1 equiv) dropwise via syringe over 5 minutes. The formation of the iminium salt may be observed as a change in color or the formation of a precipitate. Allow the mixture to stir at 0 °C for 30-60 minutes.

    • Causality: Performing the alkylation at low temperature controls the exothermic reaction and minimizes potential side reactions. The triflate is a powerful alkylating agent, and controlled addition is critical.[4]

  • Ylide Generation & Cycloaddition: To the stirring suspension, add anhydrous cesium fluoride (1.5 equiv) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.

    • Causality: CsF is often used as it is a potent, minimally basic fluoride source that readily cleaves the C-Si bond.[6] The azomethine ylide is generated in situ and is immediately trapped by the co-located dipolarophile, driving the reaction forward.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure pyrrolidine product.

4.2. Safety and Handling

  • This compound is a powerful alkylating agent and should be handled with extreme caution. It is moisture-sensitive and corrosive. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Inert Atmosphere: Due to its moisture sensitivity, all reactions involving TMSM-OTf should be conducted under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and flame- or oven-dried glassware. Water will rapidly hydrolyze the reagent.

  • Quenching: Needles, syringes, and residual reagent should be carefully quenched with a solution of a secondary amine (e.g., diethylamine) in an organic solvent before cleaning.

Summary and Outlook

This compound is a highly effective reagent whose mechanism of action enables a powerful synthetic sequence: alkylation followed by controlled desilylation. This pathway provides reliable access to reactive azomethine ylides, which are cornerstone intermediates for the stereoselective synthesis of pyrrolidines via [3+2] cycloaddition. Understanding this core mechanism allows researchers to rationally design complex synthetic routes to novel heterocycles for applications in drug discovery, agrochemicals, and materials science. Future work may further explore the generation of other reactive intermediates using TMSM-OTf, expanding its utility beyond the well-established azomethine ylide chemistry.

References

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons. (This is a foundational text in the field, providing extensive background on the generation and reaction of azomethine ylides, including methods analogous to the use of TMSM-OTf).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pandey, G., Banerjee, P., & Gadre, S. R. (2006). Construction of enantiopure pyrrolidine ring system via asymmetric [3+2]-cycloaddition of azomethine ylides. Chemical Reviews, 106(10), 4052–4119. (While not citing TMSM-OTf directly, this review covers the broader context and importance of azomethine ylide cycloadditions).
  • Vedejs, E., & Martinez, G. R. (1981). The Peterson olefination reaction. Organic Reactions, 28, 1-182.
  • abcr GmbH. (n.d.). Trimethylsilylmethyl trifluoromethanesulfonate, 95%. Retrieved from [Link]

  • ChemBK. (n.d.). CAS 64035-64-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Azomethine ylide. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate.
  • Adrio, J., & Carretero, J. C. (2011). Novel dipolarophiles and dipoles in 1,3-dipolar cycloadditions. Chemical Communications, 47(23), 6493-6504. (Provides context on the scope and utility of 1,3-dipolar cycloadditions).
  • ResearchGate. (n.d.). Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. Retrieved from [Link]

  • PubMed. (n.d.). Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Mechanism for the generation of azomethine ylide. Retrieved from [Link]

  • Uniscience Publishers. (n.d.). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New routes towards azomethine ylide generation from prolines to synthesize diverse N-heterocycles: a DFT supported endo-selective mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential Anticancer Activities of Cycloadducts. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

Sources

(Trimethylsilyl)methyl trifluoromethanesulfonate leaving group ability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of the Triflate Leaving Group in the Chemistry of (Trimethylsilyl) Trifluoromethanesulfonates

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Comprehensive Analysis of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) and the Determinative Role of the Triflate Leaving Group

Abstract

This technical guide provides a detailed examination of Trimethylsilyl trifluoromethanesulfonate (TMSOTf), a cornerstone reagent in modern organic synthesis. We will dissect the fundamental principles that underpin its remarkable reactivity, focusing on the synergistic relationship between the highly electrophilic silicon center and the unparalleled stability of the trifluoromethanesulfonate (triflate) anion. It is this synergy, driven by the triflate's nature as a "super" leaving group, that makes TMSOTf an indispensable tool for a vast array of chemical transformations, from silylations to complex carbon-carbon bond formations. This whitepaper will clarify the distinction between TMSOTf and the related, but distinct, (trimethylsilyl)methyl trifluoromethanesulfonate, providing mechanistic insights, field-proven protocols, and a causal understanding of its application in complex molecular synthesis.

Introduction: Deconstructing a Reagent of Choice

In the landscape of synthetic organic chemistry, few reagents offer the versatility and potency of Trimethylsilyl trifluoromethanesulfonate, commonly known as TMSOTf. Its structure, an ester formed from trifluoromethanesulfonic acid and a trimethylsilyl group, is key to its function.[1][2] The efficacy of TMSOTf is not derived from a single attribute but from a powerful combination of factors:

  • An Exceptionally Electrophilic Silicon Center: The Si-O bond is highly polarized towards the oxygen, which is, in turn, bonded to the powerfully electron-withdrawing triflyl group (-SO₂CF₃). This electronic arrangement renders the silicon atom highly susceptible to nucleophilic attack.

  • A "Super" Leaving Group: The trifluoromethanesulfonate (triflate, OTf) anion is one of the most stable leaving groups known to chemists.[3][4] Its departure from the silicon center is a highly favorable thermodynamic event that often serves as the driving force for reactions.

It is crucial to distinguish TMSOTf, (CH₃)₃Si-O-SO₂CF₃, from the hypothetical this compound, (CH₃)₃Si-CH₂-O-SO₂CF₃. While the latter would involve the triflate leaving from a primary carbon center, its chemistry would be governed by different principles, namely the β-silicon effect. The vast majority of applications and literature precedent concern TMSOTf, where the triflate leaves from the silicon atom or acts as a non-coordinating counter-ion after activating a substrate. This guide will focus on the chemistry of TMSOTf, as its utility is directly predicated on the leaving group ability of the triflate anion.

The Trifluoromethanesulfonate Anion: The Engine of Reactivity

The concept of "leaving group ability" is directly correlated with the stability of the departing anion. A good leaving group must be able to stabilize the negative charge it takes with it upon bond cleavage. The triflate anion (CF₃SO₃⁻) excels in this regard due to a combination of powerful electronic effects.[3]

Causality Behind Triflate's Stability:

  • Resonance Delocalization: The negative charge is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms and the sulfur atom through resonance, significantly distributing and stabilizing the charge.[3][4]

  • Inductive Effect: The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. The high electronegativity of the fluorine atoms pulls electron density away from the sulfonate core, further stabilizing the negative charge on the oxygen atoms.[3]

This immense stability is reflected in the acidity of its conjugate acid, triflic acid (TfOH), which is classified as a superacid—more acidic than 100% sulfuric acid.[4]

Caption: Resonance delocalization in the triflate anion.

Comparative Leaving Group Ability

To contextualize the power of the triflate group, a comparison with other common leaving groups is illustrative.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Leaving Group Ability
TfO⁻ (Triflate) TfOH ~ -14 Excellent
I⁻ (Iodide)HI~ -10Very Good
Br⁻ (Bromide)HBr~ -9Good
TsO⁻ (Tosylate)TsOH~ -2.8Good
Cl⁻ (Chloride)HCl~ -7Moderate
H₂O (Water)H₃O⁺~ -1.7Moderate
HO⁻ (Hydroxide)H₂O~ 15.7Poor

Data compiled from various sources.

Synthesis and Physicochemical Properties

TMSOTf is a colorless, moisture-sensitive liquid that must be handled under inert and anhydrous conditions due to its high reactivity towards water.[2][5]

PropertyValue
CAS Number 27607-77-8
Chemical Formula C₄H₉F₃O₃SSi
Molar Mass 222.25 g·mol⁻¹
Density ~1.225 g/mL at 25 °C[2]
Boiling Point ~140-142 °C[2][6]
Standard Laboratory Preparation

A common and reliable method for the synthesis of TMSOTf involves the direct reaction of anhydrous trimethylchlorosilane with trifluoromethanesulfonic acid.[5][7] This method is straightforward and avoids many of the side products associated with other synthetic routes.[7]

Experimental Protocol: Synthesis of TMSOTf

  • Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line (N₂ or Ar) is assembled.

  • Reagents: Anhydrous trimethylchlorosilane and anhydrous trifluoromethanesulfonic acid are added to the reaction vessel.[7]

  • Reaction: The mixture is stirred under an inert atmosphere at a controlled temperature, typically between 10 °C and 30 °C, for approximately 12 hours.[5][7] The reaction produces hydrogen chloride gas, which should be vented through a suitable trap (e.g., a bubbler containing mineral oil or a basic solution).

  • Purification: Upon completion, the product is purified by distillation under reduced pressure.[5][7] The fraction collected between 125-135 °C is the pure Trimethylsilyl trifluoromethanesulfonate.[7]

  • Storage: The purified TMSOTf should be stored in a sealed container under an inert atmosphere and away from moisture.

Mechanistic Roles and Field-Proven Applications

The utility of TMSOTf is best understood through its dual mechanistic roles: as a potent silylating agent and as a powerful Lewis acid catalyst. In both scenarios, the triflate anion is central to the reaction's success.

A. TMSOTf as a Silylating Agent

TMSOTf is far more electrophilic than trimethylsilyl chloride and is highly effective for the silylation of alcohols and the formation of silyl enol ethers.[2][8]

Causality: A nucleophile (e.g., an alcohol) attacks the highly electrophilic silicon atom. The reaction proceeds readily because the departing triflate anion is extremely stable and its departure is thermodynamically favorable. The formation of the strong Si-O bond in the product also contributes to the driving force of the reaction.

Silylation_Mechanism cluster_reactants Reactants cluster_transition Mechanism cluster_products Products ROH R-OH (Alcohol) Attack Nucleophilic Attack on Silicon ROH->Attack attacks TMSOTf (CH₃)₃Si-OTf TMSOTf->Attack Base Et₃N (Base) Base->Attack deprotonates Departure Triflate Departure Attack->Departure forms intermediate Product R-OSi(CH₃)₃ (Silyl Ether) Departure->Product yields Salt [Et₃NH]⁺OTf⁻ (Salt) Departure->Salt

Caption: Workflow for the silylation of an alcohol using TMSOTf.

Experimental Protocol: Synthesis of a Silyl Enol Ether

This protocol describes the conversion of a ketone to its corresponding trimethylsilyl enol ether, a key intermediate for aldol-type reactions.[8]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv.) and a hindered base such as triethylamine (1.1 equiv.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or diethyl ether.[8]

  • Cooling: Cool the solution to 0 °C or -78 °C, depending on the desired regioselectivity (kinetic vs. thermodynamic control).

  • Addition: Add TMSOTf (1.1 equiv.) dropwise to the stirred solution. The formation of an insoluble precipitate (triethylammonium triflate) is often observed.[8]

  • Reaction: Allow the reaction to stir for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a cold, saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude silyl enol ether is often used directly or can be purified by distillation or chromatography if necessary.

B. TMSOTf as a Lewis Acid Catalyst

TMSOTf is a highly effective Lewis acid for activating a wide range of electrophiles, including aldehydes, ketones, and acetals.[2][5][9][10]

Causality: TMSOTf coordinates to an oxygen or nitrogen atom in the substrate. This coordination activates the substrate towards nucleophilic attack. In many cases, this leads to the formation of a highly reactive cationic intermediate (e.g., an oxocarbenium ion from an acetal), with the triflate anion acting as a weakly coordinating counter-ion.[10] This self-validating system works because the formation of a strong Si-O bond and the stable triflate anion provides a potent thermodynamic driving force.

A classic example is the TMSOTf-mediated Mukaiyama aldol reaction.[10]

Mukaiyama_Aldol cluster_workflow TMSOTf-Mediated Mukaiyama Aldol Reaction Acetal R¹-CH(OR²)₂ (Acetal) Activation Activation of Acetal Acetal->Activation TMSOTf TMSOTf TMSOTf->Activation SilylEnolEther R³-C(OTMS)=CH₂ (Silyl Enol Ether) Addition Nucleophilic Addition SilylEnolEther->Addition attacks Oxocarbenium [R¹-CH=OR²]⁺OTf⁻ (Oxocarbenium Ion) Activation->Oxocarbenium generates Oxocarbenium->Addition Intermediate Silylated Aldol Adduct Addition->Intermediate Workup Aqueous Workup Intermediate->Workup Product β-Alkoxy Ketone Workup->Product

Caption: Logical workflow of the TMSOTf-mediated Mukaiyama-type aldol addition to an acetal.

This catalytic cycle is foundational in drug development for constructing complex carbon skeletons with high stereocontrol. The choice to use TMSOTf is driven by its ability to generate highly reactive electrophiles under mild conditions, a direct consequence of the triflate's stability.

Conclusion: A Synthesis of Functionality

The exceptional utility of Trimethylsilyl trifluoromethanesulfonate is a textbook example of synergistic molecular design. While the trimethylsilyl group provides the reactive handle, it is the trifluoromethanesulfonate anion that serves as the engine of its reactivity. Its unparalleled stability as a leaving group makes the silicon atom a potent electrophile and allows TMSOTf to function as a powerful Lewis acid. This understanding—that the reagent's power is fundamentally linked to the properties of its leaving group—is critical for researchers and drug development professionals seeking to harness its capabilities for the efficient and elegant synthesis of complex molecules. Every protocol employing TMSOTf is, at its core, a validation of the triflate anion's status as one of chemistry's most effective leaving groups.

References

A consolidated list of authoritative sources cited within this guide is provided below for verification and further study.

  • LookChem. (2024, October 24). Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis. Retrieved from [Link]

  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Transformations Induced by Triflic Anhydride. Tetrahedron.
  • Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

  • Downey, C. W. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. UR Scholarship Repository. Retrieved from [Link]

  • Lee, T. V., & Porter, J. R. (1992). Spiro[4.5]decan-1-one, 4-methoxy-. Organic Syntheses, 70, 214.
  • CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate. (2014). Google Patents.
  • Aizpurua, J. M., & Palomo, C. (1985). Reagents and synthetic methods 55. New methods for the preparation of t-butyldimethylsilyl triflate and trimethylsilyl triflate. Tetrahedron Letters.
  • Simchen, G., & Kober, W. (1976). Reactions of Trialkylsilyl Trifluoromethanesulfonates, I. - Synthesis of Trialkylsilyl Enol Ethers. Synthesis.
  • Wikipedia. (n.d.). Triflate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.
  • Fairweather, J. K., & Stick, R. V. (2017). The Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Australian Journal of Chemistry. (Referenced via NIH).
  • Showell, G. A., & Mills, J. S. (2003). The Role of Silicon in Drug Discovery. Drug Discovery Today. (Referenced via NIH).
  • YouTube. (2015, November 4). Trifluoromethanesulfonate. Retrieved from [Link]

  • Baran, P. S. (n.d.). Properties of Silicon. Baran Lab, Scripps Research.
  • Percy, J. M., et al. (2017). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.
  • Chemistry Teacher. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from [Link]

Sources

Unlocking Novel Reactivity: A Technical Guide to (Trimethylsilyl)methyl Trifluoromethanesulfonate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, the quest for novel chemical transformations is a perpetual frontier. The discovery of reagents that can unlock unprecedented reaction pathways is paramount to advancing the fields of medicinal chemistry, materials science, and drug development. (Trimethylsilyl)methyl trifluoromethanesulfonate, often referred to as TMS triflate, stands as a cornerstone reagent in this endeavor. Its unique dual capacity to act as both a potent Lewis acid and an efficient silylating agent has paved the way for a plethora of new synthetic methodologies.[1][2] This guide delves into the core of TMSOTf's reactivity, offering an in-depth exploration of the new reactions it has enabled, complete with mechanistic insights, experimental protocols, and a forward-looking perspective for the discerning scientist.

The Dual Nature of TMSOTf: A Catalyst for Discovery

This compound, with the chemical formula (CH₃)₃SiO₃SCF₃, is a colorless, moisture-sensitive liquid.[3] Its remarkable utility in organic synthesis stems from the synergistic interplay of its two key components: the electrophilic trimethylsilyl group and the highly stable, non-coordinating trifluoromethanesulfonate (triflate) anion.[4] This combination renders TMSOTf a powerful tool for activating a wide range of functional groups, often under exceptionally mild conditions.[5]

The triflate anion's stability as a leaving group facilitates the generation of highly reactive cationic intermediates, while the trimethylsilyl group's affinity for oxygen and other heteroatoms drives a variety of silylation and tandem reaction sequences.[6] This dual reactivity profile distinguishes TMSOTf from more traditional Lewis acids and silylating agents, opening doors to previously inaccessible chemical space.[1][2]

Synthesis of this compound:

A common laboratory-scale synthesis involves the reaction of anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane. The reaction is typically stirred for 12 hours under an inert atmosphere at a temperature of 10-30°C. Subsequent vacuum distillation yields the desired product.[7][8]

ReactantsConditionsProduct PurityProduct Yield
Anhydrous trifluoromethanesulfonic acid, Anhydrous trimethylchlorosilane10-30°C, 12h, inert atmosphere, then vacuum distillationUp to 99.9%Up to 97.8%

Table 1: Synthesis of this compound.[8]

Pioneering Carbon-Carbon Bond Formations: Beyond the Conventional

The ability of TMSOTf to mediate carbon-carbon bond formation has led to significant advancements in the synthesis of complex molecular architectures. Its unique reactivity has been particularly impactful in the realm of aldol-type reactions and additions to otherwise stable electrophiles.

A prime example of TMSOTf's innovative power is the development of a one-pot tandem enol silane formation-Mukaiyama aldol reaction.[6] This process circumvents the need to pre-form and purify the enol silane nucleophile, a significant advantage in terms of time and resource efficiency.[6] In this reaction, TMSOTf acts first as a silylating agent in the presence of a hindered amine base to generate the silyl enol ether in situ. Subsequently, its Lewis acidic character activates an aldehyde or ketone electrophile, facilitating the aldol addition.[6]

Mukaiyama_Aldol cluster_1 Enol Silane Formation cluster_2 Mukaiyama Aldol Addition ketone Ketone enol_silane Silyl Enol Ether (in situ) ketone->enol_silane + Base, + TMSOTf base Hindered Amine Base tmsotf1 TMSOTf (Silylating Agent) aldol_adduct β-Hydroxy Ketone (after workup) enol_silane->aldol_adduct aldehyde Aldehyde activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde + TMSOTf tmsotf2 TMSOTf (Lewis Acid) activated_aldehyde->aldol_adduct Nucleophilic Attack

A schematic representation of the one-pot tandem enol silane formation-Mukaiyama aldol reaction enabled by TMSOTf.

Research has uncovered the unique ability of TMSOTf to catalyze the condensation of (trimethylsilyl)acetonitrile (TMSACN) with dimethyl acetals, a reaction not efficiently mediated by traditional Lewis acids like MgBr₂·OEt₂, ZnBr₂, or BF₃·OEt₂.[1] This novel reactivity is attributed to TMSOTf's capacity to not only activate the acetal to form a reactive oxocarbenium ion but also to catalyze the isomerization of TMSACN to its more nucleophilic N-silylated tautomer.[1][2] This dual activation is a testament to the distinctive chemical properties of TMSOTf.

Nitrile_Addition acetal Dimethyl Acetal oxocarbenium Oxocarbenium Ion acetal->oxocarbenium Activation tmsotf1 TMSOTf product β-Methoxynitrile oxocarbenium->product Mukaiyama-like Attack tmsacn (Trimethylsilyl)acetonitrile (TMSACN) n_silyl_tautomer N-Silylated Tautomer tmsacn->n_silyl_tautomer Isomerization tmsotf2 TMSOTf n_silyl_tautomer->product

The proposed mechanism for the TMSOTf-catalyzed addition of TMSACN to acetals.[1][2]

Acetal Derived FromYield of β-Methoxynitrile
BenzaldehydeGood
Electron-poor Aromatic AldehydesGood
TolualdehydeDepressed (due to elimination)
4-AnisaldehydeDominated by elimination
CyclohexanecarboxaldehydePossible for aliphatic residues

Table 2: Reactivity of various acetals in the TMSOTf-catalyzed condensation with TMSACN.[1][2]

Forging New Carbon-Heteroatom Bonds

TMSOTf has also proven to be a powerful tool for the construction of carbon-heteroatom bonds, finding widespread application in areas such as carbohydrate chemistry and the synthesis of nitrogen-containing compounds.

In the realm of carbohydrate chemistry, TMSOTf serves as a highly effective catalyst for Koenigs-Knorr glycosylation reactions.[9] It significantly enhances the efficiency of traditional silver(I)-oxide-promoted glycosidations of glycosyl bromides, allowing for milder reaction conditions and achieving high yields.[9] The presence of catalytic TMSOTf helps maintain a nearly neutral pH, which is crucial for sensitive substrates.[9]

The TMSOTf-catalyzed addition of silyl enol ethers to N-acyliminium ion precursors, such as N-alkoxycarbonyl-2-alkoxypiperidines, provides an efficient route to α-amido ketones.[10] This methodology has been successfully applied to the stereocontrolled synthesis of alkaloids like (±)-sedamine and (±)-norsedamine, showcasing its utility in natural product synthesis.[10]

Expanding the Horizons of Cycloaddition Chemistry

The catalytic prowess of TMSOTf extends to the realm of cycloaddition reactions, where it has been instrumental in the development of novel transformations for the synthesis of cyclic compounds.

A mild, metal-free catalytic route for the [3+2] cycloaddition of N-acylhydrazones to cyclopentadiene has been developed using catalytic amounts of TMSOTf.[5] This reaction proceeds with high yields and diastereoselectivities, providing access to synthetically important pyrazolidine scaffolds.[5] DFT calculations have supported the proposed reaction mechanism.[5]

TMSOTf has also been employed to catalyze cationic [5+2] cycloaddition reactions, a powerful strategy for the construction of seven-membered rings.[11] This methodology has been applied in the formal total synthesis of complex natural products like (+) isocomene, demonstrating its strategic importance in advanced organic synthesis.[11]

A New Paradigm in Azomethine Ylide Chemistry

Azomethine ylides are valuable 1,3-dipoles for the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions.[12] TMSOTf has played a key role in the generation of these reactive intermediates under mild conditions.

The alkylation of imines with trimethylsilylmethyl triflate generates iminium salts that, upon treatment with a fluoride source, undergo desilylation to form azomethine ylides.[13] This method provides a reliable entry into non-stabilized azomethine ylides, which can then be trapped with various dipolarophiles.[14][15]

Azomethine_Ylide imine Imine iminium_salt Iminium Salt imine->iminium_salt + (TMS)CH₂OTf tms_triflate (Trimethylsilyl)methyl Triflate azomethine_ylide Azomethine Ylide iminium_salt->azomethine_ylide + F⁻, - TMS-F fluoride Fluoride Source (e.g., CsF) cycloadduct Pyrrolidine Derivative azomethine_ylide->cycloadduct dipolarophile Dipolarophile dipolarophile->cycloadduct [3+2] Cycloaddition

Generation of azomethine ylides using (trimethylsilyl)methyl triflate and subsequent cycloaddition.

Experimental Protocols: A Practical Guide

Representative Procedure for the TMSOTf-Catalyzed Addition of a Silyl Ketene Acetal to an Acetal: [6]

To a stirred solution of the acetal (1.40 mmol) and the silyl ketene acetal (1.00 mmol) in anhydrous dichloromethane (5 mL) at 0°C under an inert atmosphere is added trimethylsilyl trifluoromethanesulfonate (1.45 mmol). The reaction mixture is stirred at 0°C for 2 hours. The reaction is then quenched by the addition of pyridine (2.0 mmol). The mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-methoxy ester.

Standard Conditions for TMSOTf-Mediated N,O-Acetal Formation: [6]

A solution of the secondary amide (1.00 mmol) and the corresponding acetal (1.40 mmol) in anhydrous dichloromethane (5 mL) is cooled to 0°C under an inert atmosphere. Dicyclohexylmethylamine (Cy₂NMe, 1.40 mmol) is added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (1.45 mmol). The reaction mixture is stirred at 0°C for 2 hours. The reaction is quenched with pyridine (2.0 mmol) and worked up as described above.

Conclusion and Future Outlook

This compound has firmly established itself as a uniquely versatile and powerful reagent in modern organic synthesis. Its ability to function as both a potent Lewis acid and an efficient silylating agent has enabled the discovery and development of a remarkable array of novel chemical reactions. From streamlining complex bond formations in one-pot procedures to catalyzing previously challenging cycloadditions and facilitating the generation of reactive intermediates, TMSOTf continues to push the boundaries of what is synthetically possible.

As the demand for more efficient and selective synthetic methods grows, particularly in the pharmaceutical and materials science sectors, the exploration of TMSOTf-mediated reactivity will undoubtedly continue to be a fertile ground for innovation. The future is bright for the discovery of new transformations catalyzed by this exceptional reagent, further solidifying its indispensable role in the synthetic chemist's toolkit.

References

  • New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). ACS.
  • Trimethylsilyl trifluoromethanesulfon
  • New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) - ACS.
  • Trimethylsilyl trifluoromethanesulfon
  • Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals - UR Scholarship Repository.
  • Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis.
  • (Trimethylsilyl)
  • Trimethylsilyl trifluoromethanesulfonate - ResearchG
  • I. Cationic [5 + 2] Cycloaddition Reactions Catalyzed by Trimethylsilyl Trifluoromethanesulfonate in 5.
  • Trimethylsilyl Trifluoromethanesulfonate Mediated Addition-Cyclization of N -Vinyloxazolidin-2-ones to Nitrones: An Efficient Access to 4-Substituted 5-Azaisoxazolidines | Request PDF - ResearchG
  • Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis - ChemicalBook.
  • Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides | Chemical Reviews.
  • Trimethylsilyl Trifluoromethanesul Fonate (Tmsotf) Catalyzed Amidoalkylation of Silylenolethers. Stereocontrolled Syntheses of (+/-)-Sedamine and (+/-)-Norsedamine - Taylor & Francis Online.
  • What Makes Trimethylsilyl Trifluoromethanesulfonate a Versatile Reagent in Organic Chemistry? - FAQ - Guidechem.
  • CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google P
  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Deriv
  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Deriv
  • Azomethine ylide - Wikipedia. QpC5WvIr_jd4o=)

Sources

Unraveling the Reactivity of (Trimethylsilyl)methyl Trifluoromethanesulfonate: A Theoretical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(Trimethylsilyl)methyl trifluoromethanesulfonate , commonly known as TMSOTf, is a powerful and versatile reagent in modern organic synthesis. Its remarkable reactivity, stemming from the unique interplay of the trimethylsilyl group and the trifluoromethanesulfonate anion, has established it as an indispensable tool for a myriad of chemical transformations. This in-depth technical guide delves into the theoretical underpinnings of TMSOTf's reactivity, providing a comprehensive analysis of its mechanistic pathways in key synthetic applications. By bridging the gap between practical application and theoretical understanding, this guide aims to empower researchers to harness the full potential of this exceptional reagent.

Core Physicochemical Properties and Handling

This compound is a colorless to light yellow, moisture-sensitive liquid. Its potent electrophilicity makes it highly reactive towards nucleophiles. Proper handling and storage are paramount to ensure its efficacy and safety.

PropertyValue
Molecular Formula C₅H₁₁F₃O₃SSi
Molecular Weight 236.28 g/mol
Boiling Point 168 °C
Density 1.19 g/mL at 25 °C

Safety and Handling Precautions:

This compound is a corrosive and flammable liquid that reacts violently with water.[1][2] It is crucial to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Storage:

The reagent should be stored in a tightly sealed container under an inert atmosphere at 2-8 °C to prevent degradation from moisture and atmospheric oxygen.[1]

The Dual Nature of Reactivity: A Theoretical Perspective

The exceptional reactivity of this compound can be attributed to its dual functionality as a potent Lewis acid and a highly efficient silylating agent . This duality is the cornerstone of its broad applicability in organic synthesis.

Lewis Acidity: Activation of Electrophiles

The silicon atom in TMSOTf is rendered highly electrophilic by the strong electron-withdrawing trifluoromethanesulfonate (triflate) group. This allows TMSOTf to act as a powerful Lewis acid, activating a wide range of electrophiles, most notably carbonyl compounds and acetals.

A prime example of this Lewis acidic character is in the Mukaiyama aldol reaction . Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of this reaction.[3] In a TMSOTf-catalyzed Mukaiyama aldol reaction, the TMSOTf activates the aldehyde electrophile by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether.

G cluster_activation Electrophile Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_desilylation Desilylation Aldehyde Aldehyde Activated_Complex Activated Aldehyde-TMSOTf Complex Aldehyde->Activated_Complex Coordination TMSOTf TMSOTf TMSOTf->Activated_Complex Aldol_Adduct Silylated Aldol Adduct Activated_Complex->Aldol_Adduct Nucleophilic Attack Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Aldol_Adduct Final_Product β-Hydroxy Ketone Aldol_Adduct->Final_Product Hydrolysis

Figure 1: Generalized workflow of a TMSOTf-catalyzed Mukaiyama aldol reaction.

DFT studies have been instrumental in elucidating the transition state structures of these reactions, revealing that the stereochemical outcome (syn vs. anti) is highly dependent on the nature of the substrates and the Lewis acid.[3] These theoretical models help in predicting and controlling the diastereoselectivity of the Mukaiyama aldol reaction.[3]

Silylating Agent: Trapping and Protection

In addition to its Lewis acidity, TMSOTf is a highly effective silylating agent. The labile Si-O bond in TMSOTf allows for the facile transfer of the trimethylsilyl group to various nucleophiles, most commonly alcohols and enolates. This property is crucial for the in situ generation of reactive intermediates and the protection of functional groups.

The formation of silyl enol ethers from ketones is a classic example of TMSOTf's silylating prowess. In the presence of a non-nucleophilic base, such as triethylamine, TMSOTf reacts with the enolate of a ketone to form the corresponding silyl enol ether.

G Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Triethylamine Base->Enolate Silyl_Enol_Ether Silyl Enol Ether Enolate->Silyl_Enol_Ether Silylation Byproduct [Et3NH][OTf] Enolate->Byproduct TMSOTf TMSOTf TMSOTf->Silyl_Enol_Ether TMSOTf->Byproduct

Figure 2: Mechanism of silyl enol ether formation using TMSOTf.

Mechanistic Insights into Key Applications

The dual reactivity of this compound underpins its utility in a wide array of synthetic transformations. Theoretical studies have been pivotal in understanding the intricate mechanisms of these reactions.

Glycosylation Reactions

TMSOTf is a widely used promoter in glycosylation reactions, facilitating the formation of glycosidic bonds. In a typical scenario, TMSOTf activates a glycosyl donor, such as a thioglycoside or a glycosyl trichloroacetimidate, to generate a highly reactive oxocarbenium ion intermediate. This intermediate is then trapped by a glycosyl acceptor (an alcohol) to form the desired glycoside.

Theoretical studies have shed light on the nature of the intermediates and transition states in TMSOTf-promoted glycosylations. These studies suggest that the reaction can proceed through a spectrum of mechanisms, from a more SN2-like pathway with a concerted displacement of the leaving group to a more SN1-like pathway involving a discrete oxocarbenium ion. The actual pathway is influenced by factors such as the reactivity of the donor and acceptor, the solvent, and the temperature.

Friedel-Crafts and Related Reactions

The strong Lewis acidity of TMSOTf makes it an excellent catalyst for Friedel-Crafts type reactions. For instance, it can catalyze the reaction of indoles with aldehydes to form bis(indolyl)methanes. The proposed mechanism involves the activation of the aldehyde by TMSOTf, followed by nucleophilic attack by the indole. The resulting intermediate can then be silylated by another equivalent of TMSOTf, which is subsequently attacked by a second indole molecule.

Experimental Protocols: A Self-Validating System

The successful application of this compound hinges on meticulous experimental technique, particularly with regard to the exclusion of moisture.

General Procedure for TMSOTf-Mediated Silylation of an Alcohol
  • Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the alcohol (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Addition of TMSOTf: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Conclusion

This compound is a reagent of exceptional synthetic utility, a fact that is deeply rooted in its unique electronic and structural properties. Theoretical studies, particularly DFT calculations, have been instrumental in unraveling the intricate mechanistic details of its reactivity. By understanding the dual nature of TMSOTf as both a potent Lewis acid and a highly efficient silylating agent, and by appreciating the subtle interplay of factors that govern its reaction pathways, researchers can more effectively and predictably employ this powerful tool in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. The continued synergy between experimental and theoretical investigations will undoubtedly lead to even more innovative applications of this remarkable reagent in the future.

References

  • Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. National Institutes of Health. [Link]

  • TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. Gelest, Inc.[Link]

  • This compound Safety Data Sheet. Angene Chemical. [Link]

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Methodological & Application

Application Notes and Protocols: (Trimethylsilyl)methyl Trifluoromethanesulfonate as a Trimethylsilylmethylating Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Reagent Distinction

(Trimethylsilyl)methyl trifluoromethanesulfonate is a highly effective reagent for the introduction of the trimethylsilylmethyl (-CH₂Si(CH₃)₃) group onto a variety of nucleophilic substrates. Its efficacy stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion, which renders the adjacent methylene carbon highly electrophilic. This reactivity profile makes it a valuable tool in multi-step organic synthesis, particularly for creating precursors for Peterson olefinations and for installing sterically bulky, silicon-containing moieties.

Critical Clarification: It is imperative to distinguish This compound (CAS 64035-64-9), the subject of this guide, from the more commonly known Trimethylsilyl trifluoromethanesulfonate (TMSOTf, CAS 27607-77-8).

  • This compound is a trimethylsilylmethylating agent, transferring a -CH₂Si(CH₃)₃ group.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a silylating agent, transferring a -Si(CH₃)₃ group.[1][2]

This fundamental structural difference dictates their entirely distinct applications in synthesis, and researchers should exercise caution during procurement and experimental design to ensure the correct reagent is employed.

Reagent Profile & Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueReference(s)
IUPAC Name trimethylsilylmethyl trifluoromethanesulfonate[3]
Synonyms (Trimethylsilyl)methyl triflate, TMS-CH₂-OTf[4]
CAS Number 64035-64-9[3][4]
Molecular Formula C₅H₁₁F₃O₃SSi[3][4]
Molecular Weight 236.28 g/mol [3][4]
Appearance Colorless to light yellow clear liquid[4]
Density ~1.19 g/mL[4]
Boiling Point 168 °C[4]
Storage 2 - 8 °C, under inert atmosphere[4]

Mechanism of Action: Electrophilic Trimethylsilylmethylation

The primary utility of this compound lies in its function as a potent electrophile. The triflate group (-OTf) is one of the best known leaving groups in organic chemistry due to the extensive resonance stabilization of the resulting triflate anion. This polarization of the C-O bond makes the methylene carbon highly susceptible to nucleophilic attack.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu:⁻) attacks the electrophilic methylene carbon, displacing the triflate group and forming a new carbon-nucleophile bond.

Workflow start Dissolve Alcohol (1 eq) & 2,6-Lutidine (1.5 eq) in Anhydrous DCM under Argon cool Cool Reaction to 0 °C (Ice Bath) start->cool add_reagent Add this compound (1.2 eq) Dropwise via Syringe cool->add_reagent react Stir at 0 °C for 30 min, then Warm to Room Temperature add_reagent->react monitor Monitor Reaction by TLC (Typically 2-12 hours) react->monitor quench Quench with Saturated aq. NH₄Cl monitor->quench extract Extract with DCM (3x) quench->extract wash Wash Organic Layer Sequentially: 1. Sat. aq. NaHCO₃ 2. Brine extract->wash dry Dry over Anhydrous Na₂SO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end_node Characterize Pure Product purify->end_node

Sources

Application Notes and Protocols for Nucleophilic Substitution Using (Trimethylsilyl)methyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Powerful Tool for Carbon-Carbon Bond Formation

In the landscape of modern organic synthesis, the strategic installation of functional groups is paramount. (Trimethylsilyl)methyl trifluoromethanesulfonate, hereafter referred to as TMSCH₂OTf, is a highly potent electrophilic reagent designed for the specific purpose of introducing the trimethylsilylmethyl (TMSCH₂—) group onto a variety of nucleophiles. The trifluoromethanesulfonate (triflate, OTf) moiety is one of the most effective leaving groups known, rendering the adjacent methylene carbon exceptionally susceptible to nucleophilic attack.

This reactivity makes TMSCH₂OTf a superior alternative to corresponding halides like (trimethylsilyl)methyl iodide or chloride for Sₙ2 reactions, often allowing for milder reaction conditions and faster conversion rates. It is crucial to distinguish TMSCH₂OTf from its structural isomer, trimethylsilyl trifluoromethanesulfonate (TMSOTf). While TMSCH₂OTf is an alkylating agent, TMSOTf is primarily used as a powerful silylating agent and Lewis acid catalyst.[1][2] The strategic introduction of the TMSCH₂— group is highly valuable as it serves as a key precursor for further transformations, most notably the Peterson olefination, which provides a reliable route to terminal alkenes.

This guide provides an in-depth exploration of the synthesis, mechanism, and application of TMSCH₂OTf in nucleophilic substitution, offering detailed protocols for researchers in synthetic chemistry and drug development.

Proposed Synthesis of this compound

While not widely documented in peer-reviewed literature, the synthesis of primary alkyl triflates from their corresponding alcohols is a well-established transformation.[1][3] The following protocol is a proposed method for the preparation of TMSCH₂OTf from commercially available (trimethylsilyl)methanol. This procedure is based on standard methods for triflate ester formation using trifluoromethanesulfonic anhydride (Tf₂O).[4][5]

Reaction Scheme: (CH₃)₃SiCH₂OH + (CF₃SO₂)₂O --[Pyridine, DCM, 0 °C to rt]--> (CH₃)₃SiCH₂OSO₂CF₃

Materials and Equipment:

  • (Trimethylsilyl)methanol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Schlenk line or nitrogen/argon manifold

  • Ice bath

  • Syringes and needles

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (trimethylsilyl)methanol (1.0 eq.) and anhydrous dichloromethane (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq.) dropwise to the stirred solution. Pyridine acts as a non-nucleophilic base to neutralize the triflic acid byproduct.

  • Triflating Agent Addition: Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via syringe. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, dilute the reaction mixture with cold DCM. Wash the organic layer sequentially with cold 1M HCl solution (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to avoid decomposition. The resulting crude TMSCH₂OTf should be used immediately or stored under an inert atmosphere at low temperature due to its high reactivity and moisture sensitivity.

Mechanism of Nucleophilic Substitution

The extraordinary reactivity of TMSCH₂OTf is driven by the combination of a sterically unhindered electrophilic center and a hyper-labile leaving group. The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.

SN2_Mechanism

Causality Behind the Mechanism:

  • Electrophile: The electrophilic carbon is primary and bonded to two small hydrogen atoms, presenting minimal steric hindrance to the incoming nucleophile. This geometry is ideal for an Sₙ2 reaction.[6]

  • Leaving Group: The triflate anion (CF₃SO₃⁻) is an exceptionally stable, weakly basic anion due to extensive resonance delocalization and the strong electron-withdrawing effect of the CF₃ group. This makes it an excellent leaving group, dramatically lowering the activation energy of the substitution.

  • Stereochemistry: As with all Sₙ2 reactions, the nucleophile attacks from the side opposite the leaving group (backside attack), leading to an inversion of stereochemistry at the electrophilic carbon. While the methylene carbon of TMSCH₂OTf is not a stereocenter, this principle is critical for more complex substrates.

  • The α-Silicon Effect: While the β-silicon effect (stabilization of a positive charge on a β-carbon) is well-known, the effect of an α-silyl group in Sₙ2 reactions is more subtle. It does not significantly hinder the reaction and ensures the product retains the valuable silyl functionality for subsequent steps.

Application Protocols for Trimethylsilylmethylation

Disclaimer: Due to a scarcity of published, peer-reviewed protocols specifically for this compound, the following procedures are adapted from well-established methods using analogous, less reactive electrophiles such as (trimethylsilyl)methyl iodide.[7][8] Given the superior leaving group ability of triflate, reactions with TMSCH₂OTf may proceed faster or at lower temperatures.

Protocol 1: O-Trimethylsilylmethylation of Alcohols

This protocol converts an alcohol into a trimethylsilylmethyl (TMSM) ether, a key intermediate for the Peterson olefination. The alcohol is first deprotonated with a strong, non-nucleophilic base to form a reactive alkoxide.

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise. The mixture will evolve H₂ gas. Allow the reaction to stir at 0 °C for 30 minutes after gas evolution ceases.

  • Alkylation: Add a solution of TMSCH₂OTf (1.1 eq.) in anhydrous THF dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Trimethylsilylmethylation of Amines

This protocol describes the mono-alkylation of a primary or secondary amine. A hindered, non-nucleophilic base is required to neutralize the triflic acid generated, preventing the formation of an unreactive ammonium salt.[9][10]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) and a hindered base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C. Add TMSCH₂OTf (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature. Monitor for the disappearance of the starting amine by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for less reactive amines.

  • Workup: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: C-Trimethylsilylmethylation of Ketone Enolates

This method forms a new carbon-carbon bond at the α-position of a ketone. A strong base is used to irreversibly generate the kinetic enolate, which is then trapped with the TMSCH₂OTf electrophile.[6][8]

Step-by-Step Protocol:

  • Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Enolate Formation: Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add TMSCH₂OTf (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude α-alkylated ketone by flash column chromatography.

Nucleophile Typical Base Solvent Temperature Product Class
Alcohol (ROH)NaHTHF, DMF0 °C to RTTMSM Ether
Amine (R₂NH)TEA, DIPEADCM, MeCN0 °C to 40 °CTertiary Amine
Ketone EnolateLDATHF-78 °C to RTα-Alkylated Ketone
Table 1: Summary of Reaction Conditions for Trimethylsilylmethylation

Synthetic Utility: The Peterson Olefination

The primary value of installing a trimethylsilylmethyl group onto an oxygen atom (forming a TMSM ether) is its role as a precursor in the Peterson olefination. This powerful reaction converts the C-O bond into a C=C bond, providing a highly reliable method for synthesizing terminal alkenes from carbonyl compounds.[1][10]

Peterson_Workflow

Protocol 4: Peterson Olefination of a TMSM Ether

This protocol begins with the TMSM ether prepared in Protocol 1 and converts it into a terminal alkene.

Step-by-Step Protocol:

  • Carbanion Formation: In a flame-dried flask under an inert atmosphere, dissolve the TMSM ether (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.1 eq.) dropwise. The solution may change color, indicating the formation of the α-silyl carbanion. Stir for 1 hour at -78 °C.

  • Carbonyl Addition: Add a solution of the aldehyde or ketone (1.2 eq.) in anhydrous THF dropwise to the carbanion solution at -78 °C.

  • Adduct Formation: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature. This forms the β-hydroxysilane intermediate.

  • Elimination (Basic Conditions): To induce syn-elimination, add potassium hydride (KH, 1.5 eq.) to the solution at room temperature and stir until the reaction is complete by TLC.

  • Workup: Carefully quench with water. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the alkene.

Safety and Handling

  • This compound is expected to be highly reactive, corrosive, and moisture-sensitive due to the triflate group. Handle only under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoromethanesulfonic anhydride is extremely corrosive and reacts violently with water. Handle with extreme care.

  • Sodium hydride and potassium hydride are flammable solids that react violently with water to produce hydrogen gas. Handle only as a mineral oil dispersion and use appropriate quenching procedures.

  • n-Butyllithium is a pyrophoric liquid. Handle with extreme care using proper syringe techniques under an inert atmosphere.

References

  • Organic Synthesis. (n.d.). Alcohol to Triflate using Tf2O, base. [Link]

  • Ross, S. A., Pitié, M., & Meunier, B. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1, (4), 571-574. [Link]

  • Studylib. (n.d.). Triflic Acid & Derivatives: Synthesis & Applications. [Link]

  • Science Trove. (n.d.). Enolate alkylations with alkyl halides. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. [Link]

  • NROChemistry. (n.d.). Peterson Olefination. [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X). [Link]

  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. Organic Chemistry. [Link]

Sources

Application Notes & Protocols: (Trimethylsilyl)methyl Trifluoromethanesulfonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: (Trimethylsilyl)methyl trifluoromethanesulfonate, commonly abbreviated as TMSOTf or trimethylsilyl triflate, is a highly versatile and powerful reagent in modern organic synthesis. Its dual functionality as a potent electrophilic silylating agent and a strong Lewis acid catalyst makes it an indispensable tool in the pharmaceutical industry.[1][2] This guide provides an in-depth exploration of TMSOTf's mechanistic underpinnings, core applications in the synthesis of complex pharmaceutical intermediates, and detailed, field-proven protocols. Special emphasis is placed on its role in stereoselective reactions, glycosylation, and the preparation of advanced precursors for Positron Emission Tomography (PET) radiotracers.

Part 1: Core Concepts and Mechanistic Insights

This compound is a colorless to light brown liquid that is highly sensitive to moisture.[1][3] Its remarkable reactivity stems from the combination of a highly labile trimethylsilyl (TMS) group and the trifluoromethanesulfonate (triflate) anion, one of the best leaving groups known. This structure renders the silicon atom exceptionally electrophilic, far more so than in trimethylsilyl chloride.[1]

Dual Reactivity Profile

The utility of TMSOTf in pharmaceutical synthesis is primarily driven by two distinct, yet often complementary, modes of action:

  • O-Silylation: It reacts rapidly with hydroxyl groups to form trimethylsilyl ethers. This is a cornerstone of protecting group chemistry, allowing for the temporary masking of alcohols while other transformations are carried out elsewhere in the molecule. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or 2,6-lutidine, to neutralize the generated triflic acid.[1]

  • Lewis Acid Catalysis: TMSOTf is a potent Lewis acid catalyst capable of activating a wide range of electrophiles, including ketones, aldehydes, and acetals.[2][3] This activation facilitates a host of carbon-carbon and carbon-heteroatom bond-forming reactions that are critical for building the complex molecular scaffolds of active pharmaceutical ingredients (APIs).

Mechanism: Silyl Enol Ether Formation

A principal application of TMSOTf is the synthesis of silyl enol ethers from ketones or aldehydes. These intermediates are pivotal in stereocontrolled C-C bond formation, such as in Mukaiyama aldol additions. The reaction proceeds via activation of the carbonyl oxygen, followed by deprotonation at the α-carbon by a hindered base.

G cluster_0 Mechanism: Silyl Enol Ether Formation ketone Ketone activated_complex Activated Carbonyl (Oxocarbenium-like) ketone->activated_complex Coordination tmsotf TMSOTf tmsotf->activated_complex enol_ether Silyl Enol Ether activated_complex->enol_ether α-Deprotonation base Base (e.g., Et3N) base->enol_ether protonated_base [Base-H]+OTf-

Caption: TMSOTf activates the carbonyl, facilitating α-proton abstraction to form the silyl enol ether.

Part 2: Key Applications in Pharmaceutical Intermediate Synthesis

The versatility of TMSOTf allows its use at multiple stages of a synthetic campaign, from early-stage building block modification to late-stage complex fragment coupling.

Stereoselective Aldol Reactions

The construction of chiral centers is fundamental to modern drug design. TMSOTf provides a reliable method for generating silyl enol ethers with defined geometry, which can then undergo diastereoselective Mukaiyama aldol reactions. In this powerful reaction, TMSOTf serves a dual purpose: first in the formation of the silyl enol ether nucleophile, and second as the Lewis acid catalyst to activate the aldehyde electrophile.

Synthesis of Glycoconjugates

Many important pharmaceuticals, including antibiotics and anticancer agents, are glycosides. The formation of the glycosidic bond is a notoriously challenging transformation. TMSOTf is a premier catalyst for glycosylation reactions, where it activates a glycosyl donor (e.g., a glycosyl acetate or thioglycoside) to generate a highly reactive oxocarbenium ion, which is then intercepted by a glycosyl acceptor (an alcohol).[4] This method has been instrumental in the synthesis of complex oligosaccharides and glycoconjugate drugs.

Deprotection of Sensitive Substrates

While silylation is a protection strategy, TMSOTf can also be employed for deprotection under specific, mild conditions. It is particularly effective for the cleavage of Boc-protected amines and tert-butyl esters, offering an alternative to harsh acidic conditions (like trifluoroacetic acid) that may not be tolerated by sensitive functional groups elsewhere in the molecule.[1]

ApplicationRole of TMSOTfKey Benefit in Pharma Synthesis
Silyl Enol Ether FormationSilylating Agent & Lewis AcidEnables stereocontrolled C-C bond formation (Aldol reactions)
GlycosylationLewis Acid CatalystConstruction of complex carbohydrate-based drugs
Protecting Group ChemistrySilylating AgentMasks reactive hydroxyl groups during multi-step synthesis
DeprotectionLewis Acid / Triflic Acid SourceMild cleavage of Boc and t-Butyl groups

Part 3: Advanced Application - Synthesis of Precursors for PET Radiotracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in clinical diagnostics and drug development.[5] It relies on tracers labeled with short-lived positron-emitting radionuclides, most commonly fluorine-18 (¹⁸F). A significant challenge in PET chemistry is the rapid and efficient incorporation of ¹⁸F into complex, biologically active molecules under mild conditions.

The Silyl-Defluorination Strategy

One advanced strategy for ¹⁸F-labeling involves the nucleophilic substitution on a silicon atom. In this approach, a precursor molecule containing a Si-O bond is treated with aqueous [¹⁸F]fluoride. The high affinity of silicon for fluorine drives the reaction, cleaving the Si-O bond and forming a new, stable Si-¹⁸F bond.[6][7] This method is advantageous because it can often proceed in aqueous conditions and avoids the harsh basic environment required for many traditional ¹⁸F-labeling reactions.

The Crucial Role of TMSOTf in Precursor Synthesis

While TMSOTf is not present during the final radiofluorination step, its fundamental reactivity is essential for preparing the required organosilicon precursors. The silyl ether linkage that is cleaved by [¹⁸F]fluoride is often installed using a powerful silylating agent. TMSOTf is an ideal reagent for this task, especially when dealing with complex, sterically hindered alcohols on the parent molecule destined to become a PET tracer.

The overall workflow illustrates the indirect but vital role of TMSOTf in this cutting-edge pharmaceutical application.

G cluster_0 Workflow: From API to PET Tracer Precursor to Final Tracer API_OH Drug Scaffold with -OH group TMSOTf TMSOTf, Base (Silylation) API_OH->TMSOTf Silyl_Precursor Silyl Ether Precursor (API-O-SiR3) TMSOTf->Silyl_Precursor Step 1: Precursor Synthesis Fluoride [18F]Fluoride (Radiolabeling) Silyl_Precursor->Fluoride PET_Tracer Final PET Tracer (R3Si-18F) Fluoride->PET_Tracer Step 2: Radiolabeling

Caption: TMSOTf is used in Step 1 to prepare the silyl ether precursor, which is then used in the final radiolabeling step.

Part 4: Experimental Protocols

MANDATORY SAFETY PRECAUTIONS: this compound is a flammable, corrosive, and moisture-sensitive liquid that causes severe skin burns and eye damage.[8][9] All manipulations must be performed in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon). Full personal protective equipment (PPE), including a face shield, safety goggles, a flame-retardant lab coat, and neoprene or nitrile rubber gloves, is required.[8] An emergency eye wash and safety shower must be immediately accessible.

Protocol 1: General Procedure for Silylation of an Alcohol
  • Objective: To protect a primary alcohol as its trimethylsilyl ether.

  • Rationale: This protocol uses triethylamine as an easily handled base to neutralize the triflic acid byproduct. Dichloromethane (DCM) is a common, non-reactive solvent. The reaction is run at low temperature to control the exothermic reaction and minimize side products.

  • Procedure:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add the alcohol substrate (1.0 equiv).

    • Dissolve the substrate in anhydrous dichloromethane (approx. 0.1 M solution).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine (Et₃N, 1.2 equiv) via syringe.

    • Slowly add TMSOTf (1.1 equiv) dropwise via syringe over 5 minutes. A white precipitate (triethylammonium triflate) will form.

    • Stir the reaction at 0 °C for 30 minutes. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl ether, which can be purified by flash column chromatography.

Protocol 2: TMSOTf-Catalyzed Glycosylation
  • Objective: To couple a glycosyl donor with a primary alcohol acceptor.

  • Rationale: This protocol uses molecular sieves to ensure strictly anhydrous conditions, which are critical for successful glycosylation. The reaction is run at a very low temperature (-78 °C) to control the reactivity of the oxocarbenium intermediate and enhance stereoselectivity.

  • Procedure:

    • To an oven-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor (e.g., a thioglycoside, 1.2 equiv) and the alcohol acceptor (1.0 equiv).

    • Add anhydrous dichloromethane via cannula and stir the suspension at room temperature for 30 minutes under Argon.

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Add TMSOTf (0.2 equiv, as a catalyst) dropwise. The solution may change color.

    • Stir the reaction at -78 °C, allowing it to slowly warm to -40 °C over 2 hours. Monitor by TLC.

    • Quench the reaction at low temperature by adding triethylamine (0.5 equiv).

    • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of celite to remove the molecular sieves.

    • Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting glycoside by flash column chromatography.

References

  • Gelest, Inc. (2015-01-13). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. [Link]

  • Kramer, C., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved January 18, 2026, from [Link]

  • University of Rochester. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. UR Scholarship Repository. [Link]

  • Hainan Sincere Industries. (2025-08-25). Trimethylsilyl Trifluoromethanesulfonate(TMSOTf). [Link]

  • University of Bergen. (n.d.). Synthetic studies toward [18F]- fluorination of solid-supported silyl ethers. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). Spiro[4.5]decan-1-one, 4-methoxy-. [Link]

  • ResearchGate. (2025-08-07). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). [Link]

  • Radomkit, S., et al. (2024). MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. Journal of Organic Chemistry. [Link]

  • Coenen, H. H., et al. (2018). Pharmaceuticals—Special Issue on Radiopharmaceutical Chemistry between Imaging and Endoradiotherapy. Pharmaceuticals (Basel). [Link]

Sources

The Architect of Activation: (Trimethylsilyl)methyl trifluoromethanesulfonate in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Reagent, a Tool for Molecular Design

In the intricate world of agrochemical development, where the quest for efficacy, selectivity, and environmental compatibility is paramount, the synthetic chemist's toolbox is a critical determinant of success. Among the myriad of reagents available, (Trimethylsilyl)methyl trifluoromethanesulfonate, commonly known as TMSOTf, has emerged as a powerhouse for molecular construction. Its utility transcends that of a simple silylating agent; it is a potent catalyst and a versatile activating agent that enables the formation of complex molecular architectures inherent to modern fungicides, herbicides, and insecticides.

This guide is intended for the hands-on researcher, the inquisitive scientist, and the forward-thinking drug development professional. It is structured not as a rigid manual, but as an in-depth exploration of the practical applications of TMSOTf in agrochemical synthesis. We will delve into the "why" behind the "how," providing not just protocols, but a deeper understanding of the chemical principles that make TMSOTf an indispensable tool in the design of next-generation crop protection agents.

I. Core Principles of this compound Reactivity

This compound is a colorless to light yellow, moisture-sensitive liquid with the chemical formula C4H9F3O3SSi.[1] Its remarkable reactivity stems from the unique combination of a highly electrophilic silicon atom and the trifluoromethanesulfonate (triflate) anion, one of the best leaving groups in organic chemistry. This duality allows TMSOTf to function in two primary capacities: as a powerful silylating agent and as a potent Lewis acid catalyst.[2][3]

As a Silylating Agent: TMSOTf readily reacts with nucleophiles, such as alcohols, to form stable trimethylsilyl ethers. This is a common strategy for protecting hydroxyl groups during multi-step syntheses.[1]

As a Lewis Acid Catalyst: The highly electrophilic nature of the silicon atom in TMSOTf allows it to activate a wide range of functional groups, particularly carbonyls and ethers.[2][4] This activation is central to many of the carbon-carbon and carbon-heteroatom bond-forming reactions that are crucial in the synthesis of complex agrochemical scaffolds.

II. Application Focus: Crafting the Core of Triazole Fungicides

The 1,2,4-triazole moiety is a cornerstone of many successful commercial fungicides due to its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5] The synthesis of functionalized triazole precursors is therefore a critical step in the development of new fungicidal agents. TMSOTf, in conjunction with a halogen source like N-bromosuccinimide (NBS), provides an efficient and high-yielding pathway to key intermediates for these fungicides.[6]

Causality of Reagent Choice: Why TMSOTf?

In the synthesis of precursors for 1,2,4-triazole fungicides, a key transformation is the alpha-bromination of a ketone.[6] While traditional methods might employ harsh conditions or less selective reagents, the use of TMSOTf offers several distinct advantages:

  • Mild Activation: TMSOTf acts as a Lewis acid to activate the ketone carbonyl, facilitating enolization or silyl enol ether formation under mild conditions. This avoids the use of strong acids or bases that could lead to undesired side reactions or degradation of sensitive functional groups on the molecule.

  • High Efficiency: The TMSOTf-mediated activation leads to rapid and clean conversion to the desired brominated product, often in high yields.[6]

  • Selectivity: The TMSOTf/NBS system can offer improved regioselectivity in the bromination of unsymmetrical ketones compared to other methods.

Experimental Workflow: Synthesis of a Brominated Ketone Precursor for Triazole Fungicides

The following workflow illustrates the logical steps and considerations for the TMSOTf-mediated bromination of a ketone, a key step in the synthesis of novel 1,2,4-triazole fungicides.[6]

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Reaction Vessel under Inert Atmosphere reagents Charge with Starting Ketone and Acetonitrile start->reagents add_tmsotf Add TMSOTf and NBS in Batches reagents->add_tmsotf Maintain inert atmosphere stir Stir at Room Temperature for 6h add_tmsotf->stir monitor Monitor Reaction by TLC stir->monitor Check for disappearance of starting material evaporate Evaporate Solvent monitor->evaporate Upon completion wash Wash with Water evaporate->wash extract Extract with Ethyl Acetate wash->extract purify Purify by Column Chromatography extract->purify end End: Isolated Brominated Ketone purify->end glycosylation cluster_activation Activation of Glycosyl Donor cluster_coupling Glycosidic Bond Formation cluster_regeneration Byproducts donor Glycosyl Donor (e.g., with a leaving group X) activated Activated Glycosyl Donor (Oxocarbenium ion intermediate) donor->activated tmsotf TMSOTf tmsotf->activated glycoside O-Glycoside activated->glycoside Nucleophilic attack acceptor Glycosyl Acceptor (Alcohol, R-OH) acceptor->glycoside byproducts TMS-X + HOTf glycoside->byproducts

Sources

Application Notes and Protocols for the Use of (Trimethylsilyl)methyl Trifluoromethanesulfonate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of (Trimethylsilyl)methyl Trifluoromethanesulfonate in Cationic Polymerization

This compound, commonly abbreviated as TMSOTf, is a powerful and versatile reagent in modern organic synthesis.[1] In the realm of polymer chemistry, it has carved a niche as a potent initiator for cationic polymerization, a process that allows for the synthesis of a wide array of polymers with tailored properties.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of TMSOTf to initiate the polymerization of vinyl monomers, with a particular focus on vinyl ethers and styrenes. We will delve into the nuanced reaction mechanisms, provide detailed, field-proven protocols for both conventional and living polymerization, and present data to guide your experimental design.

Cationic polymerization is a chain-growth polymerization technique where the active propagating species is a carbocation.[2] This method is particularly effective for monomers with electron-donating substituents that can stabilize the positive charge of the growing polymer chain.[2] However, the high reactivity of the carbocationic species often leads to challenges in controlling the polymerization, such as undesirable chain transfer reactions that can broaden the molecular weight distribution of the resulting polymer. The strategic use of initiators like TMSOTf, often in conjunction with other reagents, allows for a significant degree of control over the polymerization process, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices (PDI).[3]

The Dual Nature of Initiation: Understanding the Mechanism

A critical aspect of employing TMSOTf in cationic polymerization is understanding its dual role as both a direct and indirect initiator. The reaction pathway is highly sensitive to the experimental conditions, particularly the presence of trace amounts of water.

Indirect Initiation via In Situ Generation of Triflic Acid

In many practical scenarios, TMSOTf is not the direct initiator of polymerization. Being highly susceptible to hydrolysis, it readily reacts with even minute quantities of water present in the reaction medium to generate trifluoromethanesulfonic acid (triflic acid, HOTf) and trimethylsilanol.[4] Triflic acid is an exceptionally strong protic acid and a highly efficient initiator for cationic polymerization.[5] The proton from triflic acid adds to the monomer, generating the initial carbocation that propagates the polymer chain.

This indirect initiation mechanism has been experimentally verified. For instance, in the polymerization of styrene, it was observed that in a rigorously dry system, no polymerization occurs with TMSOTf alone.[6][7] However, in the presence of trace water, polymerization proceeds.[6][7] Furthermore, the addition of a hindered, non-nucleophilic proton scavenger, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP), effectively inhibits the polymerization, providing strong evidence for a proton-initiated mechanism.[4]

G TMSOTf TMSOTf HOTf Triflic Acid (HOTf) TMSOTf->HOTf Hydrolysis H2O H₂O (trace) H2O->HOTf Initiation Initiation HOTf->Initiation Monomer Monomer (e.g., Vinyl Ether) Monomer->Initiation Propagation Propagation Monomer->Propagation n Monomer units Initiation->Propagation Polymer Polymer Chain Propagation->Polymer

Figure 1: Indirect initiation of cationic polymerization by TMSOTf via in situ formation of triflic acid.

Direct Initiation and the Path to Living Polymerization

While the hydrolysis-driven mechanism is common, it is possible to achieve direct initiation with TMSOTf under specific, controlled conditions, leading to a living polymerization. Living polymerization is a powerful technique that allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and the ability to form block copolymers.[2]

To achieve living cationic polymerization of vinyl ethers using TMSOTf, the confounding effect of adventitious water must be mitigated. This is accomplished by adding a proton trap, such as DTBMP, to scavenge any protons that might be generated.[4] In this scenario, direct initiation is facilitated by the addition of an aldehyde or a ketone.[4] The TMSOTf activates the carbonyl compound, which then reacts with the monomer to form a stabilized carbocation. This process results in a polymer chain with a covalently bound trimethylsiloxy end group, a signature of this direct initiation pathway.[4] The presence of a Lewis base, such as dimethyl sulfide, can further stabilize the propagating species and promote living characteristics.[4]

G cluster_initiation Initiation Phase cluster_propagation Propagation Phase TMSOTf TMSOTf Activated_Complex Activated Complex TMSOTf->Activated_Complex Aldehyde Aldehyde/Ketone Aldehyde->Activated_Complex Initiated_Chain Initiated Chain (with TMS-oxy end group) Activated_Complex->Initiated_Chain Monomer_1 Monomer Monomer_1->Initiated_Chain Living_Polymer Living Polymer Chain Initiated_Chain->Living_Polymer Monomer_n n Monomer Monomer_n->Living_Polymer Final_Polymer Final Polymer Living_Polymer->Final_Polymer DTBMP DTBMP (Proton Trap) Quench Quenching Agent (e.g., Methanol) Quench->Final_Polymer

Figure 2: Workflow for living cationic polymerization using TMSOTf with an aldehyde/ketone and a proton trap.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cationic polymerization of vinyl ethers using TMSOTf. It is imperative that all manipulations are carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as the cationic propagating species are highly sensitive to atmospheric moisture and oxygen.

Protocol 1: Conventional Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) - Indirect Initiation

This protocol exemplifies a conventional cationic polymerization where TMSOTf acts as a precursor to the true initiator, triflic acid.

Materials:

  • Isobutyl vinyl ether (IBVE), freshly distilled from calcium hydride.

  • This compound (TMSOTf).

  • Toluene, anhydrous.

  • Methanol, anhydrous.

  • Nitrogen or Argon gas, high purity.

Equipment:

  • Schlenk flask, flame-dried.

  • Magnetic stirrer and stir bar.

  • Syringes and needles, oven-dried.

  • Low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Reactor Setup: A 100 mL flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of inert gas and allowed to cool to room temperature.

  • Solvent and Monomer Addition: Anhydrous toluene (40 mL) is transferred to the Schlenk flask via a cannula or syringe. The flask is then cooled to -78 °C in a dry ice/acetone bath. Freshly distilled isobutyl vinyl ether (10 mL, 72.8 mmol) is then added via syringe.

  • Initiator Preparation and Addition: In a separate, dry vial under an inert atmosphere, a stock solution of TMSOTf in anhydrous toluene is prepared (e.g., 0.1 M). The calculated amount of the TMSOTf solution (e.g., 0.73 mL, 0.073 mmol, for a monomer to initiator ratio of 1000:1) is drawn into a syringe.

  • Initiation of Polymerization: The TMSOTf solution is added dropwise to the rapidly stirring monomer solution at -78 °C. The reaction mixture may become more viscous as the polymerization proceeds.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-2 hours).

  • Termination (Quenching): The polymerization is terminated by the addition of 5 mL of pre-chilled anhydrous methanol. The addition of a protic species like methanol effectively quenches the cationic propagating centers.

  • Polymer Isolation and Purification: The reaction mixture is allowed to warm to room temperature. The polymer is isolated by precipitation into a large volume of cold methanol (e.g., 400 mL) with vigorous stirring. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.[]

Protocol 2: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) - Direct Initiation

This protocol details the synthesis of poly(isobutyl vinyl ether) with controlled molecular weight and a narrow polydispersity via a living cationic mechanism.[4]

Materials:

  • Isobutyl vinyl ether (IBVE), freshly distilled from calcium hydride.

  • This compound (TMSOTf).

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP).

  • Benzaldehyde, freshly distilled.

  • Dimethyl sulfide (DMS), anhydrous.

  • Toluene, anhydrous.

  • Methanol, anhydrous.

  • Nitrogen or Argon gas, high purity.

Equipment:

  • Schlenk flask, flame-dried.

  • Magnetic stirrer and stir bar.

  • Syringes and needles, oven-dried.

  • Low-temperature bath.

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is set up under an inert atmosphere.

  • Reagent Preparation: In the Schlenk flask, add anhydrous toluene (50 mL), followed by 2,6-di-tert-butyl-4-methylpyridine (e.g., 0.1 mmol) and dimethyl sulfide (e.g., 1.0 mmol). The solution is cooled to 0 °C.

  • Monomer and Aldehyde Addition: Freshly distilled isobutyl vinyl ether (10 mL, 72.8 mmol) and benzaldehyde (e.g., 0.1 mmol) are added sequentially via syringe.

  • Initiation: this compound (e.g., 0.1 mmol) is added dropwise to the stirred solution.

  • Polymerization: The reaction is stirred at 0 °C for the desired duration (e.g., 4-6 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination: The polymerization is quenched by the addition of 5 mL of anhydrous methanol containing a small amount of ammonia or triethylamine to neutralize any acidic species.

  • Purification: The polymer is isolated by precipitation in methanol as described in Protocol 1. The resulting polymer will have a trimethylsiloxy group at one chain end.[4]

Data Presentation and Characterization

The success of a polymerization reaction is determined by analyzing the properties of the resulting polymer, primarily its molecular weight (Mn), polydispersity index (PDI), and structure.

Characterization Techniques:
  • Gel Permeation Chromatography (GPC): GPC is the primary technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A low PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymer and to determine the monomer conversion. In the case of the living polymerization protocol, ¹H NMR can also be used to identify the trimethylsiloxy end group.[4]

Expected Results:

The following table summarizes typical results that can be expected from the polymerization of vinyl ethers and styrenes under different conditions using TMSOTf-based initiating systems.

MonomerInitiating SystemTemp (°C)SolventMn ( g/mol )PDI (Mw/Mn)Reference
Ethyl Vinyl EtherTMSOTf / Ligand-78Toluene5,000 - 20,0001.5 - 2.0
Isobutyl Vinyl EtherTMSOTf / DMS / H₂O0Toluene>10,000>1.5[4]
Isobutyl Vinyl EtherTMSOTf / Benzaldehyde / DTBMP0TolueneControlled by [M]/[I]< 1.2[4]
p-Methylstyrenep-MeStCl / SnCl₄ / DTBP-25[Bmim][NTf₂]10,000 - 30,0001.4 - 1.6[6]

Application in Block Copolymer Synthesis

The living nature of the polymerization described in Protocol 2 opens the door to the synthesis of well-defined block copolymers. By sequentially adding different monomers to the living polymer chains, block copolymers with tailored architectures and properties can be prepared.

Conceptual Protocol for Block Copolymer Synthesis (e.g., Poly(IBVE)-b-Poly(ethyl vinyl ether))
  • Perform the living polymerization of the first monomer (e.g., IBVE) according to Protocol 2.

  • Once the first monomer is consumed (as confirmed by in-situ monitoring or after a predetermined time), a solution of the second monomer (e.g., ethyl vinyl ether) in anhydrous toluene is added to the living polymer solution via cannula or syringe.

  • The polymerization is allowed to continue until the second monomer is consumed.

  • The reaction is then quenched and the resulting block copolymer is purified as previously described.

The successful synthesis of the block copolymer can be confirmed by GPC, which will show a shift to higher molecular weight after the addition of the second monomer while maintaining a narrow PDI.

Conclusion and Future Outlook

This compound is a highly effective and mechanistically fascinating initiator for the cationic polymerization of a variety of vinyl monomers. By understanding the dual nature of its initiating capabilities—indirectly via hydrolysis to triflic acid and directly in the presence of carbonyl compounds and a proton trap—researchers can tailor their synthetic strategies to achieve either conventional or living polymerization. The protocols outlined in this application note provide a robust starting point for the synthesis of well-defined poly(vinyl ether)s and serve as a foundation for the creation of more complex macromolecular architectures such as block copolymers. The continued exploration of TMSOTf-based initiating systems promises to further expand the toolbox of polymer chemists, enabling the development of novel materials for advanced applications in medicine, materials science, and beyond.

References

  • Cho, C. G.; Feit, B. A.; Webster, O. W. Initiation of Vinyl Ether Polymerization by Trimethylsilyl Triflate, Dimethyl Sulfide, and Adventitious Water. Macromolecules1992 , 25 (8), 2081–2085. [Link]

  • Yuan, J.; et al. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chem. Sci.2024 . [Link]

  • Yuan, J.; et al. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science2024 . [Link]

  • Matyjaszewski, K.; Lin, C. H. Trimethylsilyl trifluoromethanesulfonate as “initiator” of the cationic polymerization of styrenes. Journal of Polymer Science Part A: Polymer Chemistry1990 , 28 (7), 1789-1801. [Link]

  • Wang, L.; et al. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Polymers2022 , 14 (15), 3165. [Link]

  • Matyjaszewski, K. Mechanism of the Initiation of the Cationic Polymerization of Styrenes by Silanes and Activated Covalent Esters. Defense Technical Information Center, 1989 . [Link]

  • Wikipedia. Living cationic polymerization. [Link]

  • Charleux, B.; Rives, A.; Vairon, J.-P.; Matyjaszewski, K. Stopped-Flow Investigation of Trifluoromethanesulfonic Acid Initiated Cationic Oligomerization of trans-1,3-Diphenyl-1-butene. 2. A Model Kinetic Study of Styrene Cationic Polymerization. Macromolecules1998 , 31 (17), 5956–5963. [Link]

  • LibreTexts Chemistry. 2.4: Cationic Polymerization. [Link]

Sources

Leveraging (Trimethylsilyl)methyl Trifluoromethanesulfonate as a Powerful Mediator in Modern Fluorination Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting profound effects on metabolic stability, binding affinity, and bioavailability. However, the direct formation of carbon-fluorine bonds remains a significant synthetic challenge. This guide elucidates the pivotal role of (trimethylsilyl)methyl trifluoromethanesulfonate (TMSOTf), not as a direct source of fluorine, but as a potent and versatile mediator for the synthesis of fluorinated compounds. We will delve into the mechanistic principles underpinning its utility, provide detailed, field-tested protocols for its application, and offer expert insights into optimizing these powerful transformations. This document serves as an in-depth technical resource for researchers aiming to harness the unique reactivity of TMSOTf to access complex fluorinated architectures.

The Organofluorine Landscape: A Brief Introduction

The unique physicochemical properties of fluorine have made it an indispensable element in the design of pharmaceuticals and agrochemicals. The small size of the fluorine atom, combined with the high strength of the C-F bond and its ability to modulate pKa and lipophilicity, drives its frequent incorporation into bioactive molecules. Despite its prevalence, the selective and efficient synthesis of organofluorine compounds is non-trivial. Traditional methods often require harsh conditions or hazardous reagents. The development of milder, more selective methods is thus a paramount goal in synthetic chemistry. In this context, silyl reagents have emerged as powerful tools. The strategic placement of a silicon atom can activate adjacent C-C π-systems towards electrophilic attack, a phenomenon known as the β-silicon effect, which is instrumental in controlling regiochemistry in fluorination reactions.[1]

Profile of a Power Reagent: this compound (TMSOTf)

This compound, commonly abbreviated as TMSOTf, is a highly electrophilic organosilicon compound that has found extensive use in organic synthesis.[2] Its remarkable utility stems from its dual functionality as both a potent Lewis acid and a powerful silylating agent.[3][4]

Table 1: Physicochemical Properties of TMSOTf

PropertyValueReference
Chemical Formula C₄H₉F₃O₃SSi[5]
CAS Number 27607-77-8[3]
Molar Mass 222.26 g/mol
Appearance Colorless liquid[2][6]
Density 1.228 g/mL at 25 °C[5]
Boiling Point 77 °C / 80 mmHg[5]
Refractive Index n20/D 1.36[5]
Reactivity and Handling

TMSOTf is significantly more reactive than its chloride counterpart, trimethylsilyl chloride (TMSCl).[6] This heightened reactivity makes it an exceptional catalyst for a range of transformations but also necessitates careful handling.

Critical Handling Procedures:

  • Moisture Sensitivity: TMSOTf reacts readily with water to produce triflic acid and trimethylsilanol.[6] All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Corrosivity: As a corrosive liquid, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[2] All manipulations should be performed in a well-ventilated fume hood.

  • Purity: For optimal results and reproducibility, TMSOTf should be freshly distilled from a non-nucleophilic drying agent (e.g., CaH₂) prior to use.[7]

Mechanistic Pathways: How TMSOTf Enables Fluorination

The primary role of TMSOTf in the synthesis of fluorinated compounds is to generate highly reactive intermediates from stable precursors. The most prominent of these pathways involves the formation of silyl enol ethers from carbonyl compounds, which are then susceptible to electrophilic fluorination.

Pathway 1: In Situ Generation of Silyl Enol Ethers for α-Fluorination

The reaction of a ketone or aldehyde with TMSOTf in the presence of a hindered, non-nucleophilic amine base (e.g., triethylamine or diisopropylethylamine) provides a rapid and efficient route to silyl enol ethers.[8] These electron-rich olefins are excellent nucleophiles and readily react with electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), to yield α-fluorinated carbonyl compounds.

The causality behind this choice of reagents is critical:

  • TMSOTf: Its high electrophilicity rapidly activates the carbonyl oxygen, facilitating enolization and silylation.

  • Hindered Amine Base: A bulky amine like triethylamine acts as a proton shuttle to facilitate deprotonation at the α-carbon while minimizing competitive nucleophilic attack on the silylating agent or carbonyl group.[8]

  • Electrophilic Fluorine Source: Reagents like Selectfluor® provide a source of "F⁺," which is readily attacked by the nucleophilic double bond of the silyl enol ether.

G cluster_0 Step 1: Silyl Enol Ether Formation cluster_1 Step 2: Electrophilic Fluorination A Ketone/Aldehyde C Silyl Enol Ether Intermediate A->C Activation & Silylation B TMSOTf + Hindered Base (e.g., Et3N) B->C Mediates E α-Fluorinated Carbonyl Product C->E Nucleophilic Attack on F+ D Electrophilic Fluorine Source (e.g., Selectfluor®) D->E Provides

Figure 1: General workflow for TMSOTf-mediated α-fluorination of carbonyls.

This two-step, one-pot process is highly efficient because the silyl enol ether intermediate does not need to be isolated, minimizing decomposition from residual moisture.

Detailed Application Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All hazardous materials should be handled according to established safety procedures.

Protocol 1: One-Pot Synthesis of 2-Fluoro-1-phenylethan-1-one

Objective: To synthesize an α-fluoroketone from acetophenone using a TMSOTf-mediated, one-pot procedure.

Principle: Acetophenone is first converted in situ to its corresponding silyl enol ether using TMSOTf and triethylamine at low temperature. This reactive intermediate is then quenched with an electrophilic fluorine source (Selectfluor®) to yield the α-fluorinated product.

Table 2: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Acetophenone120.15120 mg1.0Substrate
TMSOTf222.26267 mg (0.22 mL)1.2Reagent, freshly distilled
Triethylamine (Et₃N)101.19152 mg (0.21 mL)1.5Base, distilled from CaH₂
Selectfluor®354.26425 mg1.2Fluorinating agent
Dichloromethane (DCM)-10 mL-Anhydrous solvent
Diethyl Ether-As needed-For workup/chromatography
Hexanes-As needed-For chromatography
Saturated NaHCO₃(aq)-~20 mL-For workup
Brine-~20 mL-For workup
MgSO₄ (anhydrous)-As needed-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add acetophenone (120 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Silylation: While stirring vigorously, add triethylamine (0.21 mL, 1.5 mmol) via syringe. Following this, add freshly distilled TMSOTf (0.22 mL, 1.2 mmol) dropwise over 5 minutes. The formation of a white precipitate (triethylammonium triflate) is typically observed.[8]

  • Enol Ether Formation: Allow the reaction to stir at -78 °C for 30 minutes. The progress can be monitored by TLC (staining with KMnO₄) to confirm the consumption of the starting ketone.

  • Fluorination: To the cold reaction mixture, add Selectfluor® (425 mg, 1.2 mmol) in one portion.

  • Warm to Room Temperature: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the silyl enol ether intermediate.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 5-10% diethyl ether in hexanes) to afford the pure 2-fluoro-1-phenylethan-1-one.

Causality and Field Insights:

  • Why -78 °C? The initial silylation is performed at low temperature to favor the formation of the kinetic silyl enol ether and to minimize side reactions.

  • Order of Addition: Adding the base before the TMSOTf ensures that any adventitious acid is neutralized, preventing undesired side reactions catalyzed by strong acid.

  • Troubleshooting: If the yield is low, ensure all reagents and solvents are scrupulously dried. The purity of TMSOTf is paramount; older or improperly stored bottles often lead to failed reactions.

Expected Results:

  • Yield: 55-75%.

  • Characterization: The product should be characterized by ¹H, ¹³C, and especially ¹⁹F NMR spectroscopy. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, likely coupled to the adjacent protons. Mass spectrometry will confirm the molecular weight.

Alternative Strategies: A Comparative Overview

While the TMSOTf-mediated activation of carbonyls is a powerful tool, the broader field of organosilane fluorination includes other important methods. Understanding these provides valuable context for selecting the optimal synthetic route.

Table 3: Comparison of Fluorination Methods for Organosilanes

MethodSubstrateKey Reagent(s)Typical MechanismKey AdvantageReference
TMSOTf-Mediated Ketones, AldehydesTMSOTf, Base, F-TEDA-BF₄Silyl Enol Ether FormationMild, one-pot, high functional group toleranceThis guide
Silver-Mediated Aryl SilanesAg₂O, F-TEDA-BF₄Transition-Metal-Mediated C-F Reductive EliminationDirect fluorination of aryl C-Si bond[9]
Radical-Mediated Alkyl Bromides(TMS)₃SiH, NFSISilyl Radical-Mediated Chain ProcessFluorination of unactivated sp³ C-H bonds[10]

This comparison highlights that TMSOTf is uniquely suited for activating the α-position of carbonyls, whereas other methods are required for different substrates like aryl silanes or alkyl halides.

G start Starting Material (Ketone) reagents Add Anhydrous Solvent (DCM) Cool to -78 °C start->reagents silylation Add Hindered Base (Et3N) Add TMSOTf dropwise Stir for 30 min reagents->silylation fluorination Add Selectfluor® Warm to RT Stir for 4-6 h silylation->fluorination workup Quench (aq. NaHCO3) Extract (Et2O) Wash & Dry fluorination->workup purification Purification (Flash Chromatography) workup->purification product α-Fluoroketone Product purification->product

Sources

Application Notes and Protocols: (Trimethylsilyl)methyl Trifluoromethanesulfonate in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (Trimethylsilyl)methyl Trifluoromethanesulfonate

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. This compound, often referred to as TMS-methyl triflate, has emerged as a powerful reagent for the introduction of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. This acetal-type protecting group offers a robust shield for a variety of sensitive functional groups, most notably alcohols and amines, under a wide range of reaction conditions.

The trifluoromethanesulfonate (triflate) leaving group imparts exceptional reactivity to the reagent, rendering it significantly more electrophilic than its chloride counterpart, SEM-Cl.[1] This heightened reactivity translates into faster reaction times, milder conditions, and often higher yields, particularly when dealing with sterically hindered or less nucleophilic substrates. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in protecting group strategies. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the protection of alcohols and amines, and discuss the various strategies for the selective cleavage of the SEM group.

Core Principles: Why Choose the SEM Group and this compound?

The SEM group is a favored choice for hydroxyl and amine protection due to its remarkable stability across a broad pH range and its resilience towards many common reagents encountered in organic synthesis. It is generally stable to basic conditions, organometallic reagents, and many oxidizing and reducing agents.

The use of this compound to install the SEM group offers several distinct advantages:

  • Enhanced Reactivity: The triflate is an excellent leaving group, making the reagent highly reactive and allowing for the protection of even hindered or electronically deactivated alcohols and amines.

  • Mild Reaction Conditions: The high reactivity of the triflate often allows for reactions to be conducted at lower temperatures and with weaker bases compared to SEM-Cl, preserving sensitive functional groups elsewhere in the molecule.

  • High Yields: The rapid and clean conversion typically leads to high yields of the protected product, simplifying purification processes.

Reaction Mechanisms

The protection of an alcohol with this compound is presumed to proceed through an SN2-like mechanism. The alcohol, often activated by a non-nucleophilic base to form an alkoxide, acts as the nucleophile, attacking the electrophilic methylene carbon of the reagent. The highly stable triflate anion is displaced, leading to the formation of the SEM ether.

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH Alkoxide R-O⁻ ROH->Alkoxide Deprotonation Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase Reagent TMS-CH₂-OTf TransitionState [R-O···CH₂(TMS)···OTf]⁻ Reagent->TransitionState Alkoxide->TransitionState Nucleophilic Attack (SN2-like) SEMEther R-O-CH₂-TMS TransitionState->SEMEther TriflateAnion TfO⁻ TransitionState->TriflateAnion Leaving Group Departure

Caption: Proposed SN2-like mechanism for the protection of an alcohol with this compound.

Deprotection of the SEM group is typically achieved under acidic conditions or with a fluoride source. The fluoride-mediated deprotection proceeds via nucleophilic attack of the fluoride ion on the silicon atom, initiating a cascade that results in the cleavage of the C-O bond and release of the free alcohol or amine.

Experimental Protocols

Safety and Handling of this compound

This compound is a flammable, corrosive, and moisture-sensitive liquid.[2][3] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Protocol 1: Protection of a Primary Alcohol as a SEM Ether

This protocol provides a general procedure for the protection of a primary alcohol. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • Primary alcohol

  • This compound (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 2,6-Lutidine or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (nitrogen or argon)

  • Syringes and needles

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add 2,6-lutidine or DIPEA (1.5 equivalents) dropwise via syringe.

  • Addition of Reagent: Slowly add this compound (1.2 equivalents) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneAprotic and unreactive towards the reagents.
Base 2,6-Lutidine or DIPEANon-nucleophilic bases that scavenge the generated triflic acid without competing in the reaction.
Temperature 0 °C to Room TemperatureThe high reactivity of the triflate allows for mild temperature conditions, preserving sensitive functional groups.
Equivalents 1.2 eq. Reagent, 1.5 eq. BaseA slight excess of the reagent and base ensures complete conversion of the starting material.
Protocol 2: Protection of a Primary or Secondary Amine as a SEM-Amine

This protocol outlines a general procedure for the protection of primary or secondary amines.

Materials:

  • Primary or secondary amine

  • This compound (1.1 equivalents for primary amines, 1.2 for secondary)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (nitrogen or argon)

  • Syringes and needles

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous THF or DCM.

  • Addition of Base: Cool the solution to 0 °C and add triethylamine or DIPEA (1.5 equivalents).

  • Addition of Reagent: Add this compound dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Deprotection Strategies for the SEM Group

The removal of the SEM group can be accomplished under various conditions, offering flexibility in complex synthetic routes.

Fluoride-Mediated Deprotection

This is one of the most common and mild methods for SEM deprotection.

Typical Conditions:

  • Tetrabutylammonium fluoride (TBAF) in THF or DMF.

  • Cesium fluoride (CsF) in DMF at elevated temperatures.

Deprotection_Workflow Start SEM-Protected Substrate TBAF Add TBAF in THF Start->TBAF Stir Stir at RT TBAF->Stir Quench Quench with sat. NH₄Cl(aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify End Deprotected Product Purify->End

Caption: A typical workflow for the fluoride-mediated deprotection of a SEM group.

Acidic Deprotection

The SEM group can also be cleaved under acidic conditions, although it is generally more stable than other silyl ethers like TMS.

Typical Conditions:

  • Trifluoroacetic acid (TFA) in dichloromethane.

  • Hydrochloric acid (HCl) in an alcohol solvent.

Lewis Acid-Mediated Deprotection

For more challenging deprotections or when orthogonality is required, Lewis acids can be employed.

Typical Conditions:

  • Magnesium bromide (MgBr₂) in diethyl ether.

  • Tin(IV) chloride (SnCl₄) in dichloromethane at low temperatures.

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If the protection reaction is sluggish, ensure all reagents and solvents are strictly anhydrous. The presence of moisture will rapidly quench the highly reactive triflate reagent. For sterically hindered substrates, a slight increase in temperature or reaction time may be necessary.

  • Side Reactions: The high electrophilicity of this compound can sometimes lead to side reactions with other nucleophilic functional groups. Careful control of stoichiometry and temperature is crucial.

  • Deprotection Challenges: If fluoride-mediated deprotection is slow, adding a polar aprotic solvent like DMF or HMPA (with appropriate safety precautions) can accelerate the reaction. For substrates with multiple silyl protecting groups, careful selection of the deprotection conditions can allow for selective cleavage.

Conclusion

This compound is a highly effective reagent for the introduction of the SEM protecting group, offering significant advantages in terms of reactivity and mildness of reaction conditions. Its use can streamline complex synthetic sequences and improve overall yields. By understanding the underlying principles of its reactivity and following well-established protocols, researchers can confidently employ this powerful tool in their synthetic endeavors.

References

  • Material Safety Data Sheet - this compound - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Silylation - Wikipedia. (2023). Retrieved from [Link]

  • TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE - Gelest, Inc. (2015). Retrieved from [Link]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides. (2008). PubMed. Retrieved from [Link]

  • Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical. (n.d.). Retrieved from [Link]

  • Trimethylsilyl trifluoromethanesulfonate - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Derivatization techniques using (Trimethylsilyl)methyl trifluoromethanesulfonate for analytical chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Advanced Silylation Strategies for Analytical Chemistry

Prepared by: Gemini, Senior Application Scientist

Abstract

Derivatization is a cornerstone of modern analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). It transforms polar, non-volatile analytes into derivatives with enhanced volatility, thermal stability, and improved chromatographic behavior.[1][2][3] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most prevalent of these techniques.[3][4] This guide provides an in-depth exploration of advanced silylation strategies, moving beyond standard procedures to explain the fundamental chemistry, guide reagent selection, and provide robust protocols for challenging analytes. We will focus on the workhorse reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and introduce the highly powerful silylating agent Trimethylsilyl trifluoromethanesulfonate (TMSOTf) for specialized applications.

A note on nomenclature: This document focuses on Trimethylsilyl trifluoromethanesulfonate (TMSOTf), a potent silylating agent used in organic synthesis and with potential for specialized analytical roles.[5][6] It should not be confused with the structurally different (and less common) "(Trimethylsilyl)methyl trifluoromethanesulfonate," which would function as a methylating, not a silylating, agent.

Part 1: The Fundamental Chemistry of Silylation

The SN2 Mechanism: The Engine of Derivatization

Silylation of analytes containing active hydrogens (found in hydroxyl, carboxyl, amine, and thiol groups) typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][7]

Causality of the Reaction:

  • Nucleophilic Attack: The lone pair of electrons on the heteroatom (e.g., the oxygen of a hydroxyl group) acts as a nucleophile, attacking the electrophilic silicon atom of the silylating reagent.

  • Transition State: A temporary, high-energy transition state is formed where the nucleophile is partially bonded to the silicon, and the silicon's bond to its leaving group is partially broken.

  • Leaving Group Departure: The reaction is driven to completion by the departure of a stable leaving group. The stability of this leaving group is a primary determinant of the reagent's reactivity. For TMSOTf, the trifluoromethanesulfonate (triflate) anion is an exceptionally stable leaving group, making it a far more powerful silylating agent than reagents like BSTFA or Trimethylchlorosilane (TMCS).[5]

Caption: General SN2 mechanism for silylation of an active hydrogen (X-H).

Part 2: A Scientist's Guide to Reagent Selection

Choosing the correct silylating reagent is critical for successful derivatization. The decision depends on the analyte's structure, the presence of sterically hindered functional groups, and the required reaction conditions.

ReagentStructureLeaving Group ByproductKey Characteristics & Causality
BSTFA CF₃CON(SiMe₃)₂N-(trimethylsilyl)trifluoroacetamideWorkhorse Reagent: Excellent for most common functional groups (-OH, -COOH). The trifluoroacetamide byproducts are volatile and generally do not interfere with chromatography.[8]
MSTFA CF₃C(OSiMe₃)=NMeN-methyltrifluoroacetamideMost Volatile Byproducts: Considered the gold standard for metabolomics and trace analysis, as its byproducts are even more volatile than those of BSTFA, ensuring a cleaner chromatogram baseline.[9][10]
TMCS Me₃SiClHClCatalyst: A weak silylating agent on its own but is an excellent catalyst when added (~1-10%) to other reagents. It accelerates the derivatization of sterically hindered groups and drives equilibrium forward by reacting with byproduct traces.[4]
TMSOTf Me₃SiOSO₂CF₃Triflic Acid (CF₃SO₃H)Highest Reactivity: The triflate leaving group is extremely stable, making TMSOTf a highly electrophilic and powerful reagent.[5][6] It can silylate highly hindered alcohols where other reagents fail. Caution: Extremely moisture-sensitive; hydrolysis produces corrosive triflic acid.[5] Requires a non-nucleophilic base to scavenge this acid.

Part 3: Field-Validated Experimental Protocols

Trustworthiness: These protocols include critical checkpoints and explanations to ensure reproducibility. All reagents should be of the highest purity available (e.g., "for derivatization" grade), and solvents must be anhydrous. Reactions should be performed in vials with PTFE-lined caps.

Protocol 1: General Silylation of Phenols and Steroids using BSTFA + 1% TMCS

This protocol is a robust, validated method for a wide range of compounds containing hydroxyl and carboxylic acid groups. The addition of TMCS as a catalyst ensures the efficient derivatization of less reactive or sterically hindered sites.

A. Materials

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as catalyst and solvent)

  • Anhydrous Ethyl Acetate or Dichloromethane

  • Heating block or oven set to 70°C

  • GC vials (2 mL) with inserts

B. Step-by-Step Methodology

  • Sample Preparation (Self-Validation): Prepare a solution of your analyte in ethyl acetate or dichloromethane at approximately 1 mg/mL. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a stream of nitrogen gas. The presence of water will consume the reagent and prevent derivatization.

  • Reagent Addition: To the dried sample (or ~100 µL of the analyte solution), add 100 µL of anhydrous pyridine, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly. Vortex for 10 seconds. Place the vial in the heating block at 70°C for 30 minutes. The heat ensures the reaction proceeds to completion, especially for hindered hydroxyls like those on sterols.

  • Analysis: Cool the vial to room temperature. Do not open the cap. The sample is now ready for direct injection into the GC-MS system.

C. Causality and Expert Insights

  • Why Pyridine? Pyridine acts as a base catalyst, accepting the proton from the active hydrogen and increasing its nucleophilicity. It also acts as a solvent and can help prevent analyte adsorption to glass surfaces.

  • Why Heat? While many simple alcohols react at room temperature, increasing the temperature provides the necessary activation energy to overcome the steric hindrance of more complex molecules, ensuring a quantitative reaction.

Protocol 2: Two-Step Derivatization of Keto-Acids and Sugars

Analytes with carbonyl groups (ketones, aldehydes) can exist in equilibrium with their enol tautomers, leading to multiple derivative peaks and complicating analysis. A two-step process is mandatory to stabilize the carbonyl group first.[8][11]

A. Materials

  • Methoxyamine hydrochloride (MOX) in anhydrous pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials (2 mL) with inserts

B. Step-by-Step Methodology

  • Sample Preparation: Ensure the sample is completely dry in a GC vial.

  • Step 1: Methoximation: Add 50 µL of the MOX solution to the dried sample. Cap the vial tightly and vortex. Heat at 60°C for 60 minutes. This reaction converts the carbonyl groups to stable methoxime derivatives, preventing tautomerization.[11]

  • Cooling: Cool the vial to room temperature. It is critical to allow the sample to cool before adding the silylating reagent to prevent pressure buildup.

  • Step 2: Silylation: Add 100 µL of MSTFA to the vial. Cap tightly, vortex, and heat at 60°C for another 30 minutes. This step silylates the remaining active hydrogens (e.g., -OH, -COOH).

  • Analysis: Cool the vial to room temperature. The sample is ready for GC-MS analysis.

Two_Step_Workflow Start Dry Sample (Keto-Acid, Sugar) Step1 Step 1: Methoximation Add MOX in Pyridine Heat at 60°C Start->Step1 Cool1 Cool to Room Temp. Step1->Cool1 Step2 Step 2: Silylation Add MSTFA Heat at 60°C Cool1->Step2 Cool2 Cool to Room Temp. Step2->Cool2 End Inject into GC-MS Cool2->End

Caption: Workflow for the mandatory two-step derivatization of carbonyls.

Protocol 3: High-Potency Silylation of Hindered Alcohols with TMSOTf

This advanced protocol is for analytes that are resistant to derivatization with standard reagents. Extreme caution is required due to the high reactivity and moisture sensitivity of TMSOTf. [5][6] All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

A. Materials

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (DCM) in a sealed bottle

  • 2,6-Lutidine, anhydrous

  • Inert gas supply (Nitrogen or Argon)

  • Dry syringes and needles

B. Step-by-Step Methodology

  • System Purge: Place the dried analyte in a GC vial. Crimp a cap on it. Using a needle connected to an inert gas line and a second venting needle, purge the vial with inert gas for 5 minutes to remove all air and moisture.

  • Solvent and Base Addition: Using a dry syringe, add 200 µL of anhydrous DCM. Then, add 1.2 equivalents (relative to the analyte) of 2,6-lutidine. This non-nucleophilic base is critical for scavenging the triflic acid byproduct without interfering with the reaction.[5]

  • Reagent Addition: Cool the vial to 0°C in an ice bath. Slowly, add 1.1 equivalents of TMSOTf via a dry syringe. A slight exothermic reaction may be observed.

  • Reaction: Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and let it proceed for 1-2 hours. Monitor reaction completion by taking small aliquots for analysis if necessary.

  • Quenching & Analysis: The reaction can often be analyzed directly. If quenching is needed, a small amount of anhydrous pyridine can be added. The sample is ready for GC-MS injection.

C. Causality and Expert Insights

  • Why an Inert Atmosphere? TMSOTf reacts instantly and violently with water to form triflic acid and trimethylsilanol.[5] Failure to maintain anhydrous, inert conditions will result in complete failure of the derivatization.

  • Why 2,6-Lutidine? A standard base like pyridine could potentially compete as a nucleophile. 2,6-Lutidine is sterically hindered, preventing it from reacting with the TMSOTf but allowing it to effectively neutralize the proton of the leaving acid.

Part 4: Troubleshooting Guide

SymptomProbable Cause(s)Solution(s)
No derivative peak, only starting material 1. Reagent has hydrolyzed due to moisture.2. Protic solvent (water, methanol) present in sample.1. Use a fresh, unopened vial of reagent.2. Ensure sample is completely dry before adding reagents.
Multiple peaks for a single analyte 1. Incomplete derivatization.2. Tautomers (for carbonyls).[8]3. Artifact formation from side reactions.[12][13]1. Increase reaction time/temperature or add a catalyst (TMCS).2. Use the two-step methoximation protocol (Protocol 2).3. Check for sample matrix interferences; simplify sample cleanup if possible.
Broad, tailing peaks for derivatives 1. Active sites in the GC inlet liner or column.2. Derivative is unstable and degrading on-column.1. Replace the inlet liner. Trim the first 10-20 cm of the GC column.[14]2. Analyze samples immediately after derivatization. TMS derivatives are hydrolytically unstable.

Part 5: Reagent Selection Workflow

Reagent_Choice Start Analyte to Derivatize Q1 Does it contain a carbonyl group (ketone/aldehyde)? Start->Q1 P1 Use Two-Step Protocol: 1. MOX 2. MSTFA Q1->P1 Yes Q2 Is the active H sterically hindered (e.g., tertiary alcohol)? Q1->Q2 No P2 Standard Protocol: BSTFA + 1% TMCS Q2->P2 No Q3 Does standard protocol fail? Q2->Q3 Yes P2->Q3 Reaction Fails P3 Advanced Protocol: TMSOTf + 2,6-Lutidine (Inert Atmosphere) Q3->P3 Yes

Caption: Decision workflow for selecting the appropriate silylation strategy.

References

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Synblock. (2023). What are the Applications of Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis?.
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  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
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  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

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  • LookChem. (2024). Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • UR Scholarship Repository. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. Retrieved from [Link]

  • Google Patents. (n.d.). CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate.
  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

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  • ResearchGate. (n.d.). Volume of methyl triflate required for derivatization to give.... Retrieved from [Link]

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  • Pinu, F. R., & Villas-Boas, S. G. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Molecules, 22(1), 2. Retrieved from [Link]

  • PubMed. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Retrieved from [Link]

Sources

Scale-up synthesis considerations for (Trimethylsilyl)methyl trifluoromethanesulfonate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Scale-Up Synthesis and Applications of (Trimethylsilyl) Trifluoromethanesulfonate

Abstract

(Trimethylsilyl) trifluoromethanesulfonate, commonly known as TMSOTf or trimethylsilyl triflate, is a powerful and versatile reagent in modern organic synthesis. Its utility as both a potent silylating agent and a strong Lewis acid catalyst makes it invaluable for a wide range of chemical transformations, including the formation of silyl enol ethers, glycosylations, and Mukaiyama aldol reactions.[1][2] However, transitioning reactions involving TMSOTf from the laboratory bench to pilot or production scale introduces significant challenges related to safety, reaction control, and purification. This guide provides a comprehensive overview of the critical considerations for the scale-up synthesis of TMSOTf and its subsequent use in large-scale reactions, offering field-proven insights and detailed protocols for researchers and process chemists.

Foundational Principles: Understanding TMSOTf

Physicochemical Properties and Reactivity

TMSOTf is a colorless to light brown, moisture-sensitive liquid that fumes in the air.[3][4] It is classified as a flammable and corrosive substance, demanding meticulous handling procedures.[2][3] Its high reactivity stems from the combination of a labile trimethylsilyl group and the trifluoromethanesulfonate (triflate) anion, one of the best-known leaving groups.

The silicon-oxygen bond is susceptible to cleavage, making TMSOTf an exceptionally strong silylating agent, far more electrophilic than trimethylsilyl chloride (TMSCl).[2] Furthermore, it is a potent Lewis acid catalyst capable of activating carbonyls and other functional groups.[1][5] A critical characteristic is its violent, exothermic reaction with water, which hydrolyzes it to trimethylsilanol and the highly corrosive trifluoromethanesulfonic acid (triflic acid).[2][6] This property underscores the necessity for strictly anhydrous conditions during its synthesis and use.

Core Synthesis Reaction and Mechanism

The most common and scalable method for preparing TMSOTf is the reaction between anhydrous trifluoromethanesulfonic acid and trimethylsilyl chloride.[5][7] The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen of triflic acid on the silicon atom of TMSCl, followed by the elimination of hydrogen chloride (HCl) gas.

Reaction: CF₃SO₃H + (CH₃)₃SiCl → CF₃SO₃Si(CH₃)₃ + HCl(g)

Maintaining an inert atmosphere is crucial to drive the reaction equilibrium forward by removing the HCl byproduct and to prevent hydrolysis of the product and reactants.[5]

G cluster_mech Simplified Synthesis Mechanism TfOH CF₃SO₃H (Triflic Acid) Intermediate Transition State [CF₃SO₃H₂⁺---Si(CH₃)₃---Cl⁻] TfOH->Intermediate Nucleophilic Attack TMSCl (CH₃)₃SiCl (Trimethylsilyl Chloride) TMSCl->Intermediate TMSOTf CF₃SO₃Si(CH₃)₃ (Product) Intermediate->TMSOTf Elimination HCl HCl (Byproduct) Intermediate->HCl

Caption: Reaction mechanism for TMSOTf synthesis.

Process Development: From Lab to Plant

Scaling the synthesis of TMSOTf requires a systematic approach focusing on process safety, thermal management, and purification efficiency.

Critical Process Parameters

Successful scale-up hinges on the precise control of several key parameters. The transition from laboratory glassware to a multi-hundred-liter reactor amplifies the impact of each variable.

ParameterLaboratory Scale (100g)Pilot Scale (10 kg)Key Considerations & Rationale
Reagent Stoichiometry ~1.05 eq. TMSCl1.02 - 1.05 eq. TMSClA slight excess of the more volatile TMSCl ensures complete conversion of the valuable triflic acid. A large excess complicates purification.
Reaction Temperature 10 - 30 °C[7]15 - 25 °CThe reaction is exothermic. Lower temperatures control the reaction rate and HCl evolution, while higher temperatures can lead to side reactions or pressure buildup. Precise temperature control is vital at scale.
Addition Rate 30-60 min2-4 hoursSlow, controlled addition of TMSCl into triflic acid is critical to manage the exotherm and the rate of HCl off-gassing, preventing dangerous pressure increases in the reactor.
Agitation Magnetic StirringOverhead Mechanical StirringEfficient mixing is required to ensure homogeneity and effective heat transfer to the reactor jacket. Inadequate mixing can create localized hot spots.
Reaction Time 12 hours[7]12-16 hoursReaction completion should be monitored by in-process controls (IPC) such as GC analysis of aliquots rather than relying on a fixed time.
Inert Atmosphere Nitrogen/Argon BalloonN₂/Ar sparge and blanketA robust inerting system is mandatory to prevent moisture ingress and to safely vent the HCl byproduct through a scrubber system.[5]
Equipment and Material Selection

Standard stainless steel reactors are generally unsuitable due to the extreme corrosivity of triflic acid and the generated HCl.

  • Reactor: Glass-lined steel reactors are the industry standard for this process. They provide the necessary chemical resistance combined with the structural integrity for large-scale operations.

  • Condensers & Pipework: Glass or glass-lined equipment is essential.

  • Scrubber System: A caustic scrubber (e.g., NaOH solution) is required to neutralize the large volume of HCl gas generated during the reaction.

Thermal Hazard and Heat Management

The reaction between triflic acid and TMSCl is exothermic. While manageable on a lab scale with a simple ice bath, the reduced surface-area-to-volume ratio in a large reactor makes heat removal a primary safety concern.

  • Calorimetry Data: Reaction calorimetry studies (e.g., using an RC1 calorimeter) should be performed during development to quantify the heat of reaction and determine the required cooling capacity of the plant equipment.

  • Controlled Addition: The addition of TMSCl must be linked to the reactor's cooling capacity. An automated system that pauses the addition if the internal temperature exceeds a set limit is a critical safety feature.

G cluster_workflow Scale-Up Synthesis Workflow cluster_safety Ancillary Systems Reagents 1. Reagent Charging (Anhydrous Triflic Acid, Anhydrous TMSCl) Reaction 2. Controlled Reaction (15-25°C, 12-16h) Reagents->Reaction Slow Addition Inerting Inert Gas Supply (N₂/Ar) Reagents->Inerting IPC 3. In-Process Control (GC Analysis) Reaction->IPC Reaction->Inerting Scrubber Caustic Scrubber (for HCl) Reaction->Scrubber Cooling Reactor Cooling Reaction->Cooling IPC->Reaction Continue if incomplete Distillation 4. Fractional Vacuum Distillation IPC->Distillation Proceed if complete QC 5. Quality Control (Purity >99%) Distillation->QC Packaging 6. Packaging (Under N₂/Ar) QC->Packaging

Caption: Workflow for the scaled-up synthesis of TMSOTf.

Downstream Processing: Purification at Scale

Crude TMSOTf contains unreacted starting materials and dissolved HCl. High-purity TMSOTf (>99%) is required for most applications, necessitating purification by fractional vacuum distillation.[5]

A patented industrial process utilizes a two-stage distillation approach for high-throughput purification.[8]

  • De-HCl Column: The crude material is first passed through a rectifying column under vacuum to remove residual dissolved HCl and excess TMSCl.[8]

  • Product Column: The HCl-free material is then fed to a second column where the pure TMSOTf is distilled away from the less volatile triflic acid.[8]

The distillation must be performed under a stable vacuum with strict temperature control to prevent product decomposition.

Safety, Handling, and Storage

The hazardous nature of TMSOTf and its precursors requires stringent safety protocols.[9]

Hazard Identification
  • Trifluoromethanesulfonic Acid (Triflic Acid): A powerful superacid. Extremely corrosive and can cause severe, deep burns on contact.[9][10] Hygroscopic and reacts violently with water.[9]

  • Trimethylsilyl Chloride (TMSCl): Flammable, corrosive, and moisture-sensitive. Releases HCl upon hydrolysis.

  • (Trimethylsilyl) trifluoromethanesulfonate (TMSOTf): Corrosive, flammable, and reacts violently with water.[3][6] Inhalation of vapors can damage the respiratory tract.[9]

Personal Protective Equipment (PPE)

All handling operations must be performed in a well-ventilated fume hood.[10] The following minimum PPE is required:

  • Eye/Face Protection: Chemical safety goggles and a full-face shield.[6]

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile rubber).[11][12] Thin disposable gloves are insufficient for anything beyond incidental contact.[12]

  • Body Protection: Chemical-resistant apron or suit and safety shoes.[6]

Spill Management and Emergency Procedures
  • Spill: Evacuate the area. Contain the spill with an inert absorbent material like vermiculite or sand.[13] Do not use combustible materials. Collect the absorbed material using non-sparking tools into a suitable container for disposal.[14]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12] Remove contaminated clothing.[15] For eye contact, use an eyewash station for at least 15 minutes.[12]

Storage and Stability

TMSOTf is stable when stored under a dry, inert atmosphere.[11]

  • Store in tightly sealed containers in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[14][16]

  • Protect from moisture, heat, sparks, and open flames.[11]

  • Incompatible with strong bases, oxidizing agents, alcohols, and water.[11][16]

  • Containers may develop pressure and should be opened carefully.[16]

Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of TMSOTf (~200 g)

Warning: This procedure must be conducted in a certified chemical fume hood by trained personnel with appropriate PPE.

  • Setup: Assemble a 500 mL, 3-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser. Connect the top of the condenser to a gas outlet leading to a caustic scrubber. Ensure the entire apparatus is oven-dried and assembled hot under a stream of dry nitrogen.

  • Charging: Charge the flask with trifluoromethanesulfonic acid (150.1 g, 1.0 mol).

  • Addition: Charge the dropping funnel with trimethylsilyl chloride (114.0 g, 1.05 mol). Begin stirring and add the TMSCl dropwise to the triflic acid over 1 hour. Maintain the internal temperature between 20-25 °C using a water bath. HCl gas will evolve and be neutralized by the scrubber.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours under a positive pressure of nitrogen.[7]

  • Purification: Assemble a vacuum distillation apparatus. Carefully transfer the reaction mixture to the distillation flask. Distill under reduced pressure, collecting the fraction boiling at approximately 77 °C / 80 mmHg.[4]

  • Product: The purified TMSOTf should be a clear, colorless liquid. Expected yield: 190-210 g (85-95%). Store under nitrogen in a tightly sealed bottle.

Protocol 2: Scaled Application - Silylation of a Primary Alcohol

This protocol details the protection of a primary alcohol, a common application of TMSOTf.

  • Setup: In a 1 L glass-lined reactor under a nitrogen atmosphere, charge a solution of the primary alcohol (e.g., 1-octanol, 130.2 g, 1.0 mol) in anhydrous dichloromethane (500 mL).

  • Base Addition: Add 2,6-lutidine (117.9 g, 1.1 mol) to the solution. Cool the reactor to 0 °C.

  • TMSOTf Addition: Add TMSOTf (233.4 g, 1.05 mol) dropwise via a pressure-equalizing dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of lutidinium triflate will form.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction for completion by TLC or GC analysis.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (200 mL). Caution: Quenching is exothermic. Separate the organic layer.

  • Purification: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the silyl ether product.

References

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  • ResearchGate. (2002). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. Link

  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid. Link

  • ACS Publications. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Link

Sources

Troubleshooting & Optimization

Handling and storage of (Trimethylsilyl)methyl trifluoromethanesulfonate under inert atmosphere.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (Trimethylsilyl)methyl trifluoromethanesulfonate (TMSOTf). This document is designed for researchers, scientists, and drug development professionals who utilize this potent and versatile reagent. TMSOTf is an exceptionally powerful trimethylsilylating agent and a strong Lewis acid catalyst, valued for its high reactivity in organic synthesis.[1][2] However, its efficacy is directly tied to its stringent handling requirements. This guide provides in-depth, field-proven insights into its storage, handling, and troubleshooting under the necessary inert atmosphere conditions to ensure experimental success and user safety.

Section 1: Quick Reference Data

For immediate reference, the essential properties and hazards of TMSOTf are summarized below. Understanding these parameters is the first step toward safe and effective handling.

PropertyValueSource(s)
Chemical Formula C₄H₉F₃O₃SSi[3][4]
Molar Mass 222.26 g/mol [3][5]
Appearance Colorless liquid; fumes in air[3][6]
Density ~1.225 g/mL at 25 °C[3][7]
Boiling Point 140-142 °C / 760 mmHg[3][8]
Key Hazards Flammable, Corrosive, Highly Moisture-Sensitive[3][4][5][9]
Incompatibilities Water, moisture, alcohols, strong bases, oxidizing agents, acids[4][5][10]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use of TMSOTf.

Q1: What is the correct procedure for storing TMSOTf?

A: Proper storage is non-negotiable for preserving the reagent's integrity. TMSOTf must be stored in a tightly sealed container, under a dry inert atmosphere (e.g., nitrogen or argon).[4][5][10] The storage area should be a designated flammable liquids cabinet that is cool, dry, and well-ventilated, away from heat or ignition sources.[6][10][11] Never store it with incompatible materials, particularly water, alcohols, or bases.[4][5]

Q2: Why is an inert atmosphere so critical for this reagent?

A: The silicon-oxygen bond in TMSOTf is highly susceptible to hydrolysis. The reagent reacts violently and exothermically with atmospheric moisture to produce trimethylsilanol and highly corrosive trifluoromethanesulfonic acid (triflic acid).[3][4][5] This degradation not only deactivates the reagent, leading to failed reactions, but also creates a significant safety hazard due to the generation of corrosive acid vapor.

Q3: How can I visually assess if my TMSOTf has degraded?

A: Fresh, high-purity TMSOTf should be a perfectly colorless liquid.[3] Any discoloration (yellow to brown) is a strong indicator of decomposition, likely from repeated minor exposure to air/moisture or improper storage. Another clear sign of moisture contamination is observing fumes upon opening the bottle's cap, as the reagent reacts with ambient humidity.[6] If you observe either of these, the reagent's efficacy is compromised, and it should not be used for sensitive transformations.

Q4: What personal protective equipment (PPE) is mandatory when working with TMSOTf?

A: Due to its corrosive nature, comprehensive PPE is required. This includes:

  • Eye Protection: Chemical safety goggles and a full-face shield.[5]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or butyl rubber.[4] Always check the manufacturer's glove compatibility chart.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes. All handling operations must be performed within a certified chemical fume hood to mitigate inhalation risks.[9][10] An emergency eye wash station and safety shower must be immediately accessible.[4][5]

Q5: Which solvents are compatible with TMSOTf?

A: Only anhydrous, non-protic solvents should be used. Dichloromethane, diethyl ether, and tetrahydrofuran (THF) are commonly employed.[8] It is imperative that these solvents are rigorously dried before use, for example, by distillation from a suitable drying agent like calcium hydride (for dichloromethane) or sodium/benzophenone (for ethers).[8] Introducing TMSOTf to a solvent with residual water will cause immediate decomposition.

Q6: How should I safely dispose of unused TMSOTf and reaction waste?

A: All waste containing TMSOTf is considered hazardous.[6] To quench residual TMSOTf, slowly and carefully add the reaction mixture or unused reagent to a stirred, ice-cooled solution of a weak base, such as sodium bicarbonate, or a non-nucleophilic alcohol like isopropanol. The process should be done in a fume hood, as it will generate gas and heat. The neutralized waste must then be disposed of according to local, state, and federal regulations for hazardous chemical waste.[6]

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide helps diagnose and resolve common experimental problems.

Problem: My reaction is sluggish or fails to proceed entirely.

  • Causality & Solution: This is the most common issue and almost always points to reagent deactivation or contamination.

    • Reagent Integrity: Was the TMSOTf colorless and free of fumes upon opening? If not, the reagent has likely hydrolyzed. Use a fresh bottle or a newly purified aliquot. The reagent can be purified by distillation under a nitrogen atmosphere, but this should only be performed by experienced personnel.[8]

    • System Contamination: Was all glassware meticulously oven- or flame-dried and cooled under an inert atmosphere?[8] Were your solvents and other reagents certified anhydrous? Even trace moisture can consume the catalyst.

    • Insufficient Activation: TMSOTf is often used to generate a more potent Lewis acid in situ or to activate a substrate.[2][12] Ensure that the stoichiometry is correct and that the reaction temperature is appropriate for the specific transformation.

Problem: I observed white fumes and/or a white solid precipitate forming in my reaction.

  • Causality & Solution: This often occurs when a tertiary amine base (e.g., triethylamine) is used in the reaction.[1] The fumes are likely due to a reaction with trace moisture, producing triflic acid which then reacts with the amine. The white precipitate is the corresponding trialkylammonium triflate salt.[1] While the formation of this salt is an expected part of many reaction mechanisms, excessive fuming indicates a leak in your inert atmosphere setup. Pause the experiment, re-verify all seals and connections on your apparatus, and ensure a positive pressure of inert gas.

Problem: The reaction is uncontrollably exothermic upon adding TMSOTf.

  • Causality & Solution: This is a serious safety concern indicating a runaway reaction.

    • Rate of Addition: TMSOTf should almost always be added dropwise via a syringe or dropping funnel, especially at the start of a reaction.[8] A rapid, bulk addition can overwhelm the system's ability to dissipate heat.

    • Contamination: The most likely cause is the presence of a significant amount of a reactive contaminant, especially water. This triggers rapid, exothermic hydrolysis.

    • Immediate Action: If this occurs, cease addition immediately and ensure the cooling bath is effectively managing the temperature. If the reaction appears to be running away, prepare for an emergency quench by having a large beaker of a suitable quenching agent ready.

Section 4: Standard Operating Procedures (SOPs)

Adherence to rigorous, standardized procedures is key to success and safety.

SOP 1: Inert Atmosphere Apparatus Setup

This protocol describes the setup for handling TMSOTf using a Schlenk line or a dual-inlet manifold.

  • Glassware Preparation: Assemble all necessary glassware (reaction flask, dropping funnel, condenser, etc.). Ensure all pieces are free of cracks or defects.

  • Drying: Place the assembled glassware in a laboratory oven at >120 °C for at least 4 hours (preferably overnight).

  • Assembly & Purging: Immediately upon removal from the oven, assemble the apparatus while still hot and connect it to the inert gas manifold. The manifold should provide a gentle, positive pressure of dry nitrogen or argon.

  • Cooling & Purge Cycles: Allow the glassware to cool completely to room temperature under the flow of inert gas. Perform at least three vacuum/inert gas backfill cycles using the Schlenk line to ensure the complete removal of atmospheric gases. The system is now ready for the introduction of solvents and reagents.

SOP 2: Safe Dispensing and Transfer of TMSOTf
  • Preparation: Ensure your inert atmosphere apparatus is fully set up and purged (as per SOP 1).

  • Reagent Equilibration: Allow the TMSOTf bottle to come to room temperature before opening to prevent moisture from condensing on the cold surface.

  • Positive Pressure: Briefly increase the inert gas flow to the reagent bottle through a needle connected to a bubbler to establish a positive pressure.

  • Syringe Transfer: Use a clean, oven-dried syringe with a stainless-steel needle. Flush the syringe with inert gas from your manifold 3-5 times.

  • Withdrawal: Pierce the septum of the TMSOTf bottle and slowly withdraw the required volume of liquid. Keep the needle tip below the liquid surface to avoid drawing gas.

  • Transfer: Immediately and carefully transfer the reagent to your reaction flask by piercing the flask's septum and dispensing the liquid. For additions to cooled solutions, ensure the needle tip is above the solvent surface to prevent thermal shock and potential blockage.

Section 5: Visual Guides

Diagram 1: Inert Atmosphere Handling Workflow

The following diagram illustrates the critical workflow for setting up and executing an experiment with TMSOTf under inert conditions.

InertAtmosphereWorkflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: System Purge cluster_transfer Phase 3: Reagent Transfer A 1. Assemble Glassware B 2. Oven-Dry ( >120°C, 4h+) A->B C 3. Assemble Hot & Connect to Inert Gas Manifold B->C D 4. Cool to RT Under Gas Flow C->D E 5. Perform 3x Vacuum/ Inert Gas Backfill Cycles D->E F 6. Add Anhydrous Solvent to Reaction Flask via Syringe E->F G 7. Flush Transfer Syringe with Inert Gas F->G H 8. Withdraw TMSOTf Under Positive Pressure G->H I 9. Transfer TMSOTf to Reaction Flask H->I J Reaction in Progress I->J Begin Reaction

Caption: Workflow for preparing and handling TMSOTf under inert gas.

Diagram 2: Troubleshooting Failed TMSOTf Reactions

This decision tree provides a logical path to diagnose the root cause of a failed or low-yielding reaction.

TroubleshootingTree Start Reaction Failed or Low Yield Q_Reagent Was TMSOTf colorless & fume-free? Start->Q_Reagent A_Reagent_Bad Root Cause: Reagent Hydrolyzed Q_Reagent->A_Reagent_Bad No Q_Inert Was inert atmosphere setup rigorous? Q_Reagent->Q_Inert Yes Sol_Reagent Solution: Use fresh/purified TMSOTf A_Reagent_Bad->Sol_Reagent A_Inert_Bad Root Cause: Moisture in System Q_Inert->A_Inert_Bad No Q_Solvent Were solvents certified anhydrous? Q_Inert->Q_Solvent Yes Sol_Inert Solution: Re-dry all glassware. Perform more purge cycles. A_Inert_Bad->Sol_Inert A_Solvent_Bad Root Cause: Wet Solvents Q_Solvent->A_Solvent_Bad No End Review Stoichiometry & Reaction Conditions Q_Solvent->End Yes Sol_Solvent Solution: Re-distill solvents from appropriate drying agents. A_Solvent_Bad->Sol_Solvent

Sources

Safety precautions for working with (Trimethylsilyl)methyl trifluoromethanesulfonate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Trimethylsilyl)methyl trifluoromethanesulfonate (TMSOTf). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth safety protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure you can work safely and effectively with this versatile and highly reactive reagent.

Section 1: Core Safety Principles & Immediate Actions

This compound is a powerful reagent in organic synthesis, but its utility is matched by its hazardous nature. It is a flammable, corrosive, and moisture-sensitive liquid that can cause severe skin burns and eye damage.[1][2][3] Understanding and respecting these properties is paramount for safe handling.

1.1: What are the most critical, immediate safety precautions?

Before opening the reagent bottle, ensure you are in a well-ventilated fume hood and equipped with the appropriate Personal Protective Equipment (PPE). An emergency shower and eyewash station should be readily accessible.[1][2]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical goggles and a face shield.[1][2]Protects against splashes that can cause severe eye damage.
Hand Protection Neoprene or nitrile rubber gloves.[2]Provides a barrier against a reagent that causes severe skin burns.
Body Protection Flame-resistant lab coat and suitable protective clothing.[2][4]Protects against splashes and potential fires.
Respiratory Use in a certified chemical fume hood.Prevents inhalation of corrosive and irritating vapors.[5]
1.2: Emergency First Aid Quick Guide

Immediate and correct first aid is critical in the event of exposure.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Section 2: Troubleshooting Experimental Setbacks

FAQ 1: My reaction is sluggish or failing. What are the likely causes?

Answer: The most common culprit is the degradation of the TMSOTf reagent due to moisture. TMSOTf reacts violently with water, hydrolyzing to trimethylsilanol and trifluoromethanesulfonic acid, both of which can interfere with your desired reaction.[6]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Solvents should be anhydrous and freshly distilled or obtained from a solvent purification system.

  • Inert Atmosphere is Crucial: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from contaminating the reaction.[1][2]

  • Reagent Quality: Use a fresh bottle of TMSOTf or a properly stored and sealed container. Older or improperly stored reagents are likely to be partially hydrolyzed.

FAQ 2: I'm observing unexpected byproducts. How can I mitigate this?

Answer: The high electrophilicity of TMSOTf can lead to side reactions if not properly controlled.[6]

Common Side Reactions & Solutions:

  • Charring or Polymerization: This often indicates that the reaction temperature is too high or the reagent was added too quickly.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C or -78 °C) and add the TMSOTf dropwise to control the reaction rate.

  • Formation of Silyl Enol Ether Isomers: In the silylation of unsymmetrical ketones, the reaction can yield both thermodynamic and kinetic silyl enol ethers.

    • Solution: The choice of base and reaction conditions can influence the regioselectivity. For instance, using a hindered base like 2,6-lutidine can favor the formation of one isomer over the other.

Workflow for Troubleshooting a Failing Reaction

G start Reaction Failure check_moisture Verify Anhydrous Conditions (Solvents, Glassware) start->check_moisture check_reagent Check TMSOTf Quality (Fresh Bottle, Proper Storage) check_moisture->check_reagent If conditions are dry check_atmosphere Ensure Inert Atmosphere (Nitrogen/Argon) check_reagent->check_atmosphere If reagent is fresh check_temp Review Reaction Temperature (Too high?) check_atmosphere->check_temp If atmosphere is inert check_addition Review Reagent Addition (Too fast?) check_temp->check_addition If temp is appropriate analyze_byproducts Analyze Byproducts (NMR, MS) check_addition->analyze_byproducts If addition is controlled consult_literature Consult Literature for Similar Reactions analyze_byproducts->consult_literature end Reaction Optimized consult_literature->end

Caption: Troubleshooting workflow for reactions involving TMSOTf.

Section 3: Handling, Storage, and Disposal Protocols

3.1: Proper Handling and Dispensing
  • Work in a Fume Hood: Always handle TMSOTf in a well-ventilated chemical fume hood.

  • Grounding: Ground all containers and transfer lines to prevent static discharge, which can be an ignition source.[2]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid igniting the flammable vapors.[2][3]

  • Inert Gas Blanket: When dispensing, use a syringe or cannula under a positive pressure of an inert gas (argon or nitrogen).

3.2: Storage Requirements

Store TMSOTf in a cool, dry, well-ventilated area designated for flammable liquids.[1][5] The container must be kept tightly sealed and under an inert atmosphere to protect it from moisture.[1][2] It is incompatible with strong bases, strong oxidizing agents, acids, and alcohols.[2]

3.3: Spill Management and Waste Disposal

Emergency Spill Response Flowchart:

G spill Spill Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Dry Absorbent Material (e.g., vermiculite, dry sand) ventilate->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Step-by-step procedure for managing a TMSOTf spill.

Waste Disposal:

  • Quenching: Unused or residual TMSOTf should be cautiously quenched by slowly adding it to a stirred, cooled (ice bath) solution of sodium bicarbonate or another weak base in a suitable solvent.

  • Disposal: All waste, including quenched material and contaminated absorbents, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not discharge to sewer systems.[4]

Section 4: Chemical Properties and Hazard Summary

PropertyValue
Chemical Formula C4H9F3O3SSi[1]
Molecular Weight 222.26 g/mol
Appearance Colorless to light brown fuming liquid[3][7]
Boiling Point 140-141 °C[2]
Flash Point 40 °C (104 °F)[2]
Density 1.225 g/mL[2]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1][3]

  • H314: Causes severe skin burns and eye damage.[1][3]

  • H335: May cause respiratory irritation.[1]

References

  • SynQuest Laboratories, Inc. (2016).
  • Gelest, Inc. (2015). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. [Link]

  • Santa Cruz Biotechnology, Inc.
  • Wikipedia. Trimethylsilyl trifluoromethanesulfonate. [Link]

  • ECHEMI.
  • Santa Cruz Biotechnology, Inc.
  • Aspira Chemical.
  • Enamine.
  • Angene Chemical.
  • Merck Millipore.
  • Fisher Scientific.
  • ChemicalBook.
  • PubChem. (Trimethylsilyl)
  • BenchChem. solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)-.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Chem-Impex. (Trimethylsilyl)
  • ResearchGate.
  • UR Scholarship Repository. Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals.
  • ACS Publications.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Reactions with (Trimethylsilyl)methyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Trimethylsilyl)methyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent electrophile. This compound (CAS 64035-64-9) is a highly effective reagent for introducing the trimethylsilylmethyl group, a valuable synthon in modern organic synthesis.[1] However, its high reactivity, stemming from the excellent trifluoromethanesulfonate (triflate) leaving group, can lead to a variety of side reactions and byproducts if not handled with precision.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify, understand, and mitigate common issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial problems researchers face.

Q1: My reaction is messy, with multiple spots on the TLC plate and a complex crude NMR. What are the most common culprits?

A: A complex reaction profile when using this compound almost always points to one of three primary issues:

  • Presence of Moisture: This is the most frequent cause of failure. The triflate ester is exceptionally sensitive to hydrolysis. Even trace amounts of water in your solvent, on your glassware, or in your starting materials will lead to its rapid decomposition into (trimethylsilyl)methanol and trifluoromethanesulfonic acid (triflic acid).[2][3] Triflic acid is a superacid that can catalyze a host of undesired side reactions, leading to decomposition and a complex mixture.[4]

  • Reagent Quality: The reagent itself may contain impurities from its synthesis or degradation from improper storage. The primary impurity of concern is triflic acid.[5] Starting a reaction with already-degraded material introduces a strong acid from the outset.

  • Inappropriate Base Selection: Many reactions involving this reagent require a non-nucleophilic base to scavenge the generated triflic acid. However, common bases like triethylamine or Hünig's base (DIPEA) can act as hydride donors, especially if the reaction generates a carbocation intermediate, leading to reduction byproducts.[6]

Q2: I suspect my this compound has degraded. How does it decompose, and what are the byproducts?

A: The primary decomposition pathway is hydrolysis. The silicon-carbon bond is robust, but the oxygen-sulfur bond of the triflate ester is highly polarized and susceptible to nucleophilic attack by water.

The reaction is as follows: (CH₃)₃SiCH₂OTf + H₂O → (CH₃)₃SiCH₂OH + CF₃SO₃H

The byproducts are (trimethylsilyl)methanol and triflic acid . While (trimethylsilyl)methanol is relatively innocuous, the generation of triflic acid is highly detrimental to most organic reactions, causing charring, polymerization, or cleavage of other sensitive functional groups.[2][3]

G cluster_products Decomposition Byproducts reagent (Trimethylsilyl)methyl Trifluoromethanesulfonate products reagent->products water H₂O (Moisture) water->products alcohol (Trimethylsilyl)methanol products->alcohol acid Triflic Acid (TfOH) (Strong Acid Catalyst) products->acid caption Diagram 1: Primary hydrolysis pathway for this compound.

Diagram 1: Primary hydrolysis pathway. (Within 100 characters)
Q3: My desired product is formed, but the yield is low, and I've isolated a significant amount of a reduced byproduct. What could be happening?

A: This is a classic indicator of an unintended hydride transfer reaction, typically from a tertiary amine base. While bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are sterically hindered and thus poorly nucleophilic, they possess hydrogens on the carbons alpha to the nitrogen. If your reaction proceeds through a carbocation intermediate (R⁺), the base can transfer a hydride (H⁻) to quench the cation, leading to a reduced byproduct (R-H) and an iminium ion.

For this reason, 2,6-lutidine is often a superior choice. It is a non-nucleophilic pyridine derivative that lacks alpha-hydrogens available for hydride transfer, thereby minimizing this side reaction.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows for diagnosing and solving specific experimental problems.

Guide 1: Issue - Pervasive Byproducts from Hydrolysis and Acidolysis
  • Symptoms:

    • Reaction turns dark or black (charring).

    • TLC shows a streak of polar material at the baseline.

    • Crude ¹H NMR is complex, with broad, unresolvable peaks.

    • Low or no yield of the desired product.

  • Root Cause Analysis: The presence of water or other protic impurities leads to the formation of triflic acid, which is a powerful catalyst for decomposition. This troubleshooting workflow is designed to systematically eliminate all sources of moisture.

G start Low Yield / Messy Reaction check_reagent Is Reagent Old or Improperly Stored? start->check_reagent yes_reagent Use Fresh Reagent from Sealed Bottle check_reagent->yes_reagent Yes no_reagent Check Solvents & Glassware check_reagent->no_reagent No check_solvent Are Solvents from a Sure-Seal™ System and Freshly Dispensed? no_reagent->check_solvent yes_solvent Check Glassware Preparation check_solvent->yes_solvent Yes no_solvent Use Freshly Distilled or Anhydrous Solvent check_solvent->no_solvent No check_glassware Was Glassware Flame-Dried Under Vacuum/Inert Gas? yes_solvent->check_glassware yes_glassware Check Reaction Atmosphere check_glassware->yes_glassware Yes no_glassware Flame-Dry All Glassware Immediately Before Use check_glassware->no_glassware No check_atmosphere Is Reaction Under a Positive Pressure of Dry N₂ or Ar? yes_glassware->check_atmosphere yes_atmosphere Problem Likely Solved. If issues persist, consider substrate stability. check_atmosphere->yes_atmosphere Yes no_atmosphere Ensure a Positive Inert Gas Flow check_atmosphere->no_atmosphere No

Sources

(Trimethylsilyl)methyl trifluoromethanesulfonate stability in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Trimethylsilyl)methyl trifluoromethanesulfonate (TMSCH₂OTf). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this potent reagent in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, often abbreviated as TMSCH₂OTf, is a versatile organosilicon reagent with the chemical formula C₅H₁₁F₃O₃SSi.[1] It is a powerful alkylating agent used to introduce the trimethylsilylmethyl group [(CH₃)₃SiCH₂-] into various molecules.[2] This is valuable in organic synthesis for creating stable intermediates. The trifluoromethanesulfonate (triflate) moiety is an excellent leaving group, which enhances the reagent's reactivity in nucleophilic substitution reactions.[2]

Q2: What are the primary factors that affect the stability of this compound?

A2: The primary factor affecting the stability of TMSCH₂OTf is its high sensitivity to moisture.[3] The silicon-oxygen bond is susceptible to hydrolysis. It readily reacts with water, and even atmospheric moisture, to liberate trifluoromethanesulfonic acid, a very strong acid.[3][4] Other key factors include:

  • Protic Solvents: Alcohols and other protic solvents will react rapidly with the reagent.[3]

  • Temperature: Elevated temperatures can accelerate decomposition.[3]

  • Incompatible Materials: Strong acids, strong bases, and oxidizing agents are incompatible.[3][5]

Q3: How should I properly store this compound?

A3: To ensure its longevity and reactivity, TMSCH₂OTf must be stored under stringent conditions. It should be kept in a tightly sealed container, preferably under a dry, inert atmosphere such as nitrogen or argon.[3][4] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[3][6]

Q4: Is this reagent flammable?

A4: Yes, this compound is a flammable liquid and vapor.[1] All handling should be done in a well-ventilated fume hood, and sources of ignition must be eliminated.[3] Proper grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: My reaction is not proceeding as expected, and I observe a significant drop in pH.

  • Probable Cause: This is a classic sign of reagent decomposition due to moisture contamination. TMSCH₂OTf reacts with water to form trifluoromethanesulfonic acid, a superacid, which will drastically lower the pH of your reaction mixture.[3] This can lead to unwanted side reactions or complete failure of the desired transformation.

  • Solution Workflow:

    • Solvent Purity: Ensure that your organic solvent is anhydrous. Use freshly distilled solvent from an appropriate drying agent (e.g., CaH₂ for dichloromethane) or purchase high-purity anhydrous solvent and handle it under an inert atmosphere.[7]

    • Glassware: All glassware must be rigorously dried before use, either by oven-drying overnight (>120 °C) or by flame-drying under vacuum and cooling under an inert gas.

    • Inert Atmosphere: Run the reaction under a positive pressure of dry nitrogen or argon. Use septa and syringe techniques for all reagent transfers.

    • Reagent Quality: If the bottle of TMSCH₂OTf has been opened multiple times, its quality may be compromised. Consider using a fresh, sealed bottle or purifying the reagent by distillation under reduced pressure immediately before use.[7]

Issue 2: I am observing multiple unexpected byproducts in my reaction.

  • Probable Cause: The choice of solvent can significantly influence the reaction pathway. Polar solvents can favor an Sₙ1-type mechanism, which may proceed through a carbocationic intermediate that can undergo rearrangements or react non-selectively. Nonpolar solvents tend to favor an Sₙ2-type mechanism, which is often more stereospecific and selective.[8]

  • Solution Workflow:

    • Solvent Selection: Re-evaluate your choice of solvent. For reactions requiring high stereoselectivity, consider less polar solvents. A study on the related TMSOTf reagent showed that changing from dichloromethane to the less polar trichloroethylene dramatically improved Sₙ2 selectivity.[8]

    • Temperature Control: Run the reaction at a lower temperature. This can often suppress side reactions by increasing the selectivity for the desired reaction pathway, which typically has a lower activation energy.

    • Additives: In some cases, adding a non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) can scavenge the acidic byproducts without interfering with the primary reaction, thus improving the overall outcome.[9]

Decomposition Pathway Visualization

The following diagram illustrates the primary decomposition pathway of this compound upon exposure to water.

G TMSCH2OTf (CH₃)₃SiCH₂OTf Decomposition Hydrolysis TMSCH2OTf->Decomposition H2O H₂O (Moisture) H2O->Decomposition TfOH CF₃SO₃H (Triflic Acid) Decomposition->TfOH Forms Strong Acid TMSCH2OH (CH₃)₃SiCH₂OH (Hydroxymethyl)trimethylsilane Decomposition->TMSCH2OH

Caption: Hydrolysis of TMSCH₂OTf with water.

Data Summary: Solvent Compatibility

The stability of this compound is critically dependent on the solvent's properties. The table below provides a general guide.

Solvent ClassRepresentative SolventsCompatibility & Key Considerations
Halogenated Dichloromethane (DCM), Chloroform, TrichloroethyleneGood: Generally compatible when anhydrous. These are common solvents for reactions with TMSCH₂OTf. Trichloroethylene is less polar than DCM and may favor Sₙ2 pathways.[8]
Ethers Tetrahydrofuran (THF), Diethyl ether, 1,4-DioxaneModerate: Must be rigorously dried. Ethers can be cleaved by strong Lewis acids, a reaction that can be catalyzed by the reagent itself or its acidic decomposition products. Use with caution.
Hydrocarbons Toluene, Hexanes, PentaneGood: Non-polar and non-reactive. Excellent choices for minimizing Sₙ1-type side reactions. Ensure they are anhydrous.
Protic Solvents Water, Methanol, Ethanol, IsopropanolIncompatible: Reacts violently or rapidly, leading to complete decomposition of the reagent.[3][4] Avoid at all costs.
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Use with Caution: While soluble, these solvents can sometimes participate in reactions.[10] Acetonitrile, in particular, can form nitrilium ions. Must be exceptionally dry.
Bases Pyridine, TriethylamineIncompatible (as solvent): Reacts with the reagent. Used in stoichiometric amounts as acid scavengers.[9]
Experimental Protocol: Silylation of a Primary Alcohol

This protocol provides a general method for the protection of a primary alcohol using this compound, with an emphasis on maintaining reagent stability.

Objective: To convert a primary alcohol (R-OH) to its corresponding (trimethylsilyl)methyl ether (R-OCH₂Si(CH₃)₃).

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • 2,6-Lutidine (1.5 eq, freshly distilled)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask with a magnetic stir bar and septum

Procedure:

  • Preparation: Assemble the reaction apparatus while hot after oven-drying. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Dissolution: In the reaction flask, dissolve the primary alcohol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction exotherm and minimize potential side reactions.

  • Reagent Addition: Using a dry syringe, add this compound (1.2 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate (lutidinium triflate) will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. This will neutralize any remaining acidic species.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (trimethylsilyl)methyl ether.

References
  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

  • Gelest. (2016, May 12). (TRIMETHYLSILYL)METHYLTRIFLUOROMETHANESULFONATE, 96% Safety Data Sheet. Retrieved from [Link]

  • Bennett, C. S., & Schepartz, A. (2007). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. The Journal of organic chemistry, 72(22), 8613–8616. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [-]-Spiro[4.5]decan-1-one, 4-methoxy-. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). Retrieved from [Link]

  • Gelest. (2015, January 13). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Workup and Purification for Products of (Trimethylsilyl)methyl trifluoromethanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of workup and purification for reactions involving (Trimethylsilyl)methyl trifluoromethanesulfonate (TMSOTf). This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-tested advice to ensure the integrity and purity of your synthesized compounds. As Senior Application Scientists, we understand that success lies not just in the reaction itself, but in the critical steps that follow.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and concerns encountered when working with products from TMSOTf-mediated reactions.

Q1: What are the primary impurities I should anticipate in my crude reaction mixture?

A1: The impurity profile is dictated by the specific reaction, but several common species arise from the nature of TMSOTf. You should anticipate:

  • Trifluoromethanesulfonic Acid (TfOH): TMSOTf is extremely sensitive to moisture and will hydrolyze to form the highly acidic and corrosive trifluoromethanesulfonic acid (triflic acid).[1][2] This is often the most problematic impurity.

  • Unreacted TMSOTf: If used in excess, residual TMSOTf will be present. It can continue to react or decompose during workup, leading to product loss.[3]

  • Trimethylsilanol (TMSOH) and Hexamethyldisiloxane (HMDSO): These are byproducts of the hydrolysis of TMSOTf or other trimethylsilyl species in the reaction mixture.

  • Amine Salts: Reactions are often run in the presence of a non-nucleophilic base (e.g., triethylamine, 2,6-lutidine) to scavenge the generated triflic acid.[1] This results in the formation of triethylammonium triflate or similar salts, which are typically water-soluble.

Q2: My TMS-protected product is decomposing during silica gel chromatography. What is happening and how can I prevent it?

A2: This is a classic issue. Standard silica gel is inherently acidic and can catalyze the cleavage of acid-sensitive groups, particularly silyl ethers.[4] The trimethylsilyl (TMS) group is especially labile under acidic conditions.[5] To circumvent this, consider the following strategies:

  • Deactivated Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent system.

  • Alternative Stationary Phases: Use less acidic supports such as alumina (basic or neutral) or Florisil®.[4]

  • Non-Chromatographic Purification: If possible, purify the product by distillation (for volatile compounds), recrystallization (for crystalline solids), or extraction.[6]

Q3: Is a standard aqueous workup advisable for reactions involving TMSOTf?

A3: A standard aqueous workup is often not recommended if the desired product contains a TMS group that needs to be preserved.[7] The presence of water, especially if acidic conditions develop, will likely cleave the TMS group.[7] However, if the goal is to remove the silyl group or if the product is stable, an aqueous workup is an effective way to remove water-soluble impurities like triflate salts.

Q4: How should I properly quench a reaction that used TMSOTf?

A4: Quenching is a critical step to neutralize any remaining reactive TMSOTf and triflic acid before workup and purification. Quenching prevents further reactions and potential product degradation.[3]

  • For Non-Aqueous Workups: Cool the reaction mixture (typically to 0 °C or -78 °C) and add a hindered, non-nucleophilic base like pyridine or 2,6-lutidine.[3] This will consume any remaining TMSOTf.

  • For Aqueous Workups: The reaction can be slowly quenched by adding it to a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize the triflic acid and hydrolyze the TMSOTf.

PART 2: Troubleshooting Guide

This section provides a problem-solution framework for specific experimental challenges.

Problem Potential Cause(s) Troubleshooting Suggestions & Solutions
Low yield of desired silylated product after workup. 1. Premature Cleavage: The TMS group was cleaved during an aqueous workup or on an acidic silica gel column.[5][7] 2. Incomplete Reaction: The reaction may not have gone to completion.1. Solution: Employ a non-aqueous workup. Quench with pyridine, filter off any solids, and concentrate.[3] Purify using deactivated silica or an alternative stationary phase. 2. Solution: Ensure the reaction is complete by monitoring with TLC or another analytical technique before quenching.[8]
A strong acid is present in my organic extracts, complicating purification. Hydrolysis of TMSOTf: Inadvertent exposure to moisture has generated trifluoromethanesulfonic acid.[1][2]Solution: Before extraction, ensure the reaction is properly quenched with a base. If performing an aqueous workup, use a basic solution (e.g., saturated NaHCO₃) to neutralize the acid and extract the triflate salt into the aqueous layer.
My final product is contaminated with Hexamethyldisiloxane (HMDSO). Formation from TMSOH: Trimethylsilanol (TMSOH), a hydrolysis byproduct, can dimerize to form HMDSO under acidic or basic conditions.Solution: HMDSO is relatively volatile (b.p. 101 °C). It can often be removed under high vacuum. If the desired product is not volatile, distillation can be an effective purification method.[6]
TLC analysis shows multiple unexpected spots. Artifact Formation: Silylation reactions can sometimes produce unexpected byproducts or artifacts.[9][10] Product Decomposition: The product may be unstable on the TLC plate (which is coated in silica gel).Solution: Co-spot the crude mixture with starting materials on the TLC plate to identify unreacted components. To check for on-plate decomposition, spot the sample, and then re-spot the same lane after 5-10 minutes before eluting. A change in the spot pattern suggests instability. Consider using TLC plates with a different stationary phase if available.

PART 3: Experimental Protocols & Methodologies

Protocol 1: General Non-Aqueous Workup for Labile Silylated Products

This protocol is designed to preserve acid-sensitive silyl ethers.

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice bath.

  • Quench: Slowly add 1.5 equivalents (relative to TMSOTf) of dry pyridine or 2,6-lutidine to the stirred reaction mixture. Allow the mixture to warm to room temperature over 20 minutes.

  • Filter: If a precipitate (e.g., pyridinium triflate) forms, filter the mixture through a pad of Celite® or glass wool. Wash the filter cake with a small amount of anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Concentrate: Combine the filtrate and washes and concentrate the solution under reduced pressure.

  • Purify: The resulting crude product can now be purified, preferably using non-acidic methods such as distillation, recrystallization, or chromatography on deactivated silica gel.

Protocol 2: Purification using Deactivated Silica Gel Chromatography
  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the desired eluent system. Add triethylamine (Et₃N) to the slurry to constitute 1% of the total volume (e.g., 10 mL of Et₃N for every 990 mL of eluent).

  • Pack the Column: Pack a chromatography column with the deactivated silica slurry.

  • Equilibrate: Run 2-3 column volumes of the Et₃N-containing eluent through the column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect: Elute the column with the Et₃N-containing solvent system, collecting fractions and monitoring by TLC.

Workflow Visualization

Here is a general workflow for the workup and purification of products from TMSOTf reactions.

G reaction Reaction Completion (Monitored by TLC/NMR) quench Quench Reaction (e.g., Pyridine or NaHCO3 soln) reaction->quench product_check Is the TMS-product acid-sensitive? quench->product_check non_aqueous Non-Aqueous Workup: - Quench (Pyridine) - Filter - Concentrate product_check->non_aqueous Yes aqueous Aqueous Workup: - Quench (sat. NaHCO3) - Extract with Organic Solvent - Dry & Concentrate product_check->aqueous No purification_choice Choose Purification Method non_aqueous->purification_choice aqueous->purification_choice distill Distillation (Volatile Products) purification_choice->distill Volatile? recrystallize Recrystallization (Solid Products) purification_choice->recrystallize Solid? chromatography Column Chromatography purification_choice->chromatography Other final_product Pure Product distill->final_product recrystallize->final_product silica_check Stable on Silica? chromatography->silica_check std_silica Standard Silica Gel silica_check->std_silica Yes deact_silica Deactivated Silica Gel or Alumina silica_check->deact_silica No std_silica->final_product deact_silica->final_product

Caption: Decision workflow for workup and purification.

PART 4: Data Summary

Table 1: Properties of Common Impurities and Byproducts
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Key CharacteristicsRemoval Strategy
Trifluoromethanesulfonic AcidCF₃SO₃H150.08162Highly acidic, corrosive, water-soluble.[2]Aqueous wash with base (e.g., NaHCO₃).
Triethylammonium Triflate[Et₃NH][OTf]251.28N/A (Salt)Water-soluble salt.Aqueous extraction.
Trimethylsilanol(CH₃)₃SiOH90.2099Volatile, can dimerize to HMDSO.Removal under high vacuum.
Hexamethyldisiloxane((CH₃)₃Si)₂O162.38101Relatively non-polar, volatile.Removal under high vacuum or distillation.

PART 5: References

  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

  • Gelest, Inc. (2015). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2014). CN103665017A - Preparation method of Trimethylsilyl trifluoromethanesulfonate. Retrieved from

  • Google Patents. (2015). CN104262376A - TMSOTf (trimethylsilyl trifluoromethanesulfonate) purifying method. Retrieved from

  • Organic Chemistry Portal. (2005). Trimethylsilyl Trifluoromethanesulfonate Catalyzed One-Pot Method for the Conversion of Aldehydes to Homoallyl Ethers in an Ionic Liquid. Retrieved from [Link]

  • Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from [Link]

  • UR Scholarship Repository. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with (Trimethylsilyl)methyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (Trimethylsilyl)methyl trifluoromethanesulfonate, commonly known as TMS-methyl triflate. This powerful reagent is a cornerstone in modern organic synthesis, primarily utilized for the activation of ketones and aldehydes and as a versatile silylating agent.[1][2] However, its high reactivity necessitates a thorough understanding of its properties to ensure safe and effective use, particularly in managing the exothermic nature of its reactions.

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of working with this reagent.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable, corrosive, and moisture-sensitive liquid.[1][3] Key hazards include:

  • Exothermic Reactions: It reacts vigorously with water, alcohols, acids, and oxidizing agents, which can lead to a rapid increase in temperature and pressure.[3][4]

  • Corrosivity: It can cause severe skin burns and eye damage upon contact.[4]

  • Flammability: The liquid and its vapors are flammable.[4][5]

  • Toxicity: Inhalation of vapors may be harmful and can cause respiratory tract irritation.[5]

Q2: How should I properly store and handle this reagent?

A2: Due to its reactivity, stringent storage and handling procedures are crucial:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[6][7] It should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3][4]

  • Handling: Always handle this compound in a well-ventilated fume hood.[8][9] Use non-sparking tools and ensure proper grounding of containers to prevent static discharge.[4][7] Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a flame-resistant lab coat, is mandatory.[4][10][11]

Q3: What are the typical signs of a runaway reaction with this reagent?

A3: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key indicators include:

  • A sudden and sharp rise in the reaction temperature that is difficult to control with the cooling system.

  • Vigorous boiling or fuming of the reaction mixture.

  • A noticeable increase in pressure within the reaction vessel.

  • Changes in the color or viscosity of the reaction mixture.

Q4: Can I use protic solvents with this compound?

A4: No, protic solvents such as water and alcohols are incompatible with this compound.[4] It readily hydrolyzes in the presence of water to form trimethylsilanol and trifluoromethanesulfonic acid, a strong acid that can catalyze further decomposition and side reactions.[1]

Section 2: Troubleshooting Guides

Guide 1: Uncontrolled Exotherm During Reagent Addition

Problem: A rapid and significant temperature increase is observed upon adding this compound to the reaction mixture, even with external cooling.

Causality: This issue typically arises from several factors:

  • Addition Rate: The rate of addition is too fast for the cooling system to dissipate the heat generated by the reaction.

  • Concentration: The concentration of the reactants is too high, leading to a highly exothermic reaction front.

  • Inadequate Cooling: The cooling bath capacity is insufficient for the scale of the reaction.

Solution Workflow:

G start Uncontrolled Exotherm Detected slow_addition Slow or temporarily halt the addition of TMS-methyl triflate start->slow_addition Immediate Action stop Reaction Controlled check_cooling Verify cooling bath temperature and circulation slow_addition->check_cooling dilute_reagent Dilute the TMS-methyl triflate with an inert, anhydrous solvent before addition check_cooling->dilute_reagent If exotherm persists reduce_concentration Reduce the overall concentration of the reaction mixture dilute_reagent->reduce_concentration For future experiments reduce_concentration->stop

Caption: Workflow for managing an uncontrolled exotherm during reagent addition.

Detailed Steps:

  • Immediate Action: Immediately slow down or stop the addition of this compound.

  • Enhance Cooling: Ensure the cooling bath is at the target temperature and that there is efficient heat transfer to the reaction vessel.

  • Dilution: For subsequent additions or future experiments, consider diluting the reagent in an inert, anhydrous solvent (e.g., dichloromethane, toluene) to better control the reaction rate.

  • Reaction Scale and Concentration: If the problem persists, reduce the overall concentration of the reaction mixture or consider running the reaction on a smaller scale until the thermal profile is well understood.

Guide 2: Thermal Runaway During Reaction Progress or Workup

Problem: The reaction temperature begins to rise uncontrollably after the addition of this compound is complete, or during the initial stages of quenching and workup.

Causality:

  • Reaction Accumulation: The reaction may have a significant induction period, or the rate of reaction is slower than the rate of addition, leading to an accumulation of unreacted reagents.

  • Quenching Issues: Improper quenching techniques, such as adding a protic solvent too quickly or at a temperature that is too high, can trigger a violent and exothermic decomposition.

Solution Workflow:

G start Thermal Runaway Detected emergency_cooling Apply emergency cooling (e.g., add more dry ice to the bath) start->emergency_cooling Immediate Action stop Reaction Safely Quenched prepare_quench Prepare a cold, non-protic quenching solution (e.g., cold triethylamine or pyridine in an inert solvent) emergency_cooling->prepare_quench controlled_quench Slowly add the quenching solution to neutralize the reactive species prepare_quench->controlled_quench If temperature continues to rise controlled_quench->stop

Caption: Workflow for managing a thermal runaway during the reaction or workup.

Detailed Steps & Protocols:

  • Emergency Cooling: Immediately apply maximum cooling to the reaction vessel.

  • Controlled Quenching: If the temperature continues to rise, a controlled quench is necessary.

    • Recommended Quenching Agents: A solution of a non-nucleophilic base like triethylamine or pyridine in an inert solvent is often effective for neutralizing any remaining triflate.[12][13]

    • Protocol for Emergency Quenching:

      • Prepare a solution of triethylamine (2-3 equivalents based on the amount of TMS-methyl triflate used) in a cold, anhydrous solvent (e.g., dichloromethane) in a separate flask.

      • Cool this quenching solution to -78°C.

      • Slowly add the cold quenching solution to the runaway reaction via a cannula or dropping funnel, while vigorously stirring and maintaining external cooling.

  • Post-Quench Analysis: Once the reaction is thermally stable, analyze a sample to understand the cause of the runaway. Reaction calorimetry can be a valuable tool for studying the thermal profile of the reaction to prevent future incidents.[14]

Guide 3: Side Product Formation due to Localized Hotspots

Problem: The desired product is obtained in low yield with significant formation of byproducts, potentially from decomposition or side reactions.

Causality:

  • Poor Mixing: Inadequate stirring can lead to localized "hotspots" where the concentration of the reagent is high, causing the temperature in that area to spike and promote side reactions.

  • Sub-surface Addition: Adding the reagent to the surface of the reaction mixture can also lead to poor initial mixing and localized heating.

Solution Workflow:

G start Low Yield and Side Products improve_stirring Increase stirring speed and ensure proper vortex start->improve_stirring Initial Check stop Improved Yield and Purity subsurface_addition Implement sub-surface addition of the reagent improve_stirring->subsurface_addition premixing Consider reverse addition (adding the reaction mixture to the diluted TMS-methyl triflate) subsurface_addition->premixing If problem persists premixing->stop

Caption: Workflow to mitigate side product formation due to localized heating.

Detailed Steps:

  • Optimize Stirring: Ensure the stirring is vigorous enough to create a good vortex and promote rapid mixing. Use an appropriately sized stir bar or an overhead stirrer for larger scale reactions.

  • Sub-surface Addition: Introduce the this compound below the surface of the reaction mixture via a cannula or a long-needled syringe. This ensures immediate dispersion and minimizes localized heating at the surface.

  • Reverse Addition: In some cases, adding the substrate solution to a cooled, dilute solution of this compound can provide better temperature control.

Section 3: Data and Protocols

Table 1: Key Safety and Physical Properties
PropertyValueReference
Molecular FormulaC4H9F3O3SSi[1]
Molecular Weight222.25 g/mol [1]
Boiling Point140 °C (284 °F; 413 K)[1]
Density1.225 g/mL[1]
Flash PointFlammable liquid and vapor[4]
Protocol 1: Standard Operating Procedure for a Silylation Reaction

This protocol outlines a general procedure for the silylation of an alcohol, with an emphasis on thermal management.

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add the alcohol and an anhydrous, non-protic solvent (e.g., dichloromethane) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Add a non-nucleophilic base, such as triethylamine or 2,6-lutidine (1.1 equivalents).[1]

    • Cool the mixture to the desired reaction temperature (typically -78°C to 0°C) using an appropriate cooling bath.

  • Reagent Addition:

    • In a separate, dry flask, dilute the this compound (1.05 equivalents) with the same anhydrous solvent.

    • Slowly add the diluted triflate solution to the stirred alcohol/base mixture via a syringe pump or dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride at the reaction temperature.[15]

    • Allow the mixture to warm to room temperature, and then proceed with standard aqueous workup and purification.

References

  • Gelest, Inc. (2015). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. [Link]

  • Wikipedia. (2023). Trimethylsilyl trifluoromethanesulfonate. [Link]

  • University of Rochester. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. UR Scholarship Repository. [Link]

  • LookChem. (n.d.). Trimethylsilyl triflate(27607-77-8)MSDS Melting Point Boiling Density Storage Transport. [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]

  • Amazon S3. (n.d.). SIT8620.0 GHS EU English SDS. [Link]

  • University of Arizona. (2015). Highly Reactive Chemicals Hazard Class Standard Operating Procedure. [Link]

  • University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. [Link]

  • Pennsylvania State University. (2017). General Use SOP for Highly Reactive/Unstable Materials. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • Stanford Environmental Health & Safety. (n.d.). General Use SOP for Highly Reactive/Unstable Materials. [Link]

  • Organic Chemistry Portal. (n.d.). Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes. [Link]

  • ResearchGate. (2025). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). [Link]

  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]

Sources

Incompatible materials with (Trimethylsilyl)methyl trifluoromethanesulfonate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Trimethylsilyl)methyl trifluoromethanesulfonate

A Senior Application Scientist's Guide to Material Compatibility

Disclaimer: This guide addresses the safe handling and material compatibility of Trimethylsilyl trifluoromethanesulfonate (TMSOTf), CAS No. 27607-77-8. The user's query mentioned "this compound" (CAS No. 64035-64-9), a different reagent. Given the widespread use and significant reactivity hazards of TMSOTf, this document focuses exclusively on this compound, as it is the likely subject of concern for researchers in the field.

Introduction: Understanding the Reactivity of TMSOTf

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful and versatile reagent in modern organic synthesis. Its high reactivity stems from two key features: it is an exceptionally potent silylating agent and a strong Lewis acid.[1][2] The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, rendering the silicon atom highly electrophilic and capable of silylating a wide range of nucleophiles.[1][3] This same electrophilicity allows it to function as a catalyst to activate electrophiles like aldehydes and ketones.[4][5] However, this extreme reactivity also makes it dangerously incompatible with a variety of common laboratory materials. This guide provides detailed troubleshooting advice and answers to frequently asked questions to ensure its safe and effective use.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical classes and materials incompatible with TMSOTf?

A: TMSOTf is incompatible with a broad range of materials. The most critical incompatibilities are with:

  • Protic Solvents and Reagents: Water, alcohols, and primary/secondary amines react exothermically and often violently.[6][7]

  • Strong Bases: While hindered, non-nucleophilic bases are used in TMSOTf-mediated reactions, strong bases like hydroxides or alkoxides can cause rapid, uncontrolled decomposition.[8][9][10]

  • Strong Oxidizing Agents: Mixtures can be explosive and should be strictly avoided.[6][9][10]

  • Acids: Can lead to unpredictable catalytic decomposition pathways.[6]

  • Certain Metals: Reacts with mild steel and galvanized steel/zinc, producing flammable hydrogen gas.[8] Do not use aluminum or galvanized containers for storage.[8]

  • Chemicals Decomposed by Acids: Materials like cyanides, sulfides, and carbonates will be decomposed by the acidic byproducts of TMSOTf hydrolysis, releasing toxic gases.[8]

Q2: What occurs when TMSOTf is exposed to atmospheric moisture or water?

A: This is the most common and dangerous incompatibility. TMSOTf hydrolyzes rapidly and violently upon contact with water.[3][11] This reaction releases highly corrosive and toxic trifluoromethanesulfonic acid (triflic acid) and can also generate hydrogen fluoride.[6][7] The reaction is highly exothermic and can cause pressure buildup in sealed containers, leading to fuming and potential rupture.[8] For this reason, TMSOTf must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) at all times.[6][9]

Q3: What are the correct storage and handling procedures to prevent incompatibility issues?

A: Proper storage and handling are critical for safety and reagent integrity.

  • Storage: Keep TMSOTf in the manufacturer's original container, tightly sealed, and stored under a dry, inert atmosphere.[11] Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids, away from heat, sparks, or open flames.[6][9][10] The storage area should be segregated from all incompatible materials listed above.[8]

  • Handling: All transfers and reactions should be performed using oven- or flame-dried glassware under an inert atmosphere (e.g., via a Schlenk line or in a glovebox). Use dry, clean syringes and needles made of compatible materials (stainless steel, PTFE) for transfers. Grounding of containers is required to prevent static discharge.[6][12]

Q4: Can I use standard laboratory equipment like metal spatulas or certain types of plastic with TMSOTf?

A: Extreme caution is advised.

  • Metals: Stainless steel is generally acceptable for brief transfers (e.g., needles, cannulas). However, avoid contact with mild steel, galvanized steel, or zinc.[8] Never use a metal spatula that may have residual moisture or reactive contaminants.

  • Plastics and Elastomers: Many plastics and elastomers will be attacked by TMSOTf. Use only known resistant materials like Polytetrafluoroethylene (PTFE). Check compatibility charts and perform small-scale tests if unsure. Plastic syringes (polypropylene, polyethylene) are not recommended for storing or prolonged contact with TMSOTf.

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during synthesis that may point to a material incompatibility.

Scenario 1: Violent Exotherm and White Fumes Upon Reagent Addition

  • Observed Issue: Immediately after adding TMSOTf to the reaction vessel, the solution heats rapidly, boils, and produces dense white fumes.

  • Root Cause Analysis: This is a classic sign of a violent reaction with a protic contaminant. The most likely culprit is water in your solvent, on your glassware, or in one of your starting materials. The fumes are triflic acid aerosol.[6]

  • Corrective Action:

    • Immediate Safety: If safe to do so, move the reaction to a well-ventilated fume hood and allow it to cool. Do not cap the vessel, as pressure may build.

    • Future Prevention: Rigorously dry all solvents using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column). Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere. Ensure all starting materials are anhydrous.

Scenario 2: Low or Zero Product Yield with Recovery of Starting Material

  • Observed Issue: The reaction fails to proceed, and analysis (TLC, NMR) shows only unreacted starting materials.

  • Root Cause Analysis: The TMSOTf has likely been quenched before it could participate in the desired reaction. This is almost always due to trace amounts of moisture or other protic impurities (e.g., residual alcohol from a previous step) that consume the reagent.[3]

  • Corrective Action:

    • Verify Reagent Activity: Test the TMSOTf on a simple, reliable reaction (e.g., silylation of a dry alcohol like tert-butanol in the presence of a hindered base) to confirm its activity.

    • Purify and Dry Reagents: Re-purify and rigorously dry all solvents and starting materials. If a substrate is suspected of containing water, consider azeotropic distillation with toluene or drying over molecular sieves.

Scenario 3: Formation of Unexpected Polymeric or Tarry Byproducts

  • Observed Issue: The reaction mixture becomes dark and viscous, yielding an intractable tar instead of the desired product.

  • Root Cause Analysis: TMSOTf is a powerful Lewis acid that can catalyze polymerization or decomposition, especially with sensitive substrates (e.g., styrenes, furans) or at elevated temperatures. This can also occur if the wrong type of base is used. Unhindered amines (like triethylamine) can sometimes form reactive N-silylated intermediates or participate in side reactions.[1]

  • Corrective Action:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to moderate reactivity.

    • Change the Base: If a base is required, switch to a more sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (Hünig's base) to minimize side reactions.[1][3]

    • Inverse Addition: Add the substrate slowly to the TMSOTf solution (inverse addition) to maintain a low concentration of the sensitive material.

Section 3: Data Summaries and Experimental Protocols

Table 1: Summary of Incompatible Materials with TMSOTf
Material/Chemical ClassNature of Incompatibility / HazardMitigation & Prevention Strategy
Water, Moisture Violent, exothermic reaction. Releases corrosive triflic acid and toxic HF gas.[3][6]Work under a dry, inert atmosphere. Use anhydrous solvents and dried glassware.
Alcohols, Protic Solvents Rapid, exothermic silylation reaction.[3][6]Use as a reagent only under controlled, anhydrous conditions. Avoid use as a solvent unless intended.
Strong Bases (e.g., NaOH, KOtBu) Rapid, uncontrolled decomposition.[8][10]Use only sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine) when a base is required.[1]
Strong Oxidizing Agents Risk of fire and explosion.[6][8][9]Segregate storage. Never mix TMSOTf with oxidizing agents.
Mild Steel, Galvanized Steel Reacts to produce highly flammable hydrogen gas.[8]Use only stainless steel or glass/PTFE equipment for handling and storage.
Acids Unpredictable decomposition and side reactions.[6]Avoid adding other acids unless part of a validated and understood catalytic system.
Acid-Sensitive Compounds Decomposition by TMSOTf or its acidic byproducts (e.g., cyanides, carbonates).[8]Ensure substrates are stable to strong Lewis acids. Protect sensitive functional groups.
Protocol 1: Recommended Procedure for Handling and Dispensing TMSOTf

WARNING: This procedure must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including a face shield, chemical-resistant gloves (neoprene or nitrile), and a flame-resistant lab coat, is mandatory.[6][9]

  • Glassware Preparation: Ensure the reaction flask and receiving vessel are assembled, oven- or flame-dried, and cooled under a positive pressure of inert gas (argon or nitrogen).

  • Reagent Equilibration: Allow the bottle of TMSOTf to equilibrate to room temperature before opening to prevent moisture condensation.

  • Syringe Preparation: Use a clean, dry, gas-tight syringe with a stainless steel needle. Purge the syringe with inert gas 3-5 times.

  • Transfer: Carefully pierce the septum of the TMSOTf bottle. Slowly draw the required volume of liquid into the syringe. It is critical to maintain positive inert gas pressure in the source bottle via a needle connected to a gas bubbler.

  • Dispensing: Transfer the needle to the reaction flask and slowly dispense the TMSOTf into the reaction mixture, typically subsurface with efficient stirring.

  • Quenching: After the transfer is complete, immediately quench any residual reagent in the syringe by drawing up and expelling a dry, inert solvent (like hexane) into a separate flask containing a quench solution (e.g., a cold, saturated sodium bicarbonate solution with vigorous stirring).

Protocol 2: Small-Scale Compatibility Test ("Patch Test")

Before committing to a large-scale reaction with a novel substrate or solvent, perform this test on a ~50 mg scale.

  • Setup: In a flame-dried vial under an inert atmosphere, dissolve a small amount (e.g., 50 mg) of your novel substrate in 1 mL of the proposed anhydrous reaction solvent.

  • Cooling: Cool the solution to the intended reaction temperature (e.g., 0 °C or -78 °C).

  • Addition: Add a stoichiometric amount (or catalytic amount, if appropriate) of TMSOTf via a microsyringe.

  • Observation: Carefully observe for any immediate signs of incompatibility: rapid color change, gas evolution, precipitation, or a significant exotherm (monitored with a low-temperature thermometer).

  • Analysis: Allow the mixture to stir for 15-30 minutes. Quench a small aliquot and analyze by TLC or LC-MS to check for substrate decomposition or the formation of unexpected products. If the substrate remains intact and no adverse events are observed, you can proceed to the full-scale reaction with greater confidence.

Section 4: Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues related to TMSOTf incompatibility.

TMSOTf_Troubleshooting_Workflow start Unexpected Reaction Outcome (e.g., Failure, Exotherm, Tar) check_protic Was a violent exotherm, fuming, or boiling observed? start->check_protic protic_yes YES: Protic Contamination (Water, Alcohol) check_protic->protic_yes Yes protic_no NO check_protic->protic_no No solution_dry SOLUTION: 1. Rigorously dry solvents/glassware. 2. Use anhydrous reagents. 3. Handle under inert atmosphere. protic_yes->solution_dry check_yield Was yield low/zero with starting material recovered? protic_no->check_yield yield_yes YES: Reagent Quenched or Inactive check_yield->yield_yes Yes yield_no NO check_yield->yield_no No yield_yes->solution_dry solution_verify SOLUTION: 1. Check for trace protic impurities. 2. Verify TMSOTf activity with a standard reaction. yield_yes->solution_verify check_byproducts Were unexpected side products or polymer/tar formed? yield_no->check_byproducts byproducts_yes YES: Substrate/Solvent Incompatibility or Incorrect Base/Temp check_byproducts->byproducts_yes Yes solution_conditions SOLUTION: 1. Lower reaction temperature. 2. Use a hindered, non-nucleophilic base. 3. Protect sensitive functional groups. 4. Perform compatibility test. byproducts_yes->solution_conditions

Caption: Troubleshooting workflow for TMSOTf incompatibility issues.

References

  • Gelest, Inc. (2015). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. [Link]

  • Angene Chemical. (2024). This compound Safety Data Sheet. [Link]

  • Aspira Chemical. (n.d.). Trimethylsilyl trifluoromethanesulfonate, 99% | TMSOTf. [Link]

  • Muby Chemicals. (n.d.). Trimethylsilyl trifluoromethanesulfonate SDS. [Link]

  • Downey, C. W., et al. (2011). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. UR Scholarship Repository. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. [Link]

  • Noyori, R., Murata, S., & Suzuki, M. (1981). Trimethylsilyl triflate in organic synthesis. Tetrahedron, 37(23), 3899-3967. (Link not available directly, abstract referenced in search results)
  • Downey, C. W. (2014). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. ACS PRF 62nd Annual Report. [Link]

  • ResearchGate. (n.d.). Trimethylsilyl Trifluoromethanesulfonate. [Link]

  • Downey, C. W. (2013). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. ACS PRF 61st Annual Report. [Link]

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Validation & Comparative

A Comparative Guide to Silylmethyl Electrophiles: (Trimethylsilyl)methyl Trifluoromethanesulfonate vs. (Iodomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the precise introduction of functional groups is paramount. Among the myriad of synthetic tools available, silylmethyl reagents serve as indispensable building blocks for creating complex molecular architectures.[1] This guide provides an in-depth, objective comparison of two prominent silylmethylating agents: the highly reactive (Trimethylsilyl)methyl trifluoromethanesulfonate (TMS-CH₂-OTf) and the more conventional (Iodomethyl)trimethylsilane (TMS-CH₂-I). Our focus is to dissect their reactivity profiles, supported by experimental rationale, to empower researchers in making informed decisions for their synthetic strategies.

At the Heart of Reactivity: The Leaving Group

The fundamental difference in the reactivity of these two reagents lies in the nature of their leaving groups: the trifluoromethanesulfonate (triflate) anion versus the iodide anion. In nucleophilic substitution reactions, a good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[2]

  • This compound (TMS-CH₂-OTf): This reagent possesses one of the most effective leaving groups in organic chemistry—the triflate group (⁻OTf). The exceptional stability of the triflate anion arises from extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawal by the trifluoromethyl group (-CF₃).[3] This makes the triflate an extremely weak base, and consequently, an outstanding leaving group.[4] Studies have shown that triflates can be orders of magnitude more reactive than halides in similar substitution reactions.[5]

  • (Iodomethyl)trimethylsilane (TMS-CH₂-I): Iodide (I⁻) is also considered a good leaving group because it is the conjugate base of a strong acid (HI) and its large atomic size allows for the distribution of the negative charge over a larger volume, increasing its polarizability.[2][6] However, when directly compared to a triflate, its leaving group ability is significantly lower.

This disparity in leaving group potential dictates that TMS-CH₂-OTf is a far more powerful electrophile than TMS-CH₂-I. It will react much faster and with a broader range of weaker nucleophiles where TMS-CH₂-I might be unreactive or require harsh conditions.

dot graph "Reactivity_Comparison" { layout="neato"; node [shape=box, style="filled", margin=0.2]; edge [fontsize=12];

// Nodes TMS_OTf [label="(Trimethylsilyl)methyl\nTrifluoromethanesulfonate", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,1.5!"]; TMS_I [label="(Iodomethyl)trimethylsilane", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,1.5!"]; SN2_Product [label="Nu-CH₂-TMS", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,0!"];

// Edges TMS_OTf -> SN2_Product [label="k_OTf (very fast)\nExcellent Leaving Group", color="#EA4335"]; TMS_I -> SN2_Product [label="k_I (moderate)\nGood Leaving Group", color="#4285F4"];

// Caption labelloc="b"; label="Figure 1: Relative S_N2 reaction rates."; fontsize=10; } DOT Caption: Figure 1: Relative S_N2 reaction rates.

Experimental Data & Performance Comparison
FeatureThis compound(Iodomethyl)trimethylsilaneRationale & Causality
Relative Reactivity Extremely HighHighThe triflate is a hyper-labile leaving group, making the adjacent carbon exceptionally electrophilic.[7][8] Iodide is a good, but significantly less potent, leaving group.[7]
Typical Nucleophiles Alcohols, amines, phosphines, carbanions, even weakly nucleophilic species.Enolates, thiolates, amides, cyanides, and other moderately strong nucleophiles.[9]The high electrophilicity of the triflate allows it to react with a wider scope of nucleophiles, including neutral or weak ones.[10] The iodide requires a more potent nucleophile to displace it efficiently.
Reaction Conditions Often cryogenic temperatures (-78 °C to 0 °C) to control reactivity. Reactions are typically very fast.Room temperature to moderate heating (e.g., 60 °C) may be required. Reaction times can range from hours to days.[11]The exothermic and rapid nature of reactions with the triflate necessitates careful temperature control to prevent side reactions. The iodide's lower reactivity allows for a more convenient temperature profile.
Stability & Handling Highly moisture-sensitive; fumes in air and hydrolyzes rapidly.[8] Must be handled under a strictly inert atmosphere.Relatively stable liquid. Can be handled in air for brief periods, but should be stored under an inert atmosphere.The extreme electrophilicity of the silicon-oxygen bond in the triflate makes it highly susceptible to hydrolysis.[8] The carbon-iodine bond is much more stable towards ambient moisture.
Application & Protocol Insights

The choice of reagent directly influences the experimental design. Here we present representative protocols that highlight the distinct handling and reaction conditions for each.

This protocol demonstrates the silylation of an alcohol, a reaction for which the high reactivity of TMS-CH₂-OTf is well-suited.[8]

Objective: To synthesize a (trimethylsilyl)methyl ether from a primary alcohol.

Methodology:

  • Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve the primary alcohol (1.0 equiv.) and a non-nucleophilic base such as 2,6-lutidine (1.2 equiv.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Slowly add this compound (1.1 equiv.) dropwise via syringe to the stirred solution. Causality Note: The low temperature is critical to dissipate the heat of reaction and prevent potential side reactions due to the reagent's high reactivity. 2,6-lutidine is used to trap the triflic acid byproduct without competing as a nucleophile.

  • Reaction Monitoring: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

This protocol describes a classic C-alkylation of an enolate, a common application for (Iodomethyl)trimethylsilane.[9]

Objective: To alkylate ethyl acetoacetate with the (trimethylsilyl)methyl group.

Methodology:

  • Base & Solvent: To a flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and sodium hydride (1.1 equiv., 60% dispersion in mineral oil).

  • Enolate Formation: Cool the suspension to 0 °C and add ethyl acetoacetate (1.0 equiv.) dropwise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases. Causality Note: This step generates the sodium enolate, which is a sufficiently strong nucleophile to displace the iodide.

  • Electrophile Addition: Add (Iodomethyl)trimethylsilane (1.2 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting oil by vacuum distillation or column chromatography.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} DOT Caption: Figure 2: Contrasting experimental workflows.

Summary and Recommendations

Choose this compound when:

  • High reactivity is essential: For transformations involving weak nucleophiles or when rapid reaction times are required.

  • Substrates are thermally sensitive: The ability to perform reactions at very low temperatures can be advantageous for delicate molecules.

  • Strictly anhydrous conditions can be maintained: Its extreme moisture sensitivity demands excellent laboratory technique.[8]

Choose (Iodomethyl)trimethylsilane when:

  • A workhorse reagent is needed: For standard Sₙ2 reactions with moderately strong nucleophiles.

  • Scalability and cost are concerns: It is generally more stable, easier to handle, and often more economical for large-scale synthesis.[12]

  • Over-reactivity is a potential issue: Its moderate reactivity provides better control and selectivity in complex syntheses.

References

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Online] Available at: [Link]

  • Metzger, A. Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis. Chem-space. [Online] 2024-10-24. Available at: [Link]

  • Google Patents. CN103665017A - Preparation method of Trimethylsilyl trifluoromethanesulfonate. Google Patents.
  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. [Online] Available at: [Link]

  • Google Patents. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate. Google Patents.
  • American Chemical Society. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Publications. [Online] 2022-06-02. Available at: [Link]

  • Resonance. Organosilicon Reagents in Natural Product Synthesis. Resonance. [Online] Available at: [Link]

  • Wipf Group. Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh. [Online] Available at: [Link]

  • ResearchGate. Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate. ResearchGate. [Online] 2025-08-07. Available at: [Link]

  • CORE. Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. [Online] Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online] 2026-01-04. Available at: [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. KPU Pressbooks. [Online] Available at: [Link]

  • Aure Chemical. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better?. Aure Chemical. [Online] Available at: [Link]

  • Wikipedia. Trimethylsilyl trifluoromethanesulfonate. Wikipedia. [Online] Available at: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Online] Available at: [Link]

  • Crash Course. Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. YouTube. [Online] 2021-02-08. Available at: [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group?. Master Organic Chemistry. [Online] 2025-03-04. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. ResearchGate. [Online] 2025-08-06. Available at: [Link]

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The Strategic Advantage of (Trimethylsilyl)methyl Trifluoromethanesulfonate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a methylating or silylating agent can be pivotal to the success of a synthetic route. Among the array of available reagents, (Trimethylsilyl)methyl trifluoromethanesulfonate, often abbreviated as TMS-CH2-OTf, has emerged as a potent and versatile tool. This guide provides an in-depth technical analysis of the distinct advantages of TMS-CH2-OTf in specific organic transformations, offering a comparative perspective against other commonly used reagents.

Introduction to a Multifaceted Reagent

This compound (TMS-CH2-OTf) is an organosilicon compound that uniquely combines the reactivity of a powerful methylating agent with the capacity to introduce the valuable trimethylsilylmethyl group [(CH₃)₃SiCH₂-].[1] Its structure features the highly reactive trifluoromethanesulfonate (triflate) leaving group, contributing to its exceptional electrophilicity.[1] This combination of features allows for a range of applications, from the alkylation of sensitive substrates to the strategic introduction of a functional handle for further synthetic manipulations.

Key Physicochemical Properties:

PropertyValue
CAS Number 64035-64-9[1]
Molecular Formula C₅H₁₁F₃O₃SSi[1]
Molecular Weight 236.29 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 168 °C[1]
Density 1.19 g/mL[1]

The Power of the Trimethylsilylmethyl Group: Beyond Simple Methylation

While often categorized as a methylating agent, the true strength of TMS-CH2-OTf lies in its ability to deliver the trimethylsilylmethyl moiety. This functional group serves as a versatile synthetic intermediate, offering distinct advantages over traditional methylating agents like methyl triflate (MeOTf) or methyl iodide.

A Non-Volatile and Safer Alternative to Hazardous Reagents

A significant practical advantage of TMS-CH2-OTf is its relatively low volatility compared to highly volatile and toxic methylating agents such as methyl triflate.[3] This property, coupled with its thermal stability, makes it a safer and more manageable reagent in a laboratory setting, reducing the risks associated with inhalation and exposure.

Enabling Unique Transformations: The Peterson Olefination

A cornerstone of the utility of the trimethylsilylmethyl group is its application in the Peterson olefination. Once introduced into a molecule via reaction with TMS-CH2-OTf, the resulting α-silyl carbanion can react with aldehydes and ketones to form alkenes. This two-step sequence provides a reliable method for the formation of carbon-carbon double bonds under controlled conditions.

Comparative Performance in Key Organic Transformations

The efficacy of a reagent is best understood through direct comparison with established alternatives. In several key transformations, TMS-CH2-OTf demonstrates superior or complementary performance.

Alkylation of Heterocycles and Carbon Nucleophiles

The high electrophilicity of TMS-CH2-OTf, endowed by the triflate leaving group, makes it an excellent reagent for the C-alkylation of a wide range of nucleophiles, including enolates and heterocycles. While direct comparative studies with methyl triflate in the methylation of a broad range of heterocycles are not extensively documented in single reports, the reactivity of triflate-based reagents is generally high.[3] The key advantage of TMS-CH2-OTf in this context is the introduction of the synthetically versatile trimethylsilylmethyl group, which can be further functionalized.

Experimental Protocols

General Procedure for the Alkylation of a Carbon Nucleophile with this compound

Disclaimer: This is a generalized procedure and should be adapted and optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • Substrate (e.g., a ketone or ester)

  • This compound (TMS-CH2-OTf)

  • Anhydrous, non-protic solvent (e.g., tetrahydrofuran, dichloromethane)

  • A suitable base (e.g., lithium diisopropylamide, sodium hydride)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Anhydrous magnesium or sodium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the substrate (1.0 eq) and dissolved in the anhydrous solvent.

  • Deprotonation: The solution is cooled to the appropriate temperature (typically -78 °C for LDA) and the base (1.0-1.2 eq) is added dropwise. The reaction mixture is stirred for a specified time to ensure complete formation of the nucleophile.

  • Alkylation: this compound (1.0-1.5 eq) is added dropwise to the cooled solution. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Workup: The reaction is quenched by the slow addition of the quenching solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Synthetic Utility

The following diagrams illustrate the key transformations discussed, highlighting the role of this compound.

Alkylation_Reaction Substrate Nucleophile (e.g., Enolate) Product Alkylated Product with Trimethylsilylmethyl Group Substrate->Product Alkylation Reagent (Trimethylsilyl)methyl trifluoromethanesulfonate Reagent->Product Leaving_Group TfO⁻

Caption: General scheme for the alkylation of a nucleophile using this compound.

Peterson_Olefination cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Olefination a Substrate c α-Silyl Intermediate a->c + b (CH₃)₃SiCH₂OTf b->c e Alkene Product c->e Peterson Reaction d Aldehyde or Ketone d->e

Caption: Two-step sequence illustrating the utility of TMS-CH2-OTf in the Peterson Olefination.

Safety and Handling

This compound is a reactive and corrosive substance and should be handled with care. It is flammable and causes severe skin burns and eye damage.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a powerful and versatile reagent that offers distinct advantages in specific organic transformations. Its ability to introduce the synthetically valuable trimethylsilylmethyl group, combined with its high reactivity and improved safety profile compared to some traditional methylating agents, makes it an invaluable tool for researchers in both academic and industrial settings. By understanding its unique reactivity and applications, chemists can leverage TMS-CH2-OTf to streamline synthetic routes and access complex molecular architectures with greater efficiency and control.

References

  • Sweeney, J., Perkins, G., Aguilar, E., Fernández-Rodríguez, M., Marquez, R., Amigues, E., & Lopez-Gonzalez, R. (2018). Trimethylsilyl Trifluoromethanesulfonate. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1–36.
  • Downey, C. W. (2016). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. 61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.
  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

  • Akomah, O. A. (2014). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. University of Richmond UR Scholarship Repository.
  • Downey, C. W., Mahoney, B. D., & Lipari, V. R. (2009). Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes. The Journal of Organic Chemistry, 74(8), 2904–2906.
  • Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2011). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. ACS medicinal chemistry letters, 2(3), 209–213.
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  • Aure Chemical. (n.d.). Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

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A Comparative Analysis of Silylmethyl Triflates in Nucleophilic Substitution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for highly efficient and selective carbon-carbon and carbon-heteroatom bond-forming reactions is perpetual. Nucleophilic substitution reactions stand as a cornerstone of this endeavor. The choice of the electrophile, specifically the leaving group, is a critical parameter that dictates the reaction's feasibility, rate, and outcome. This guide provides an in-depth comparative analysis of silylmethyl triflates as electrophiles in nucleophilic substitution reactions, juxtaposing their performance against other common silylmethyl derivatives, particularly halides. We will delve into the mechanistic underpinnings, provide quantitative comparative data, and furnish detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.

The Silylmethyl System: A Unique Electrophile

The presence of a silicon atom alpha to the reaction center in silylmethyl electrophiles introduces unique electronic effects that distinguish them from simple alkyl systems. The trimethylsilylmethyl group (Me₃SiCH₂-) is sterically comparable to the neopentyl group, known for its significant steric hindrance that generally disfavors SN2 reactions. However, the silicon atom's ability to stabilize an adjacent positive charge, a phenomenon known as the α-silyl effect, can influence the transition state of nucleophilic substitution reactions. Kinetic studies on the reactions of trimethylsilylmethyl arenesulfonates have indicated that these reactions proceed via an SN2 mechanism with a relatively tight transition state.[1] Furthermore, the α-silyl group has been shown to enhance the reactivity in SN2 reactions, a consequence of the destabilization of the ground state due to geminal interactions.[1]

The Triflate Leaving Group: An Unrivaled Performer

The trifluoromethanesulfonate (triflate, TfO⁻) group is widely recognized as one of the most effective leaving groups in nucleophilic substitution chemistry.[2][3] Its exceptional ability to depart is attributed to the extreme stability of the resulting triflate anion, which is the conjugate base of a superacid, triflic acid (TfOH, pKa ≈ -12). The negative charge on the triflate anion is extensively delocalized through the potent inductive effect of the three fluorine atoms and resonance with the sulfonyl group. This high degree of charge stabilization significantly lowers the activation energy of the transition state in nucleophilic substitution reactions.[2]

Quantitative Comparison of Leaving Group Ability

Leaving GroupAbbreviationRelative Rate (krel)
Trifluoromethanesulfonate-OTf56,000
Iodide-I30
Bromide-Br10
p-Toluenesulfonate-OTs1
Methanesulfonate-OMs0.7
Chloride-Cl0.03

Data adapted from kinetic studies on neopentyl systems, which serve as a good steric model for silylmethyl systems.[4][5] Relative rates are normalized to p-toluenesulfonate.

As the data unequivocally demonstrates, the triflate leaving group is orders of magnitude more reactive than halides and other common sulfonate esters in a system where steric hindrance is a significant factor. This dramatic rate enhancement makes silylmethyl triflates particularly valuable for reactions with weak nucleophiles or when milder reaction conditions are required.

Mechanistic Insights: The SN2 Pathway

The nucleophilic substitution reactions of primary silylmethyl derivatives, including triflates and halides, predominantly proceed through a bimolecular (SN2) mechanism. This is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon is a stereocenter.[2][3][6]

Figure 1: Generalized SN2 mechanism for the reaction of a nucleophile with silylmethyl triflate.

The rate of an SN2 reaction is described by the rate law: Rate = k[Substrate][Nucleophile].[7] The reaction's progress is highly sensitive to steric hindrance at the electrophilic carbon.[3][7] While the trimethylsilylmethyl group is bulky, the enhanced reactivity imparted by the triflate leaving group often overcomes this steric impediment.

Experimental Protocols

To ensure scientific integrity and provide actionable guidance, the following are detailed, self-validating experimental protocols for the synthesis of a silylmethyl triflate and a comparative kinetic analysis.

Protocol 1: Synthesis of Trimethylsilylmethyl Trifluoromethanesulfonate

This protocol describes the conversion of (trimethylsilyl)methanol to its corresponding triflate, a highly reactive electrophile.[8]

Materials:

  • (Trimethylsilyl)methanol (hydroxymethyltrimethylsilane)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Argon or nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Dissolve (trimethylsilyl)methanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (< 30 °C) to yield the crude trimethylsilylmethyl triflate.

  • Due to its high reactivity and potential instability, it is recommended to use the crude product immediately in subsequent reactions without further purification. If purification is necessary, flash chromatography on silica gel at low temperature may be attempted, but decomposition is likely.

Synthesis_Workflow cluster_synthesis Synthesis of Silylmethyl Triflate start Dissolve (trimethylsilyl)methanol and pyridine in DCM cool Cool to -78 °C start->cool add_tf2o Add Triflic Anhydride cool->add_tf2o stir_cold Stir at -78 °C for 1h add_tf2o->stir_cold warm_rt Warm to RT, stir for 2h stir_cold->warm_rt quench Quench with NaHCO₃ (aq) warm_rt->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Crude Trimethylsilylmethyl Triflate dry_concentrate->product

Figure 2: Experimental workflow for the synthesis of trimethylsilylmethyl triflate.
Protocol 2: Comparative Kinetic Analysis of Silylmethyl Derivatives in an SN2 Reaction

This protocol outlines a method to compare the relative rates of reaction of trimethylsilylmethyl triflate, iodide, bromide, and chloride with a common nucleophile, such as sodium azide, using ¹H NMR spectroscopy to monitor the reaction progress.

Materials:

  • Trimethylsilylmethyl triflate (synthesized as per Protocol 1)

  • Trimethylsilylmethyl iodide

  • Trimethylsilylmethyl bromide

  • Trimethylsilylmethyl chloride

  • Sodium azide (NaN₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of sodium azide in DMSO-d₆ of known concentration (e.g., 0.2 M).

    • Prepare individual stock solutions of each trimethylsilylmethyl derivative in DMSO-d₆ of known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • In separate, labeled NMR tubes, add a precise volume of the sodium azide stock solution.

    • Place the NMR tubes in a temperature-controlled NMR probe or a water bath set to the desired reaction temperature (e.g., 25 °C).

    • To initiate the reaction, add a precise volume of one of the silylmethyl derivative stock solutions to its corresponding NMR tube, ensuring rapid mixing.

  • Data Acquisition:

    • Immediately acquire a ¹H NMR spectrum (t=0).

    • Continue to acquire ¹H NMR spectra at regular time intervals. The disappearance of the starting material's α-methylene protons (CH₂-X) and the appearance of the product's α-methylene protons (CH₂-N₃) should be monitored.

  • Data Analysis:

    • Integrate the peaks corresponding to the starting material and the product in each spectrum.

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial rate of each reaction from the slope of the concentration vs. time plot at t=0.

    • Calculate the relative rates of reaction by normalizing the initial rates to that of the slowest reacting substrate (likely trimethylsilylmethyl chloride).

Kinetic_Analysis_Workflow cluster_kinetics Comparative Kinetic Analysis prep_solutions Prepare Stock Solutions (Substrates and Nucleophile) setup_reactions Set up Reactions in NMR Tubes prep_solutions->setup_reactions initiate_reaction Initiate Reactions and Start Timing setup_reactions->initiate_reaction acquire_spectra Acquire ¹H NMR Spectra at Timed Intervals initiate_reaction->acquire_spectra analyze_data Integrate Peaks and Plot Concentration vs. Time acquire_spectra->analyze_data calculate_rates Determine Initial and Relative Rates analyze_data->calculate_rates

Sources

Benchmarking (Trimethylsilyl)methyl Trifluoromethanesulfonate: A Critical Evaluation Against Electrophilic Methylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced application of (Trimethylsilyl)methyl trifluoromethanesulfonate as a strategic alternative to traditional electrophilic methylating agents.

In the landscape of modern organic synthesis, the precise introduction of a methyl group can profoundly influence a molecule's biological activity, pharmacokinetic profile, and material properties. While classical electrophilic methylating agents such as methyl iodide, dimethyl sulfate, and methyl triflate are mainstays in the synthetic chemist's toolbox, their inherent toxicity and handling challenges necessitate the exploration of safer and more versatile alternatives. This compound emerges as a noteworthy contender, not as a direct methylating agent, but as a precursor for the introduction of a methyl group through a two-step sequence. This guide provides an in-depth technical comparison of this approach against traditional methods, offering field-proven insights and experimental considerations.

Understanding the Reagents: A Comparative Overview

The selection of a methylating agent is a critical decision dictated by factors including substrate reactivity, functional group tolerance, reaction conditions, and safety considerations. Below is a comparative analysis of this compound and its traditional counterparts.

This compound, with the chemical structure (CH₃)₃SiCH₂OSO₂CF₃, is a powerful electrophile for the introduction of the trimethylsilylmethyl group (-CH₂Si(CH₃)₃). It is this subsequent functional group that can be transformed into a methyl group, rendering the reagent a "masked" or indirect methylating agent.

  • Reactivity Profile: The triflate leaving group imparts high reactivity, enabling the alkylation of a wide range of nucleophiles, including heteroatoms (O, N, S) and some carbon nucleophiles.

  • Mechanism of "Methylation": The process involves two distinct steps:

    • Trimethylsilylmethylation: Nucleophilic attack on the methylene carbon of this compound.

    • Protodesilylation: Cleavage of the C-Si bond to replace the trimethylsilyl group with a hydrogen atom, effectively converting the trimethylsilylmethyl group into a methyl group.

These reagents directly transfer a methyl group to a nucleophile in a single step, typically via an Sₙ2 mechanism.[1]

  • Methyl Iodide (CH₃I): A highly reactive and versatile methylating agent, it is effective for a broad range of nucleophiles. However, it is a volatile liquid with significant health hazards, including being a suspected carcinogen.

  • Dimethyl Sulfate ((CH₃)₂SO₄): A cost-effective and highly reactive reagent, often used in industrial settings.[2] It is, however, extremely toxic, corrosive, and a known carcinogen.

  • Methyl Triflate (CH₃OTf): A very powerful methylating agent due to the excellent triflate leaving group.[3] Its high reactivity allows for the methylation of even weakly nucleophilic substrates. It is also highly toxic and requires careful handling.[4]

  • Trimethyloxonium Tetrafluoroborate ([(CH₃)₃O]⁺[BF₄]⁻): A strong, commercially available methylating agent, particularly effective for O-methylation under mild conditions.[5][6] It is a solid, which can be advantageous for handling, but it is moisture-sensitive.[6]

Performance Benchmarking: A Data-Driven Comparison

A direct, quantitative comparison of this compound with traditional methylating agents is challenging due to the two-step nature of the former. The overall efficiency depends on the yields of both the trimethylsilylmethylation and the subsequent desilylation steps.

Table 1: Qualitative Performance Comparison of Methylating Strategies

FeatureThis compoundMethyl IodideDimethyl SulfateMethyl TriflateTrimethyloxonium Tetrafluoroborate
Reactivity High (for trimethylsilylmethylation)HighVery HighExtremely HighHigh
Mechanism Two-step (Alkylation + Desilylation)One-step (Sₙ2)One-step (Sₙ2)One-step (Sₙ2)One-step (Sₙ2)
Substrate Scope Broad for alkylation stepBroadBroadVery BroadBroad (esp. O-alkylation)
Byproducts Triflic acid, silyl wasteIodide saltsSulfuric acidTriflic acidDimethyl ether, BF₄⁻ salts
Toxicity Expected to be toxic (triflate)Toxic, suspected carcinogenHighly toxic, carcinogenHighly toxicCorrosive, harmful
Handling Moisture-sensitive liquidVolatile liquid, light-sensitiveCorrosive liquidCorrosive liquidMoisture-sensitive solid
Experimental Protocols: A Practical Guide

The successful application of this compound as a methylation precursor hinges on the efficient execution of both the alkylation and desilylation steps.

This protocol outlines a general procedure for the O-alkylation of a phenol.

dot

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup A Dissolve phenol and base (e.g., K₂CO₃) in an aprotic solvent (e.g., DMF). B Cool the mixture to 0 °C. A->B C Add this compound dropwise. D Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). C->D E Quench the reaction with water. F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Dry the organic layer and concentrate in vacuo. F->G H Purify the crude product by column chromatography. G->H

Caption: General workflow for O-trimethylsilylmethylation of a phenol.

The cleavage of the C-Si bond is typically achieved under acidic or fluoride-mediated conditions.

dot

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Desilylation cluster_2 Step 3: Workup and Purification A Dissolve the trimethylsilylmethylated substrate in a suitable solvent (e.g., THF). B Add a desilylating agent (e.g., TBAF or an acid like TFA). C Stir at room temperature or with gentle heating until completion (monitor by TLC). B->C D Perform an aqueous workup. E Extract the methylated product. D->E F Purify by standard methods. E->F

Caption: General workflow for the protodesilylation step to yield the methylated product.

Mechanistic Insights and Strategic Considerations

The decision to employ a two-step methylation strategy using this compound should be guided by a clear understanding of its potential advantages and limitations.

  • Substrate Stability: In cases where the substrate is sensitive to the harsh conditions or byproducts of traditional methylating agents, the milder conditions often employed for trimethylsilylmethylation and subsequent desilylation may offer a synthetic advantage.

  • Orthogonality: The trimethylsilylmethyl group can serve as a protecting group that is stable to a variety of reaction conditions and can be selectively removed at a later stage. This orthogonality is a valuable tool in complex, multi-step syntheses.

  • Unique Reactivity: The steric bulk of the trimethylsilylmethyl group may influence the regioselectivity of the initial alkylation step in certain substrates.

  • Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are often chosen for the trimethylsilylmethylation step to ensure the solubility of the reactants and to facilitate the Sₙ2 reaction.

  • Base Selection: A non-nucleophilic base, such as potassium carbonate or a hindered amine, is crucial to deprotonate the nucleophile without competing in the alkylation reaction.

  • Desilylation Conditions: The choice between acidic or fluoride-based desilylation depends on the overall functional group tolerance of the molecule. Fluoride sources like tetrabutylammonium fluoride (TBAF) are generally effective but can be basic, while acidic conditions (e.g., trifluoroacetic acid) offer an alternative for base-sensitive substrates.

Safety and Handling

While potentially offering a safer alternative to highly volatile and carcinogenic methylating agents, this compound is still a reactive triflate ester and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. The reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

Conclusion: A Niche but Valuable Tool

This compound is not a direct replacement for traditional electrophilic methylating agents. Instead, it represents a strategic alternative for specific synthetic challenges where a two-step "masked" methylation approach is advantageous. Its value lies in the potential for milder reaction conditions, the introduction of a synthetically versatile trimethylsilylmethyl group that can be carried through several steps, and the ability to circumvent some of the acute hazards associated with reagents like dimethyl sulfate and methyl iodide. Researchers and drug development professionals should consider this reagent as a valuable addition to their synthetic repertoire, to be deployed judiciously when the unique demands of a synthetic target call for a more nuanced approach to methylation.

References

  • Trimethyloxonium tetrafluorobor
  • Trimethylsilyl trifluoromethanesulfonate - Wikipedia. [Link]

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  • Trimethyloxonium tetrafluoroborate - Wikipedia. [Link]

  • Methylation: Definition and Examples - Chemistry Learner. [Link]

  • Trimethyloxonium tetrafluoroborate - Organic Syntheses. [Link]

  • Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed. [Link]

  • Recommended Protocol for Methylation of Genomic DNA | NEB. [Link]

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  • DNA Methyl
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  • Definition, Electrophilic, Nucleophilic & DNA Methylation - Collegedunia. [Link]

  • Commonly used electrophilic methylating reagents and the focus of this... - ResearchGate. [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing). [Link]

  • Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals - UR Scholarship Repository. [Link]

  • Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. [Link]

  • Safest Methylating Agent - Chemistry Stack Exchange. [Link]

  • DNA methylation data by sequencing: experimental approaches and recommendations for tools and pipelines for data analysis - NIH. [Link]

  • Possible OTC, 'safe' methylating agents - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

  • Experimental and Bioinformatic Approaches to Studying DNA Methylation in Cancer - PMC. [Link]

  • The information in this document should be made available to all who may handle the product. - SAFETY DATA SHEET. [Link]

  • a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing). [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

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  • Sources of electrophilic methylation reagent when employing an... - ResearchGate. [Link]

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A Comparative Guide to Sulfonate Leaving Groups in Silylmethyl Reagents: Triflate vs. Tosylate vs. Mesylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. In the realm of organosilicon chemistry, silylmethyl reagents are versatile intermediates, and the choice of leaving group is a critical determinant of their reactivity and synthetic utility. This guide provides an in-depth, side-by-side comparison of three commonly employed sulfonate leaving groups—triflate (TfO), tosylate (TsO), and mesylate (MsO)—in the context of silylmethyl reagents. This analysis is grounded in fundamental chemical principles and supported by experimental observations to empower you in making informed decisions for your synthetic strategies.

The Foundation: Understanding Sulfonate Leaving Groups

The efficacy of a leaving group is intrinsically linked to the stability of the anion it forms upon departure.[1] Good leaving groups are the conjugate bases of strong acids, as their stability ensures a lower activation energy for the reaction.[1] The sulfonate esters discussed herein—triflate, tosylate, and mesylate—are all considered excellent leaving groups because their corresponding sulfonic acids are highly acidic, leading to very stable sulfonate anions.[1] This stability is primarily due to the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.[1]

The generally accepted order of leaving group ability among these three is:

Triflate > Tosylate > Mesylate [1][2]

This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions, which is influenced by the electronic effects of the substituent on the sulfur atom.[1][3]

  • Triflate (CF₃SO₃⁻): The trifluoromethyl group is powerfully electron-withdrawing due to the high electronegativity of the three fluorine atoms. This strong inductive effect extensively delocalizes the negative charge on the anion, rendering it exceptionally stable and making triflate a "super" leaving group.[1][4]

  • Tosylate (p-CH₃C₆H₄SO₃⁻): The tosylate anion benefits from the resonance stabilization provided by the aromatic ring, which helps to delocalize the negative charge more effectively than in the mesylate anion.[1]

  • Mesylate (CH₃SO₃⁻): While still a very good leaving group, the methyl group in mesylate has a less pronounced stabilizing effect on the anion compared to the trifluoromethyl or p-toluenesulfonyl groups.[1]

This qualitative trend is quantitatively supported by the acidity of their conjugate acids and relative reaction rates.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Rate (approx.)
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12 to -1356,000
Tosylate-OTsp-Toluenesulfonic Acid (TsOH)~ -6.50.70
Mesylate-OMsMethanesulfonic Acid (MsOH)~ -1.2 to -21.00
Table 1: Comparison of the fundamental properties of triflate, tosylate, and mesylate leaving groups. Data compiled from multiple sources. The relative rates are indicative and can vary with substrate and reaction conditions.[2]

Side-by-Side Comparison in Silylmethyl Reagents

Reactivity and Reaction Rates

The inherent reactivity of the leaving group directly translates to the reactivity of the silylmethyl reagent.

  • Silylmethyl Triflates: These are the most reactive among the three. The exceptional leaving group ability of triflate facilitates rapid nucleophilic substitution and elimination reactions.[4][8] They are often the reagents of choice for unreactive substrates or when fast reaction rates are desired.[2] For instance, in the formation of silyl enol ethers from ketones, trimethylsilyl triflate (TMSOTf) is a highly effective reagent.[9][10]

  • Silylmethyl Tosylates and Mesylates: These reagents exhibit more moderate reactivity compared to their triflate counterparts.[2] While still highly effective in many applications, they may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable results to silylmethyl triflates.[1] The choice between tosylate and mesylate often comes down to practical considerations such as cost and ease of preparation, with mesylates sometimes being favored for their smaller size.[11]

Stability and Handling

The high reactivity of silylmethyl triflates comes at the cost of reduced stability.

  • Silylmethyl Triflates: These reagents are often moisture-sensitive and can be prone to decomposition upon storage, especially if not handled under strictly anhydrous and inert conditions.[8] Their synthesis also requires careful handling of potent triflating agents like triflic anhydride.[1][12]

  • Silylmethyl Tosylates and Mesylates: These reagents are generally more stable and easier to handle than silylmethyl triflates.[2] They can often be purified by chromatography and stored for extended periods with appropriate precautions.[13] Their preparation from the corresponding alcohols using tosyl chloride or mesyl chloride is a standard and reliable procedure in many laboratories.[4][14][15]

Application in Key Reactions

The choice of leaving group can influence the outcome and efficiency of hallmark reactions involving silylmethyl reagents.

Peterson Olefination: This reaction utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes.[5][16] While the initial addition step to form a β-hydroxysilane is often performed with an α-silyl carbanion generated from a silylmethyl halide, subsequent elimination to the alkene can be influenced by converting the hydroxyl group into a better leaving group. Converting the hydroxyl to a tosylate or mesylate can facilitate the elimination step under specific conditions.[17]

Experimental Protocols: A Comparative Solvolysis Study

To empirically determine the relative reactivity of these leaving groups on a silylmethyl scaffold, a comparative solvolysis experiment can be conducted. In this setup, the solvent acts as the nucleophile, and the rate of reaction is indicative of the leaving group's ability to depart.

Objective: To compare the relative rates of solvolysis of (trimethylsilyl)methyl triflate, tosylate, and mesylate.

Methodology:

  • Synthesis of (Trimethylsilyl)methyl Sulfonates:

    • Mesylate and Tosylate: (Hydroxymethyl)trimethylsilane is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine in an anhydrous solvent such as dichloromethane (DCM) at 0 °C to room temperature.[1][4][14] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up, and the product is purified by column chromatography.

    • Triflate: Due to the high reactivity of triflic anhydride, this synthesis is typically performed at low temperatures (e.g., -78 °C) by reacting (hydroxymethyl)trimethylsilane with triflic anhydride in the presence of a hindered base like 2,6-lutidine in anhydrous DCM.[1] The product is often used immediately or after a rapid purification to minimize decomposition.

  • Solvolysis Reaction:

    • A standardized solution of each of the synthesized (trimethylsilyl)methyl sulfonates is prepared in a suitable solvent system (e.g., 80% ethanol/20% water).

    • The reactions are maintained at a constant temperature in a thermostated water bath.

    • Aliquots are withdrawn from each reaction mixture at regular time intervals.

  • Analysis:

    • The concentration of the remaining silylmethyl sulfonate or the appearance of the solvolysis product in each aliquot is quantified using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]

    • The rate constant (k) for each reaction is determined by plotting the natural logarithm of the reactant concentration versus time.

    • The relative rates are then calculated by normalizing the rate constants to that of the slowest reacting species (the mesylate).

Mechanistic Insights and Visualization

The underlying principle governing the reactivity of these silylmethyl reagents in nucleophilic substitution reactions (Sₙ2) is the stability of the transition state. A better leaving group stabilizes the developing negative charge in the transition state, thereby lowering the activation energy and increasing the reaction rate.

SN2_Transition_State cluster_legend Legend reagents Nu⁻ + R₃Si-CH₂-LG transition_state [Nu---CH₂(SiR₃)---LG]⁻ reagents->transition_state k products Nu-CH₂-SiR₃ + LG⁻ transition_state->products LG LG = OMs, OTs, OTf Nu Nu⁻ = Nucleophile

Caption: Sₙ2 reaction pathway for silylmethyl reagents.

The stability of the leaving group anion (LG⁻) is crucial. As triflate is the most stable anion, it will have the most stabilized transition state, leading to the fastest reaction rate.

Practical Recommendations and Conclusion

The choice between triflate, tosylate, and mesylate as a leaving group in silylmethyl reagents is a strategic decision that should be tailored to the specific synthetic objective.

  • For high reactivity and reactions with unreactive substrates: Silylmethyl triflates are the reagents of choice, provided that their instability and cost are manageable within the experimental context.[2][8]

  • For general-purpose applications and scalability: Silylmethyl tosylates and mesylates offer an excellent balance of reactivity, stability, and cost-effectiveness.[1][2] They are the workhorses for many standard transformations. The choice between tosylate and mesylate can be guided by factors such as the physical properties of the intermediates (tosylates are often crystalline) and the steric environment of the reaction.[11]

References

  • Brainly. Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. Available at: [Link].

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link].

  • Chegg.com. Solved Tosylates, Mesylates, and Triflates. The mechanism. Available at: [Link].

  • Organic Syntheses. n-(5-chloro-2-pyridyl)triflimide. Available at: [Link].

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link].

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link].

  • YouTube. formation of tosylates & mesylates. Available at: [Link].

  • Khan Academy. Preparation of mesylates and tosylates. Available at: [Link].

  • ResearchGate. Bifunctional Silyl Triflates in Synthesis, Part 1: Synthesis and Characterization of Novel Alkane-α,ω-diyl-bis(silyl triflates). Available at: [Link].

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A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of Methylating Agents for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Isotopic Labeling in Modern Research

In the landscape of drug discovery, mechanistic elucidation, and metabolic studies, the ability to trace the fate of molecules is paramount. Isotopic labeling, the practice of strategically replacing atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, provides an unparalleled window into complex biological and chemical systems.[1][2] By introducing a mass or radioactive tag, researchers can differentiate a compound and its metabolites from endogenous molecules, enabling precise tracking and quantification.[1] This guide offers a comparative overview of common techniques for introducing isotopically labeled methyl groups, a frequent necessity in pharmaceutical and metabolic research, with a special clarification on the role of silyl triflates, such as (Trimethylsilyl)methyl trifluoromethanesulfonate.

While reagents like this compound (TMSOTf) are powerful tools in organic synthesis, their primary role is that of a highly electrophilic silylating agent or a Lewis acid catalyst, rather than a direct donor of a methyl group for isotopic labeling.[3][4] This guide will, therefore, focus on true isotopic methylating agents and provide a comparative framework to aid researchers in selecting the optimal reagent for their specific needs.

Comparative Analysis of Isotopic Methylating Agents

The choice of a methylating agent for isotopic labeling is governed by several factors, including the nature of the substrate, the desired isotopic label (e.g., ²H or ¹³C), reaction efficiency, and, critically, safety considerations. Below is a comparison of commonly employed methylating agents.

Reagent/MethodIsotopic LabelSubstrate ScopeKey AdvantagesKey Disadvantages
Isotopically Labeled Methyl Iodide (e.g., CD₃I, ¹³CH₃I) ²H, ¹³CCarboxylic acids, phenols, alcohols, aminesCommercially available, high isotopic purity, well-established reactivity.Volatile, toxic, requires stoichiometric amounts.
Isotopically Labeled Diazomethane (generated in situ) ²H, ¹³CCarboxylic acids (highly efficient)High reactivity, clean reactions, often quantitative yields.Extremely toxic and explosive, requires specialized handling and equipment.
Isotopically Labeled (Trimethylsilyl)diazomethane (e.g., TMS-CD₃N₂) ²H, ¹³CCarboxylic acids, alcoholsSafer alternative to diazomethane, commercially available.Less reactive than diazomethane, may require higher temperatures or catalysts.
Isotopically Labeled Dimethyl Sulfoxide (e.g., [D₆]DMSO) ²HActivated C-H bondsInexpensive deuterium source, can be used in one-pot procedures.Deuteration may not be 100% complete, requires specific activation methods.[5]
Isotopically Labeled Methanol (e.g., CD₃OD, ¹³CH₃OH) ²H, ¹³CAlcohols, quinolines (under specific conditions)Readily available, can serve as both reagent and solvent.Often requires harsh conditions (e.g., strong acid/base, high temperature) or photocatalysis.[5]

In-Depth Look at Key Isotopic Methylating Agents

Isotopically Labeled Methyl Iodide

Labeled methyl iodide (CD₃I or ¹³CH₃I) is a workhorse for introducing isotopic methyl groups. The reaction typically proceeds via an Sₙ2 mechanism where a nucleophile (e.g., a carboxylate or phenoxide) displaces the iodide.

Experimental Protocol: Deuteromethylation of a Carboxylic Acid using CD₃I

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, 1.2 eq) to the solution and stir for 10-15 minutes to form the carboxylate salt.

  • Methylation: Add deuterated methyl iodide (CD₃I, 1.1 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may require heating depending on the substrate's reactivity.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting deuterated methyl ester by column chromatography on silica gel.

The Diazomethane Family: Potency and Peril

Diazomethane is renowned for its high efficiency in methylating carboxylic acids under mild conditions. However, its extreme toxicity and explosive nature have led to the development of safer alternatives. (Trimethylsilyl)diazomethane (TMS-diazomethane) is a commercially available and more stable substitute, though it is still toxic and requires careful handling.

Conceptual Workflow: Isotopic Methylation using Labeled TMS-Diazomethane

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Vessel Reaction in a suitable solvent (e.g., Toluene/Methanol) Carboxylic_Acid->Reaction_Vessel Labeled_TMS_Diazomethane Labeled TMS-Diazomethane (TMS-C*H N₂) Labeled_TMS_Diazomethane->Reaction_Vessel Labeled_Ester Labeled Methyl Ester (R-COOC*H₃) Reaction_Vessel->Labeled_Ester Nitrogen_Gas Nitrogen Gas (N₂) Reaction_Vessel->Nitrogen_Gas TMS_Byproduct TMS-Byproduct Reaction_Vessel->TMS_Byproduct

Caption: Workflow for isotopic methylation with TMS-diazomethane.

The Role of this compound in Synthesis

As previously mentioned, this compound is not a methylating agent in the context of isotopic labeling. It is a potent silylating agent and Lewis acid.[3][4] Its high reactivity stems from the excellent leaving group ability of the triflate anion. It is commonly used to:

  • Protecting Group Chemistry: To introduce a trimethylsilyl (TMS) protecting group on alcohols and other functional groups.

  • Catalysis: As a Lewis acid to catalyze a variety of organic transformations.

  • Enolate Formation: To generate silyl enol ethers from ketones and aldehydes.

For isotopic labeling purposes, one would need to synthesize an isotopically labeled version of this reagent, which is a non-trivial synthetic endeavor. It is far more common and practical to use the more direct isotopic methylating agents discussed above.

Deuterium vs. ¹³C Labeling: A Mass Spectrometry Perspective

The choice between deuterium (²H) and carbon-13 (¹³C) as the isotopic label can have implications for the analysis of the labeled compounds, particularly by mass spectrometry.

FeatureDeuterium (²H) LabelingCarbon-¹³C Labeling
Mass Shift +1 Da per deuterium atom+1 Da per ¹³C atom
Cost Generally less expensiveTypically more expensive
Isotopic Effects Can exhibit significant kinetic isotope effects (KIEs), potentially altering reaction rates and metabolic pathways. Can also cause shifts in chromatographic retention times.[6]Minimal kinetic isotope effects, less likely to alter the chemical or biological behavior of the molecule. Chromatographic behavior is virtually identical to the unlabeled analogue.[6]
MS Analysis The large relative mass difference can sometimes lead to chromatographic separation from the unlabeled compound, complicating quantification.[6]Co-elutes with the unlabeled compound, simplifying quantification by isotope dilution mass spectrometry.[6]
Synthesis Can sometimes be introduced via H/D exchange reactions.Typically requires the use of ¹³C-labeled building blocks.

Reaction Scheme: Comparison of Deuteromethylation and ¹³C-Methylation

cluster_deuteromethylation Deuteromethylation cluster_13C_methylation ¹³C-Methylation Substrate_D Substrate (e.g., R-COOH) Product_D Deuterated Product (e.g., R-COOCD₃) Substrate_D->Product_D Base Reagent_D Deuteromethylating Agent (e.g., CD₃I) Reagent_D->Product_D Substrate_C Substrate (e.g., R-COOH) Product_C ¹³C-Labeled Product (e.g., R-COO¹³CH₃) Substrate_C->Product_C Base Reagent_C ¹³C-Methylating Agent (e.g., ¹³CH₃I) Reagent_C->Product_C

Caption: Parallel pathways for isotopic methylation.

Conclusion and Future Outlook

The strategic introduction of isotopically labeled methyl groups is a powerful technique in modern chemical and biological research. While a variety of reagents can achieve this transformation, a thorough understanding of their respective reactivities, substrate scopes, and safety profiles is crucial for successful and safe experimentation. Labeled methyl iodide remains a versatile and reliable choice, while TMS-diazomethane offers a safer, albeit less reactive, alternative to the hazardous diazomethane. The choice between deuterium and ¹³C labeling will depend on the specific analytical method and the need to avoid potential kinetic isotope effects.

It is critical for researchers to recognize the specific roles of reagents in their synthetic toolbox. This compound is a valuable silylating agent and catalyst, but for direct isotopic methylation, dedicated labeled methylating agents are the appropriate and more efficient choice. As the field of isotopic labeling continues to evolve, the development of new, safer, and more selective labeling reagents will undoubtedly further empower researchers to unravel the complexities of chemical and biological systems.

References

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A Senior Application Scientist's Guide to Confirming Product Structure in (Trimethylsilyl)methyl Trifluoromethanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control and unambiguous confirmation of chemical structures are paramount. (Trimethylsilyl)methyl trifluoromethanesulfonate, commonly known as TMSOTf, is a powerful and highly reactive silylating agent. Its efficacy in generating silyl enol ethers from carbonyl compounds is well-established, offering a gateway to a multitude of subsequent transformations.[1] However, its high reactivity necessitates a robust framework for confirming the resulting product structures and understanding its performance in comparison to other silylating agents.

This guide provides an in-depth technical comparison of TMSOTf with common alternatives, supported by experimental data and detailed spectroscopic analysis to ensure the confident identification of the desired product. We will delve into the causality behind experimental choices and present self-validating protocols.

The Silylation of α-Tetralone: A Case Study

To illustrate the process of product structure confirmation, we will focus on the reaction of TMSOTf with α-tetralone to form (3,4-dihydro-1-naphthyloxy)trimethylsilane.

Experimental Protocol: Synthesis of (3,4-dihydro-1-naphthyloxy)trimethylsilane with TMSOTf

This protocol is adapted from a standard procedure for the synthesis of silyl enol ethers.

Materials:

  • α-Tetralone

  • This compound (TMSOTf)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Water, deionized

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of triethylamine (0.95 mL, 6.8 mmol) and α-tetralone (0.5 g, 3.4 mmol) in dichloromethane (14 mL) is cooled in an ice bath.

  • This compound (0.74 mL, 4.1 mmol) is added to the cooled solution.

  • The reaction is stirred at room temperature for 6 hours.

  • Water (20 mL) is added to the reaction mixture, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography (hexane:ethyl acetate = 9:1) to afford (3,4-dihydro-1-naphthyloxy)trimethylsilane as a white solid (602 mg, 81% yield).

Causality Behind Experimental Choices:

  • Triethylamine (Et3N): A weak, non-nucleophilic base is used to neutralize the triflic acid byproduct that is formed during the reaction.[2] This prevents the acid-catalyzed decomposition of the silyl enol ether product.

  • Dichloromethane (CH2Cl2): An anhydrous, non-protic solvent is essential as TMSOTf is highly moisture-sensitive and will readily hydrolyze.

  • Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic reaction that can occur upon addition of the highly reactive TMSOTf.

  • Aqueous Workup: The addition of water serves to quench the reaction by hydrolyzing any remaining TMSOTf and to dissolve the triethylammonium triflate salt, facilitating its removal from the organic product.

  • Silica Gel Chromatography: This final purification step is necessary to remove any unreacted starting material and non-volatile byproducts.

Spectroscopic Confirmation of Product Structure

The unambiguous confirmation of the formation of (3,4-dihydro-1-naphthyloxy)trimethylsilane requires a multi-faceted spectroscopic approach.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional group changes between the reactant and the product.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
α-Tetralone ~1685 (C=O stretch)Presence of a conjugated ketone.[3]
(3,4-dihydro-1-naphthyloxy)trimethylsilane ~1638 (C=C stretch), ~1250 (Si-C stretch), ~1050 (Si-O-C stretch)Disappearance of the C=O stretch and appearance of the characteristic C=C stretch of the enol ether, along with Si-C and Si-O-C stretches, confirms the silylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the precise assignment of protons and carbons in the molecule.

¹H NMR Spectroscopy:

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
α-Tetralone ~8.0 (d), ~7.5-7.2 (m), ~2.9 (t), ~2.6 (t), ~2.1 (p)d, m, t, t, p1H, 3H, 2H, 2H, 2HAr-H, Ar-H, -CH₂-C=O, Ar-CH₂-, -CH₂-
(3,4-dihydro-1-naphthyloxy)trimethylsilane 7.42 (d), 7.20-7.14 (m), 5.23 (t), 2.79-2.76 (m), 2.36-2.31 (m), 0.29 (s)d, m, t, m, m, s1H, 3H, 1H, 2H, 2H, 9HAr-H, Ar-H, =CH-, Ar-CH₂-, =C-CH₂-, -Si(CH₃)₃

¹H NMR data for the product is from a synthesis performed in DMSO-d₆. The key diagnostic signals for the product are the appearance of a singlet at ~0.29 ppm, corresponding to the nine equivalent protons of the trimethylsilyl group, and the disappearance of the signal for the α-protons to the carbonyl, replaced by a vinyl proton signal at ~5.23 ppm.

¹³C NMR Spectroscopy:

CompoundKey ¹³C Chemical Shifts (δ) ppmInterpretation
α-Tetralone ~198 (C=O), ~145-126 (Ar-C)Presence of the ketone carbonyl and aromatic carbons.
(3,4-dihydro-1-naphthyloxy)trimethylsilane ~140-110 (C=C of enol ether), ~1 (Si-CH₃)Disappearance of the C=O signal and appearance of signals for the enol ether double bond and the trimethylsilyl carbons confirms the product structure.

²⁹Si NMR Spectroscopy:

²⁹Si NMR is a powerful tool for the direct observation of the silicon atom.[2][4] For (3,4-dihydro-1-naphthyloxy)trimethylsilane, a single resonance is expected in the range of +15 to +25 ppm, which is characteristic of a trimethylsilyl ether.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

CompoundExpected Molecular Ion (M⁺)Key Fragmentation Patterns
α-Tetralone m/z 146Fragmentation of the aliphatic ring.[5]
(3,4-dihydro-1-naphthyloxy)trimethylsilane m/z 218Loss of a methyl group (-15) to give a strong [M-15]⁺ ion at m/z 203, which is characteristic of trimethylsilyl compounds.

Comparison with Alternative Silylating Agents

While TMSOTf is highly effective, other silylating agents can also be employed, each with its own advantages and disadvantages.

Silylating AgentStructureReactivityByproductsTypical Conditions
This compound (TMSOTf) (CH₃)₃SiOTfVery HighTriethylammonium triflateEt₃N, CH₂Cl₂, 0°C to rt
Trimethylsilyl chloride (TMSCl) (CH₃)₃SiClModerateTriethylammonium chlorideEt₃N, DMF, reflux
N,O-Bis(trimethylsilyl)acetamide (BSA) CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃HighN-trimethylsilylacetamide, AcetamideNeat or in aprotic solvent, rt to 60°C
Hexamethyldisilazane (HMDS) ((CH₃)₃Si)₂NHLowAmmoniaCatalyst (e.g., TMSCl, I₂), high temp.

Performance Comparison:

  • Reactivity: TMSOTf is significantly more reactive than TMSCl, often by several orders of magnitude.[6] This allows for much faster reactions at lower temperatures. BSA is also a powerful silylating agent, while HMDS is the least reactive and typically requires a catalyst and higher temperatures.

  • Byproducts: The byproduct of the TMSOTf reaction is a salt that is removed during aqueous workup. TMSCl also produces a salt. BSA's byproducts are volatile and can often be removed under vacuum.[7][8] HMDS produces ammonia, which is also easily removed.

  • Selectivity (Thermodynamic vs. Kinetic Control): The choice of silylating agent and base can influence the regioselectivity of silyl enol ether formation from unsymmetrical ketones.

    • Thermodynamic Product: Weaker bases like triethylamine, often used with TMSOTf or TMSCl, tend to favor the formation of the more substituted, thermodynamically more stable silyl enol ether.[9]

    • Kinetic Product: Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures (-78°C) favor the formation of the less substituted, kinetically controlled silyl enol ether.[9][10]

Mechanistic Insights

The formation of the silyl enol ether with TMSOTf and triethylamine proceeds through a well-understood mechanism.

G ketone α-Tetralone enolate Enolate ketone->enolate Deprotonation base Et₃N base->enolate salt Et₃NH⁺OTf⁻ base->salt tmsotf TMSOTf product (3,4-dihydro-1-naphthyloxy)trimethylsilane tmsotf->product tmsotf->salt enolate->product Silylation

Caption: Reaction mechanism of silyl enol ether formation.

The reaction is initiated by the deprotonation of the α-carbon of the ketone by triethylamine to form a small equilibrium concentration of the enolate. The highly electrophilic silicon atom of TMSOTf is then attacked by the oxygen of the enolate, forming the silyl enol ether product and triethylammonium triflate.

Conclusion

This compound is a superior reagent for the rapid and high-yielding synthesis of silyl enol ethers under mild conditions. However, its high reactivity demands careful handling and thorough spectroscopic verification of the product structure. By employing a combination of IR, ¹H NMR, ¹³C NMR, ²⁹Si NMR, and mass spectrometry, researchers can unambiguously confirm the formation of the desired silyl enol ether. When comparing TMSOTf to other silylating agents, the choice ultimately depends on the specific requirements of the reaction, including the desired reactivity, reaction conditions, and tolerance for different byproducts. This guide provides the necessary framework for making an informed decision and confidently executing and verifying these important synthetic transformations.

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Safety Operating Guide

Navigating the Disposal of (Trimethylsilyl)methyl Trifluoromethanesulfonate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel molecular entities is a daily endeavor. Reagents such as (Trimethylsilyl)methyl trifluoromethanesulfonate (TMS-methyl triflate) are powerful tools in the synthetic chemist's arsenal, valued for their ability to introduce the trimethylsilylmethyl group. However, with great reactivity comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of TMS-methyl triflate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere procedural steps to elucidate the chemical principles underpinning each recommendation, fostering a culture of safety and scientific integrity.

Immediate Safety Considerations: Understanding the Hazards

This compound is a flammable, corrosive, and moisture-sensitive liquid.[1][2][3] Its primary hazards stem from two key aspects of its chemical nature:

  • High Reactivity with Water: Contact with moisture, including atmospheric humidity, leads to rapid hydrolysis. This reaction is exothermic and produces trifluoromethanesulfonic acid (triflic acid), a superacid that is highly corrosive.[4][5]

  • Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][2]

Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[2][6] Personal protective equipment (PPE) is non-negotiable and must be worn at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment dictates the necessity of robust personal protective equipment. The following table outlines the minimum required PPE for handling and disposing of this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive liquid and its hydrolysis products.[7]
Hand Protection Neoprene or nitrile rubber gloves.Provides a barrier against skin contact with the corrosive and readily absorbed chemical.[7]
Body Protection Flame-retardant laboratory coat and chemical-resistant apron.Protects against splashes and potential ignition.
Respiratory Protection NIOSH-certified respirator with an organic vapor/acid gas cartridge.Necessary if there is a risk of inhalation of vapors, especially in case of a spill.[7]

Step-by-Step Disposal Protocol for Small Laboratory Quantities

The guiding principle for the safe disposal of this compound is controlled deactivation through hydrolysis, followed by neutralization. This two-stage process mitigates the hazards associated with both the parent compound and its acidic byproducts.

Workflow for the Disposal of this compound

cluster_prep Preparation cluster_deactivation Deactivation cluster_neutralization Neutralization & Verification cluster_disposal Final Disposal prep Don Appropriate PPE hood Work in a Chemical Fume Hood dilute Dilute with an Inert Solvent (e.g., Toluene or Hexane) quench Slowly Add to a Stirred, Cooled Solution of Sodium Bicarbonate dilute->quench Controlled Addition stir Stir for Several Hours quench->stir Ensure Complete Reaction test_ph Test pH to Ensure Neutrality (pH 6-8) stir->test_ph Ensure Complete Reaction waste Dispose of as Hazardous Waste in a Labeled Container test_ph->waste Final Containment

Sources

Personal protective equipment for handling (Trimethylsilyl)methyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (Trimethylsilyl)methyl Trifluoromethanesulfonate

This compound (TMS-methyl triflate) is a potent reagent utilized in organic synthesis, valued for its ability to introduce the (trimethylsilyl)methyl group. However, its utility is matched by its significant hazardous properties, which demand a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this chemical, grounded in established safety data and best practices. It is designed for laboratory professionals who require not just instructions, but a deeper understanding of the causality behind each safety measure.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance, and a thorough understanding of its risks is the foundation of safe handling.[1] It is a flammable liquid and vapor that causes severe skin burns and eye damage and may cause respiratory irritation.[2][3] A critical and often overlooked danger is its violent reaction with water, which can liberate trifluoromethanesulfonic acid, a highly corrosive substance.[4][5]

The primary hazards are summarized below based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Class GHS Classification Hazard Statement Key Implications for Handling
Flammability Flammable Liquid, Category 3H226: Flammable liquid and vapor[3]Strict avoidance of ignition sources (sparks, open flames, hot surfaces) is mandatory.[2] Use of explosion-proof equipment and proper grounding/bonding to prevent static discharge is essential.[4][6]
Corrosivity Skin Corrosion, Category 1A/1BH314: Causes severe skin burns and eye damage[3]Direct contact must be avoided at all costs. This necessitates the use of robust, chemical-resistant PPE. Accidental contact requires immediate and extensive first aid.
Eye Damage Serious Eye Damage, Category 1H318: Causes serious eye damage[4]Chemical goggles and a face shield are required to protect against splashes and vapors.[2][4]
Reactivity Reacts violently with waterNot a formal GHS statement, but a critical property[2][5]All handling must be performed under anhydrous conditions. Incompatible with water, alcohols, acids, and strong oxidizing agents.[4] Firefighting should not involve direct water streams.[7]
Respiratory Irritation Specific Target Organ ToxicityH335: May cause respiratory irritation[2]All manipulations should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[5][8]
Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable. The selection of each component is dictated by the specific hazards of TMS-methyl triflate.

  • Hand Protection : Standard disposable nitrile gloves are insufficient.

    • Protocol : Wear heavy-duty, chemical-resistant gloves. Neoprene or nitrile rubber gloves are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use.[8] For extended operations, consider double-gloving.

    • Causality : The severe corrosivity of this compound can quickly compromise thin gloves, leading to chemical burns.[1]

  • Eye and Face Protection :

    • Protocol : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][9] In addition, a full-face shield must be worn over the goggles to protect against splashes.[2][4] Contact lenses should never be worn when handling this chemical.[4]

    • Causality : Vapors and splashes can cause serious, irreversible eye damage.[1][4] A face shield provides a critical secondary barrier of protection for the entire face.

  • Body Protection :

    • Protocol : A flame-resistant laboratory coat is mandatory. For operations with a higher risk of splashing, a chemical-resistant apron (e.g., PVC) should be worn over the lab coat.[1] Wear long pants and fully enclosed, chemical-resistant footwear.[2]

    • Causality : The flammability and corrosivity of the reagent require protection against both fire and chemical contact.[1][8] Exposed skin on the legs or feet is a common and preventable injury vector.

  • Respiratory Protection :

    • Protocol : All work must be conducted in a certified chemical fume hood to maintain exposure levels below any permissible limits.[5] If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH-approved full-face respirator with a combination organic vapor/acid gas cartridge should be used.[4][8]

    • Causality : Inhalation of vapors can cause respiratory tract irritation, coughing, and headaches.[2][4] The fume hood is the primary engineering control to prevent this.

Safe Handling and Operations Workflow

A systematic workflow minimizes risk at every stage of the experiment. This process should be treated as a self-validating system, with checks at each step.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Confirm that an emergency safety shower and eyewash station are accessible and unobstructed.[2][10]

    • Remove all potential ignition sources from the work area, including hot plates and non-intrinsically safe equipment.[1][8]

    • Assemble and properly ground all necessary glassware and receiving equipment to prevent static discharge.[4][6]

    • Have spill cleanup materials (e.g., dry chemical absorbent) readily available.[2]

  • Chemical Handling :

    • Don all required PPE as outlined in the protocol above.

    • Carefully open the container, keeping it under an inert atmosphere if moisture sensitivity is a concern for the reaction.[2]

    • Use non-sparking tools for all transfers.[4][8]

    • Perform all transfers and manipulations slowly and deliberately to avoid splashes.

    • Keep the container tightly closed when not in use.[4][8]

  • Post-Handling and Cleanup :

    • Upon completion of the work, tightly seal the reagent container.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.[2][8]

    • Dispose of all contaminated waste according to the disposal plan.

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood & Safety Shower/Eyewash B Remove Ignition Sources A->B C Assemble & Ground Equipment B->C D Don Full PPE C->D E Transfer Reagent Using Non-Sparking Tools D->E F Perform Reaction E->F Spill Spill or Exposure Occurs E->Spill G Securely Close Container F->G F->Spill H Decontaminate Work Area G->H I Segregate & Dispose of Hazardous Waste H->I J Remove PPE I->J K Wash Hands Thoroughly J->K Emergency Activate Emergency Protocol Spill->Emergency

Caption: Safe handling workflow for this compound.

Emergency Response Protocols

Immediate and correct action is critical in the event of an accident.

  • Skin Contact :

    • Immediately move to the safety shower.[1]

    • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1][2]

    • Seek immediate medical attention.[2][10] Do not delay.

  • Eye Contact :

    • Immediately proceed to an eyewash station.

    • Hold eyelids open and flush the eyes continuously with running water for at least 15 minutes.[2][8]

    • Remove contact lenses if present and easy to do so.[2]

    • Seek immediate medical attention.[2][10]

  • Inhalation :

    • Remove the affected person to fresh air and keep them comfortable for breathing.[2][8]

    • If breathing is difficult or stops, provide artificial respiration.[8]

    • Seek immediate medical attention.[2]

  • Ingestion :

    • Do NOT induce vomiting.[2][8]

    • Rinse the mouth thoroughly with water.[8] Never give anything by mouth to an unconscious person.[2][8]

    • Seek immediate medical attention.[2]

  • Minor Spills :

    • Alert personnel in the immediate area and evacuate if necessary.[4]

    • Remove all ignition sources.[1]

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or dry chemical absorbent.[2][4]

    • Using non-sparking tools, collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[4]

    • Ventilate the area.[2]

Waste Disposal and Decontamination

All waste generated from the use of this compound is considered hazardous waste.[1]

  • Operational Plan :

    • Chemical Waste : Collect all surplus reagent and reaction quenching solutions in a designated, properly labeled, and sealed hazardous waste container.

    • Contaminated Materials : All disposable items, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.[8]

    • Disposal : The material must be disposed of through a licensed professional waste disposal company or via controlled incineration with flue gas scrubbing.[8][9] Do not discharge to sewer systems.[8][9] All disposal activities must adhere strictly to local, state, and federal regulations.[1]

References

  • Gelest, Inc. (2015). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2024). This compound Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2016). TRIMETHYLSILYLMETHYLTRIFLUOROMETHANESULFONATE, 96% Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.